Benzothiazol-2-yl-o-tolyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPRXVZIKLZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368241 | |
| Record name | Benzothiazol-2-yl-o-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25717-12-8 | |
| Record name | Benzothiazol-2-yl-o-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Synthetic Profile of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine (also known as Benzothiazol-2-yl-o-tolyl-amine), CAS No. 25717-12-8. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including antimicrobial and anticancer properties.[1][2] This document consolidates available data on the target molecule's identity, calculated physicochemical parameters, expected spectroscopic characteristics, a robust synthetic protocol, and safety considerations. The information is intended for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Chemical Identity and Structure
N-(2-Methylphenyl)-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an N-linked o-tolyl group at the 2-position. This substitution pattern is crucial for defining its steric and electronic properties, which in turn influence its reactivity and biological interactions.
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(2-Methylphenyl)-1,3-benzothiazol-2-amine | N/A |
| CAS Number | 25717-12-8 | [3] |
| Molecular Formula | C₁₄H₁₂N₂S | [4] |
| Molecular Weight | 240.33 g/mol | [3][4] |
| Common Synonyms | This compound, 2-o-Tolylaminobenzothiazole | [4] |
graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S1 [label="S", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; C7 [label="C"]; N2 [label="N", fontcolor="#4285F4"]; H_N2 [label="H"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Benzothiazole Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S1 [len=1.2]; S1 -- C7 [len=1.2]; C7 -- N1 [len=1.2]; N1 -- C6 [len=1.2]; C5 -- C7 [style=invis]; // for positioning// Double bonds in Benzothiazole C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- N1 [style=double];
// Amine Linker C7 -- N2; N2 -- H_N2;
// o-Tolyl Group N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C9 -- C14; C14 -- H1; C14 -- H2; C14 -- H3;
// Double bonds in Tolyl C8 -- C9 [style=double]; C10 -- C11 [style=double]; C12 -- C8 [style=double, len=1.2];
// Positioning using invisible edges or pos attribute if needed// This is a simplified representation for clarity// Full atom labeling can be added if necessary label="N-(2-Methylphenyl)-1,3-benzothiazol-2-amine"; fontsize=12;
}
Caption: Chemical structure of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine.
Physicochemical Properties
Experimental data for this specific compound is sparse in publicly accessible literature. The properties listed below are primarily based on computational predictions, which provide a reliable estimate for strategic planning of experiments. For related compounds, the physical appearance is typically a yellow solid.
| Property | Value | Notes / Source |
| Appearance | Yellow Solid (Expected) | Inferred from isomers and related compounds. |
| Melting Point | Data not available | An experimental melting point has not been reported in the surveyed literature. |
| Boiling Point | 381.1 °C at 760 mmHg | Calculated.[4] |
| Density | 1.274 g/cm³ | Calculated.[4] |
| Flash Point | 184.3 °C | Calculated.[4] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water is predicted due to its aromatic, nonpolar nature. |
| LogP | 3.99 | Calculated octanol-water partition coefficient.[4] |
Synthesis Protocol: Copper-Catalyzed S-Arylation
The synthesis of 2-aminobenzothiazoles can be efficiently achieved through various modern catalytic methods. A particularly robust method involves the copper-catalyzed reaction between an appropriately substituted carbodiimide and a sulfur source like sodium hydrosulfide. This approach offers high yields and is applicable to a range of substrates. The following protocol is adapted from a reported synthesis of the isomeric N-(m-tolyl)benzo[d]thiazol-2-amine and is directly applicable for the synthesis of the target ortho isomer.
3.1 Experimental Workflow
Caption: Workflow for the synthesis of N-aryl-benzothiazol-2-amines.
3.2 Step-by-Step Methodology
-
Reagent Preparation : To a Schlenk tube, add the requisite o-iodoarylcarbodiimide precursor (0.3 mmol, 1.0 equiv.), sodium hydrosulfide (NaHS, 0.9 mmol, 3.0 equiv.), and copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.06 mmol, 20 mol%).
-
Solvent Addition : Add 2 mL of anhydrous dimethylformamide (DMF) to the Schlenk tube.
-
Inert Atmosphere : Seal the tube and thoroughly purge with dry nitrogen gas.
-
Reaction Execution : Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for the indicated time (typically 15 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL).
-
Extraction : Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue using silica gel column chromatography (e.g., with a petroleum ether/ethyl acetate gradient) to afford the desired N-(2-Methylphenyl)-1,3-benzothiazol-2-amine.
Spectroscopic Profile
4.1 Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)
-
-NH Proton : A broad singlet is expected around δ 10.4 ppm.
-
Benzothiazole Protons : Four distinct aromatic protons between δ 7.10 and 7.80 ppm. These will appear as a complex pattern of doublets and triplets.
-
Tolyl Protons : Four aromatic protons on the tolyl ring, expected between δ 6.80 and 7.70 ppm. Due to the ortho substitution, these will show more complex splitting than the meta isomer.
-
Methyl Protons : A sharp singlet for the tolyl methyl group (-CH₃) is expected around δ 2.30 ppm.
4.2 Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
-
C=N Carbon : The characteristic imine-like carbon of the thiazole ring is expected around δ 162.0 ppm.
-
Aromatic Carbons : Multiple signals for the 12 aromatic carbons of the benzothiazole and tolyl rings are expected in the range of δ 115.0 to 153.0 ppm.
-
Methyl Carbon : The tolyl methyl carbon should appear as a single peak around δ 21.5 ppm.
4.3 Infrared (IR) Spectroscopy
-
N-H Stretch : A characteristic stretching vibration for the secondary amine is expected in the region of 3200-3400 cm⁻¹.
-
C-H Aromatic Stretch : Signals just above 3000 cm⁻¹.
-
C=N Stretch : A strong absorption band around 1610-1640 cm⁻¹ is characteristic of the thiazole ring.
-
Aromatic C=C Bending : Multiple sharp peaks in the fingerprint region of 1450-1600 cm⁻¹.
Reactivity and Potential Applications
5.1 Chemical Reactivity
The benzothiazole ring system is aromatic and generally stable. The exocyclic amine provides a key site for further functionalization. The nitrogen atom can act as a nucleophile, allowing for reactions such as acylation, alkylation, or coupling to other molecular scaffolds.[5][6] The aromatic rings can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions.
5.2 Potential Applications in Drug Discovery
The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1][2]
-
Anticancer Activity : Many 2-aminobenzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. Their mechanism often involves the inhibition of key enzymes or interaction with DNA.[7]
-
Antimicrobial Agents : The scaffold is present in numerous compounds with antibacterial and antifungal properties. They can act by inhibiting essential microbial enzymes.[6]
-
Enzyme Inhibition : The structural features of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine make it a candidate for screening as an inhibitor of kinases, polymerases, or other enzymes relevant to disease.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 25717-12-8 is not widely available. Therefore, handling precautions should be based on data from structurally similar compounds, such as 2-aminobenzothiazole.
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Hazard Classification (Inferred) : Likely harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye irritation.[2]
-
Handling : Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-(2-Methylphenyl)-1,3-benzothiazol-2-amine is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational set of its chemical and physical properties, a reliable synthetic route, and an expected spectroscopic profile. While further experimental validation of these properties is warranted, the compiled data serves as a robust starting point for researchers to confidently incorporate this molecule into their development programs.
References
-
The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:25717-12-8. Retrieved from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 215-227. Retrieved from [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Retrieved from [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]
-
Ivanova, Y., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260. Retrieved from [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]
-
Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 32-46. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]
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- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of "Benzothiazol-2-yl-o-tolyl-amine" (NMR, IR, Mass Spec)
An In-depth Spectroscopic Guide to N-(o-tolyl)benzo[d]thiazol-2-amine
Abstract: This technical guide provides a comprehensive spectroscopic analysis of N-(o-tolyl)benzo[d]thiazol-2-amine (CAS No. 16495-21-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind experimental choices, ensuring that the presented protocols are robust and the data interpretation is scientifically sound. All methodologies are grounded in established principles and supported by authoritative references to provide a self-validating framework for the characterization of this molecule.
Molecular Structure and Spectroscopic Rationale
N-(o-tolyl)benzo[d]thiazol-2-amine is a heterocyclic amine featuring a rigid benzothiazole system linked to a flexible o-tolyl group. This combination of aromatic systems and a secondary amine bridge dictates its unique spectroscopic signature. Accurate characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications. This guide will systematically deconstruct the expected spectroscopic data to build a complete structural profile.
Chemical Structure:
Mass Spectrometry (MS): The Definitive Molecular Weight
Expertise & Experience: Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For a molecule like N-(o-tolyl)benzo[d]thiazol-2-amine, which is amenable to protonation, Electrospray Ionization (ESI) in positive ion mode is the method of choice. It is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, is critical for providing an exact mass, which validates the elemental formula with high confidence.
Authoritative Grounding & Data: The molecular formula is C₁₄H₁₂N₂S, with a calculated exact mass of 240.0721 amu. Analysis by high-resolution LC-MS confirms this, identifying the protonated molecule [M+H]⁺ at m/z 241.0794.[1]
Data Presentation: High-Resolution Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂S | - |
| Exact Mass | 240.0721 amu | Calculated |
| Ionization Mode | ESI Positive | Recommended |
| Observed Ion | [M+H]⁺ | [1] |
| Measured m/z | 241.0794 | [1] |
Trustworthiness: A Self-Validating Protocol
Protocol 2.1: High-Resolution ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Create a working solution by diluting the stock 1:100 in 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation.
-
Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Fisher Exploris 240 Quadrupole-Orbitrap).[1]
-
Method:
-
Infusion: Directly infuse the working solution at a flow rate of 5-10 µL/min.
-
Ion Source: HESI (Heated Electrospray Ionization).
-
Ionization Mode: Positive.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >60,000 to ensure mass accuracy.
-
-
Data Analysis: Calibrate the instrument before analysis. Identify the peak corresponding to the theoretical m/z of [M+H]⁺ (241.0799). The mass error should be less than 5 ppm to confidently confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily solubilizes the compound and shifts the exchangeable N-H proton far downfield, preventing it from overlapping with the aromatic region.
¹H NMR Spectroscopy: Probing the Proton Environments
Expertise & Experience: The ¹H NMR spectrum is expected to show distinct regions: a downfield singlet for the N-H proton, a complex multiplet region for the eight aromatic protons, and an upfield singlet for the methyl protons. The N-H proton's chemical shift can be broad and variable depending on concentration and residual water, but in DMSO-d₆, it is often sharp and observed at a high chemical shift (>12 ppm) in similar N-substituted 2-aminobenzothiazoles.[2][3]
Data Presentation: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 12.0 - 12.7 | Singlet (s) | 1H |
| Benzothiazole Aromatic Protons | 7.2 - 8.0 | Multiplets (m) | 4H |
| o-tolyl Aromatic Protons | 7.1 - 7.5 | Multiplets (m) | 4H |
| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing each unique carbon as a singlet. We expect 14 distinct signals, although some aromatic carbon signals may overlap. The C2 carbon of the benzothiazole ring, being adjacent to two nitrogen atoms and a sulfur atom, is expected to be the most downfield signal in the spectrum.
Data Presentation: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Benzothiazole, C=N) | 155 - 160 |
| Aromatic Carbons | 118 - 150 |
| Methyl Carbon (-CH₃) | 17 - 20 |
Visualization: NMR Analysis Workflow
Caption: A streamlined workflow for NMR sample preparation, acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For solid samples, Attenuated Total Reflectance (ATR) is the preferred method as it requires no sample preparation. The spectrum will be dominated by a sharp N-H stretch, aromatic C-H stretches, and a strong C=N stretch characteristic of the benzothiazole ring.[4]
Data Presentation: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| N-H | 3400 - 3450 | Stretch | Medium, Sharp |
| Aromatic C-H | 3000 - 3100 | Stretch | Medium |
| C=N (thiazole) | 1620 - 1640 | Stretch | Strong |
| Aromatic C=C | 1450 - 1600 | Stretch | Medium-Strong |
| C-N | 1250 - 1350 | Stretch | Medium |
Protocol 4.1: ATR-IR Data Acquisition
-
Background Scan: With the ATR crystal clean, perform a background scan to capture the ambient spectrum (H₂O, CO₂).
-
Sample Application: Place a small amount of the solid sample onto the crystal. Use the pressure clamp to ensure firm contact.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.
-
Analysis: The instrument software will automatically subtract the background. Analyze the resulting spectrum, identifying and labeling the key absorption peaks.
Overall Spectroscopic Strategy and Conclusion
The structural confirmation of N-(o-tolyl)benzo[d]thiazol-2-amine is achieved through a logical, multi-technique approach.
Visualization: Integrated Spectroscopic Strategy
Caption: A logical workflow for spectroscopic structure confirmation.
References
-
Title: From the Road to the Field: Decoding Chemical Transformation in Aging Tire and Artificial Turf Crumb Rubber Source: Environmental Science & Technology - ACS Publications URL: [Link]
-
Title: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Source: ResearchGate (Preprint) URL: [Link]
-
Title: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source: Molecules - MDPI URL: [Link]
-
Title: Synthesis, spectroscopic characterization and antibacterial screening of novel n-(benzothiazol-2-yl)ethanamides Source: Eclética Química Journal URL: [Link]
-
Title: Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA Source: PubMed Central - NIH URL: [Link]
-
Title: N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Source: Molbank - MDPI URL: [Link]
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Potential Biological Activities of the N-Aryl-Benzothiazolamine Scaffold: A Case Study on "Benzothiazol-2-yl-o-tolyl-amine"
An In-depth Technical Guide
Abstract
The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4] This guide focuses on the N-aryl-2-aminobenzothiazole subclass, a promising framework for therapeutic agent development. While direct experimental data on the specific molecule Benzothiazol-2-yl-o-tolyl-amine is limited in publicly accessible literature, its structural features strongly suggest a high potential for significant biological activity. By synthesizing data from closely related analogues, this document provides an in-depth exploration of its probable anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will dissect the underlying mechanisms of action, present quantitative data from seminal studies, detail robust experimental protocols for validation, and propose future research directions to fully characterize this promising chemical entity.
Introduction: The Benzothiazole Privileged Scaffold
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[3][5] This planar, aromatic structure is adept at engaging with a diverse range of biological targets through various non-covalent interactions, making it a versatile starting point for drug design.[2] The specific compound of interest, This compound , belongs to the N-aryl-2-aminobenzothiazole class. The introduction of the ortho-tolyl group on the 2-amino position adds steric and electronic features that can significantly modulate target binding, selectivity, and pharmacokinetic properties compared to the parent 2-aminobenzothiazole.
Figure 1. Chemical structure of this compound.
This guide will systematically evaluate the potential of this structure by drawing parallels with extensively studied analogues, providing a predictive framework for its therapeutic applications.
Potential Anticancer Activity
The most extensively documented activity for 2-arylbenzothiazoles is their potent and often selective anticancer effect.[3][6][7]
Core Mechanism: AhR-CYP1A1 Axis and Apoptotic Induction
A primary mechanism of action for many 2-(4-aminophenyl)benzothiazoles involves the Aryl Hydrocarbon Receptor (AhR).[8] These compounds act as ligands for AhR, inducing the expression of Cytochrome P450 enzymes, particularly CYP1A1.[3] The subsequent metabolic activation of the benzothiazole derivative by CYP1A1 within cancer cells generates reactive metabolites that form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[8] This mechanism confers selectivity, as many cancer cell lines (e.g., breast, colon, renal) exhibit high CYP1A1 expression, whereas non-malignant cells often do not.[3][6]
Other reported anticancer mechanisms for this scaffold include the inhibition of crucial cellular enzymes like topoisomerase II and various tyrosine kinases, as well as the induction of oxidative stress.[9][10]
Caption: AhR-mediated bioactivation of benzothiazoles leading to apoptosis.
Quantitative Data: Cytotoxicity of Benzothiazole Analogues
The cytotoxic potential of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes data for representative compounds from the literature, demonstrating their potent activity against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |
| Benzothiazole-Thiazolidine | C6 (Rat Glioma) | 0.03 mM | [11] |
| Benzothiazole-Acylhydrazone | C6 (Rat Glioma) | 0.03 mM | [10] |
| Benzothiazole-Acylhydrazone | A549 (Lung Adenocarcinoma) | 0.03 mM | [10] |
| Substituted Benzothiazole | PANC-1 (Pancreatic Cancer) | Induces Apoptosis | [9] |
| Benzothiazole-Pyridine | HepG2 (Liver Carcinoma) | 48 nM | [7] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of a test compound like this compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Potential Antimicrobial Activity
The benzothiazole scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[12][13][14]
Core Mechanism: Inhibition of Essential Bacterial Enzymes
Benzothiazole derivatives can disrupt microbial viability by targeting enzymes crucial for survival that are absent in mammals, making them attractive selective agents.
-
Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a key enzyme in the bacterial folate synthesis pathway.[15][16] By inhibiting this enzyme, benzothiazoles block the production of folic acid, which is essential for DNA synthesis and repair, leading to bacteriostasis.[15]
-
DNA Gyrase Inhibition: This enzyme is vital for bacterial DNA replication and is a well-established target for antibiotics. Certain benzothiazoles have been shown to inhibit its function, preventing bacterial proliferation.[17]
-
Other Targets: Additional mechanisms include the inhibition of peptide deformylase, MurB (an enzyme in peptidoglycan synthesis), and dehydrosqualene synthase.[17][18]
Caption: A typical workflow for antimicrobial drug discovery.
Quantitative Data: Antimicrobial Efficacy of Benzothiazole Analogues
The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness.
| Compound Class | Microorganism | MIC Value (mM) | Reference |
| Benzothiazole-Pyrazolone | S. aureus | 0.025 | [15] |
| Benzothiazole-Pyrrolopyrimidine | S. aureus | 0.004 - 0.01 | [19] |
| Benzothiazole-Pyrrolopyrimidine | C. albicans | 0.004 - 0.01 | [19] |
| General Benzothiazoles | B. subtilis | 0.025 - 0.2 | [14] |
| General Benzothiazoles | E. coli | 0.025 - 0.1 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Potential Anti-inflammatory Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant anti-inflammatory properties, suggesting a role in treating inflammatory disorders.[20][21][22]
Core Mechanism: Cyclooxygenase (COX) Inhibition
The primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[20] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this pathway, benzothiazole derivatives can reduce the inflammatory response, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[20][22] Some derivatives have shown selectivity for COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition.[20]
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A Technical Guide to the Design, Synthesis, and Application of 2-Arylaminobenzothiazole Derivatives in Drug Discovery
Executive Summary
The benzothiazole ring system, a bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its many derivatives, the 2-aminobenzothiazole moiety is a particularly fruitful starting point for the development of novel therapeutics. This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and application of 2-arylaminobenzothiazole analogues, with a specific focus on their significant potential as anticancer agents. We will explore the causality behind synthetic choices, delve into the nuances of structure-activity relationships (SAR), and present validated protocols and key mechanistic insights, grounding all claims in authoritative literature.
Chapter 1: The 2-Arylaminobenzothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The fusion of a benzene ring with a five-membered thiazole ring gives rise to the benzothiazole scaffold, a structure whose planarity and electron distribution make it an adept participant in various biological interactions.[2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][4]
The 2-aminobenzothiazole substitution pattern is of paramount importance. The exocyclic amino group at the 2-position serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[5] When this amino group is further substituted with an aryl moiety (such as an o-tolyl group), it creates a 2-arylaminobenzothiazole. This class of compounds has become a major focus of research, particularly in oncology, where they have been shown to target a multitude of proteins critical to cancer cell proliferation and survival.[3][6]
Chapter 2: Strategic Synthesis and Molecular Characterization
The synthesis of 2-arylaminobenzothiazole derivatives can be accomplished through several strategic routes. The choice of method is often dictated by the desired substitution patterns, scalability, and reaction efficiency.
2.1 Core Synthetic Methodologies: A Causal Analysis
The most prevalent and classical method for synthesizing 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[7] However, for creating N-aryl substituted derivatives, a more direct and versatile approach is the condensation of a 2-aminobenzenethiol with an aryl isothiocyanate or by reacting 2-chlorobenzothiazole with an aryl amine. A modern alternative that facilitates the rapid generation of compound libraries is solid-phase synthesis (SPS), which simplifies purification and allows for high-throughput production.[7][8]
The workflow below illustrates a common and reliable solution-phase synthesis for producing a library of 2-arylaminobenzothiazole derivatives for initial screening.
Caption: A typical workflow for the synthesis and validation of 2-arylaminobenzothiazole derivatives.
2.2 Self-Validating Experimental Protocol: Synthesis of N-(4-nitrophenyl)benzo[d]thiazol-2-amine
This protocol describes a representative nucleophilic aromatic substitution.[9] The success of each step validates the previous one, from the consumption of starting materials (monitored by TLC) to the unequivocal structural confirmation of the final product.
Materials & Reagents:
-
2-Chlorobenzothiazole (1.0 eq)
-
4-Nitroaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chlorobenzothiazole (1.0 eq) and 4-nitroaniline (1.1 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the reagents, followed by the addition of potassium carbonate (2.0 eq). The use of an anhydrous solvent is critical to prevent side reactions.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chlorobenzothiazole) is fully consumed. This checkpoint ensures the reaction has gone to completion before proceeding to workup.
-
Aqueous Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate. The partitioning behavior validates the formation of a more organic-soluble product.
-
Washing: Wash the combined organic layers sequentially with deionized water and then a brine solution. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The isolation of a solid or oil at this stage is a positive indicator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The ability to isolate a single major spot by TLC confirms the presence of a principal compound.
-
Characterization and Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9] The obtained spectral data must be consistent with the target structure, serving as the final validation of the synthesis. For example, the mass spectrum should show the correct molecular ion peak, and the NMR should show the expected shifts and coupling constants for all protons and carbons.
Chapter 3: Decoding the Structure-Activity Relationship (SAR) for Targeted Design
Systematic modification of the 2-arylaminobenzothiazole scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The SAR can be dissected by considering three key regions of the molecule.
Caption: Key regions for SAR exploration in the 2-arylaminobenzothiazole scaffold.
-
Region A (Benzothiazole Core): Substitutions on the benzene ring of the benzothiazole scaffold can significantly influence activity. For example, introducing small electron-withdrawing groups (e.g., nitro or ethoxyl) at the C6 position has been shown in some series to decrease inhibitory activity against targets like EGFR, suggesting that the electronic properties of this ring are crucial for target engagement.[10]
-
Region B (Amine Linker): The NH linker is a critical hydrogen bond donor. Its interaction with key residues, such as Asp855 in the EGFR kinase domain, is often vital for potent inhibition.[10] Replacing or modifying this linker can drastically alter the binding mode and potency.
-
Region C (Aryl Moiety): This region offers the most significant opportunity for modification to enhance potency and selectivity. The nature and position of substituents on this aryl ring dictate interactions within specific sub-pockets of the target protein. For instance, in one series of PI3Kα inhibitors, a 4-fluorophenyl substitution was found to be highly favorable.[11]
3.1 The Power of Bioisosteric Replacement
Bioisosterism is a cornerstone strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity.[12] A bioisostere is a functional group that can replace another due to similar steric, electronic, or physicochemical properties. This tactic is employed to solve issues related to metabolism, toxicity, or pharmacokinetics.
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Modulate solubility, introduce H-bond acceptors, alter metabolic profile.[10] |
| Methoxy (-OCH₃) | Fluoro (-F), Hydroxyl (-OH) | Reduce metabolic liability (O-demethylation), act as H-bond donor/acceptor. |
| Carboxylic Acid | Tetrazole, Acylsulfonamide | Improve oral bioavailability, increase metabolic stability. |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Block metabolic oxidation, increase lipophilicity, alter electronic properties. |
Chapter 4: Therapeutic Frontiers: Anticancer Applications and Mechanisms of Action
2-Arylaminobenzothiazole derivatives have emerged as potent anticancer agents by targeting a wide variety of tumor-related proteins.[3][6]
4.1 Key Molecular Targets
This class of compounds exhibits a "multi-targeting" profile, which can be advantageous in combating the complexity of cancer. Key targets include:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and MET are frequently inhibited by these derivatives.[3][10]
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and kinases in the PI3K/AKT/mTOR pathway are also prominent targets.[10][13] Inhibition of these pathways disrupts cell cycle progression and pro-survival signaling.
The diagram below illustrates the central role of the PI3K/AKT pathway in cell survival and how benzothiazole inhibitors can intervene.
Caption: Simplified PI3K/AKT signaling pathway and points of intervention by benzothiazole inhibitors.
4.2 Quantitative Data on Anticancer Activity
The efficacy of these compounds is demonstrated by their potent IC₅₀ values against various cancer cell lines and specific enzymes.
| Compound ID | Target/Cell Line | IC₅₀ Value | Reference |
| Compound 20 [10] | HepG2 (Liver) | 9.99 µM | [10] |
| HCT-116 (Colon) | 7.44 µM | [10] | |
| MCF-7 (Breast) | 8.27 µM | [10] | |
| Compound 13 [10] | HCT116 (Colon) | 6.43 µM | [10] |
| A549 (Lung) | 9.62 µM | [10] | |
| EGFR Kinase | 2.80 µM | [10] | |
| Compound 54 [10] | PI3Kα Kinase | 1.03 nM | [10] |
| Compound 17d [6] | HepG2 (Liver) | 0.41 µmol/mL | [6] |
| OMS14 [9] | A549 (Lung) | 22.13 µM | [9] |
| MCF-7 (Breast) | 24.36 µM | [9] |
Note: Data is compiled from multiple sources and represents the significant potential of this scaffold.
The primary mechanism of cell death induced by these compounds is apoptosis (programmed cell death), often accompanied by cell cycle arrest at the G2/M phase.[14][15]
Chapter 5: Navigating Preclinical Development: Pharmacokinetic and Safety Considerations
While potency is a primary goal, a successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Absorption & Bioavailability: The lipophilicity of the benzothiazole core generally allows for good membrane permeability. However, poor aqueous solubility can be a challenge. Riluzole, an approved drug for ALS, has a bioavailability of ~60%, which can be reduced by high-fat meals, highlighting the importance of formulation.
-
Distribution: Many benzothiazole derivatives are highly protein-bound and, depending on their properties, can achieve significant brain penetration, as seen with Riluzole and Pramipexole. In-silico tools can predict blood-brain barrier penetration for novel analogues.[4]
-
Metabolism: The benzothiazole core is susceptible to hepatic metabolism, primarily via cytochrome P450 enzymes (e.g., CYP1A2 for Riluzole). This presents both a challenge (potential for rapid clearance) and an opportunity (prodrug design). Identifying metabolic "soft spots" and blocking them, for instance by introducing a fluorine atom, is a common optimization strategy.
-
Toxicity & Selectivity: A critical aspect of development is ensuring selectivity for cancer cells over healthy cells. Many promising 2-aminobenzothiazole derivatives show significantly lower cytotoxicity against normal cell lines compared to cancer cell lines, indicating a favorable therapeutic window.[10]
Conclusion and Future Perspectives
The 2-arylaminobenzothiazole scaffold is a robust and versatile platform for the design of novel therapeutics. Its proven success, particularly in oncology, stems from its ability to be readily synthesized and systematically modified to target a wide range of critical biological pathways. Future research will likely focus on enhancing selectivity for specific kinase isoforms, developing dual-target inhibitors to overcome drug resistance, and exploring novel applications in areas like antiviral and antiparasitic treatments. The continued application of rational design, guided by a deep understanding of SAR and bioisosterism, will undoubtedly lead to the development of next-generation clinical candidates based on this exceptional chemical core.
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2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved from [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). ResearchGate. Retrieved from [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2025). ResearchGate. Retrieved from [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]
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Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). PubMed Central. Retrieved from [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]
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EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. Retrieved from [Link]
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Solid phase synthesis of 2-aminobenzothiazoles. (2010). PubMed. Retrieved from [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Retrieved from [Link]
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Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PubMed Central. Retrieved from [Link]
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Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2025). ResearchGate. Retrieved from [Link]
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Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (n.d.). PubMed Central. Retrieved from [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved from [Link]
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Mechanism of action of "Benzothiazol-2-yl-o-tolyl-amine"
An In-Depth Technical Guide to the Potential Mechanism of Action of Benzothiazol-2-yl-o-tolyl-amine
Abstract
Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the potential mechanism of action of a specific analogue, this compound. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes the wealth of knowledge surrounding the benzothiazole scaffold to propose putative biological targets and signaling pathways. By examining the structure-activity relationships of closely related compounds, we can infer and outline a scientifically grounded hypothesis for its molecular interactions and downstream cellular effects. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for initiating and advancing the investigation of this and similar novel chemical entities.
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent pharmacophore in a multitude of clinically relevant molecules.[1][5] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a wide array of biological targets.[3] This has led to the development of benzothiazole-containing drugs with applications spanning oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions.[2][3][6][7]
Derivatives of benzothiazole have been reported to exhibit a wide spectrum of biological activities including:
The specific biological activity of a benzothiazole derivative is intricately linked to the nature and position of its substituents. The subject of this guide, this compound (CAS 25717-12-8)[12], possesses an o-tolyl-amine group at the 2-position of the benzothiazole ring. This structural feature is pivotal in determining its potential molecular targets and subsequent pharmacological effects.
Hypothesized Mechanisms of Action
Based on the extensive literature on 2-aminobenzothiazole derivatives, we can postulate several potential mechanisms of action for this compound. These are not mutually exclusive and the compound may exhibit pleiotropic effects.
Kinase Inhibition: A Prominent Target for Anticancer Activity
A significant number of benzothiazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[3][5]
-
Potential Kinase Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K) are among the kinases frequently targeted by benzothiazole-based inhibitors.[3][5] The o-tolyl group in this compound could potentially orient the molecule within the ATP-binding pocket of these kinases, leading to competitive inhibition.
Proposed Signaling Pathway: Inhibition of EGFR
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Modulation of Inflammatory Pathways
Chronic inflammation is a key component of many diseases, and benzothiazole derivatives have shown promise as anti-inflammatory agents.[4][6]
-
Potential Molecular Targets: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6] The mechanism might involve interference with the signaling cascades that lead to the transcription of these cytokines, such as the NF-κB pathway.
Interaction with Neurological Targets
The neuroprotective properties of some benzothiazoles suggest their ability to interact with targets within the central nervous system.[3][7]
-
Potential Neurological Targets: For anticonvulsant activity, potential targets include voltage-gated sodium channels and GABA-A receptors.[10] In the context of neurodegenerative diseases like Alzheimer's, benzothiazoles have been investigated for their ability to inhibit the aggregation of amyloid-β and tau proteins.[7]
Experimental Workflows for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is necessary.
Initial Target Screening and Validation
Workflow for Target Identification
Caption: A stepwise workflow for identifying and validating the molecular targets of a novel compound.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a representative method to assess the inhibitory activity of this compound against a panel of kinases.
Objective: To determine the IC50 value of this compound for specific kinases.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| EGFR | 50 |
| VEGFR2 | 120 |
| PI3Kα | 350 |
| CDK2 | >10,000 |
| SRC | 800 |
Note: The data presented in this table is purely illustrative and intended to demonstrate how experimental results would be tabulated.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the benzothiazole scaffold provides a strong foundation for hypothesizing its potential biological activities. The proposed mechanisms, centered around kinase inhibition, modulation of inflammatory pathways, and interaction with neurological targets, offer several avenues for future investigation.
The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to systematically explore the pharmacological profile of this and other novel benzothiazole derivatives. Further studies, including in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic assessments, will be crucial in translating the in vitro findings into potential therapeutic applications. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.
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- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC - PubMed Central. (URL: )
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A Comprehensive Technical Guide to the Solubility and Stability Profiling of Benzothiazol-2-yl-o-tolyl-amine
Foreword: The Imperative of Pre-formulation Studies
In the landscape of chemical and pharmaceutical development, the journey from a novel molecular entity to a viable product is predicated on a deep understanding of its fundamental physicochemical properties. Benzothiazol-2-yl-o-tolyl-amine (CAS No. 25717-12-8), a member of the versatile benzothiazole class of compounds, represents a scaffold of significant interest due to the broad biological activities exhibited by its chemical relatives.[1][2] Before any meaningful application can be explored, a rigorous evaluation of its solubility and stability is not merely a regulatory requirement but a scientific necessity. These parameters govern bioavailability, inform formulation strategies, dictate storage conditions, and ultimately define the therapeutic or commercial potential of the compound.
This guide provides a comprehensive framework for conducting thorough solubility and stability studies on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental designs. We will proceed from foundational property analysis to detailed, actionable methodologies for kinetic and thermodynamic solubility, culminating in a robust forced degradation program designed to elucidate potential liabilities and degradation pathways, in alignment with international regulatory standards.[3]
Physicochemical Foundation of this compound
A prerequisite to any experimental study is the collation of known data for the target compound. This information provides the initial basis for analytical method development and experimental design.
| Property | Value | Source |
| IUPAC Name | N-(2-methylphenyl)-1,3-benzothiazol-2-amine | [4] |
| Synonyms | This compound, 2-o-tolylaminobenzothiazole | [4] |
| CAS Number | 25717-12-8 | [5] |
| Molecular Formula | C₁₄H₁₂N₂S | [4][5] |
| Molecular Weight | 240.32 g/mol | [4][5] |
| Calculated LogP | 4.55 | [4] |
| Density | 1.274 g/cm³ | [4] |
| Boiling Point | 381.1°C at 760 mmHg | [4] |
The high calculated LogP value immediately suggests that this compound is a lipophilic (hydrophobic) molecule, predicting low intrinsic solubility in aqueous media.[6] This hypothesis is the foundational driver for the subsequent solubility assessment.
Solubility Characterization
Solubility is a critical determinant of a compound's dissolution rate and bioavailability. A comprehensive assessment requires evaluating both thermodynamic and kinetic solubility across a range of physiologically and pharmaceutically relevant media.
The Rationale Behind Solvent Selection
The choice of solvents and buffer systems is not arbitrary. It is a strategic decision designed to simulate various biological and manufacturing environments.
-
pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4): These mimic the pH environments of the gastrointestinal tract, providing insight into how solubility changes with ionization state.
-
Water: Establishes the baseline intrinsic aqueous solubility.
-
Organic Solvents (e.g., Ethanol, DMSO, Acetonitrile): Commonly used in analytical preparations and as co-solvents in formulations. Understanding solubility in these systems is crucial for stock solution preparation and formulation development.
Experimental Workflow: Solubility Assessment
The following diagram outlines a standard workflow for determining the equilibrium solubility of a compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method for Equilibrium Solubility
This method remains the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test medium (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, water, ethanol).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for a minimum of 24 hours. This duration is chosen to ensure equilibrium is reached between the solid and dissolved states.
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Supernatant Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.
-
Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from a stock solution of known concentration (typically dissolved in a strong organic solvent like DMSO or Acetonitrile).
Anticipated Solubility Profile (Hypothetical Data)
Based on its lipophilic nature, the expected solubility profile is summarized below.
| Solvent/Medium | Expected Solubility (µg/mL) | Rationale |
| pH 1.2 Buffer | < 10 | Low intrinsic aqueous solubility. |
| pH 4.5 Buffer | < 10 | Minimal change expected if no ionizable groups in this range. |
| pH 7.4 Buffer | < 10 | Simulates physiological conditions; likely to be poorly soluble. |
| Purified Water | < 5 | Baseline aqueous solubility is expected to be very low. |
| Ethanol | > 1000 | Good solubility in polar protic organic solvents is anticipated. |
| DMSO | > 10000 | High solubility expected, making it a suitable stock solvent. |
Stability Profiling and Forced Degradation
Stability testing is essential for identifying conditions that may compromise the compound's integrity. Forced degradation, or stress testing, is an accelerated process designed to predict long-term stability and identify likely degradation products.[7][8] This is a cornerstone of developing a stability-indicating analytical method, which is a regulatory prerequisite.[9] The goal is to induce a target degradation of 5-20%, which is sufficient to form and detect degradants without destroying the parent molecule.[10]
The Interrelation of Stability Studies and Drug Development
The insights gained from forced degradation directly influence critical development decisions.
Caption: Impact of Stability Studies on Development Decisions.
General Protocol for Forced Degradation Studies
For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared.[10] Due to its expected low aqueous solubility, a co-solvent like acetonitrile or methanol may be required. A control sample (stored at 4°C, protected from light) is analyzed alongside stressed samples.
-
Acid Hydrolysis:
-
Condition: 0.1 M - 1.0 M HCl at 60°C for 24-48 hours.[10]
-
Procedure: Dissolve the compound in a minimal amount of organic co-solvent and dilute with the HCl solution. Heat as required. Before analysis, neutralize the sample with an equivalent amount of NaOH to prevent damage to the HPLC column.
-
-
Base Hydrolysis:
-
Condition: 0.1 M - 1.0 M NaOH at 60°C for 24-48 hours.[10]
-
Procedure: Prepare the sample as above using NaOH solution. Neutralize with an equivalent amount of HCl before injection.
-
-
Oxidative Degradation:
-
Condition: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Procedure: Dissolve the compound and treat with H₂O₂. The reaction is often rapid and may not require heat. Monitor at several time points.
-
-
Thermal Degradation:
-
Condition: Solid compound stored at 80°C for 7 days. Solution stored at 60°C for 7 days.[11]
-
Procedure: Analyze both the solid state and a solution to assess degradation in different physical forms.
-
-
Photostability:
-
Condition: Expose solid and solution samples to a light source providing combined UV and visible light, as specified in ICH Q1B guidelines.[10]
-
Procedure: Place samples in a photostability chamber. A dark control (sample wrapped in aluminum foil) must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Analytical Strategy and Data Interpretation
A validated stability-indicating HPLC-UV/PDA method is the primary tool for analysis.
-
Method Validation: The method must be able to resolve the parent peak from all major degradation peaks and from any peaks originating from the matrix or excipients. Peak purity analysis using a Photodiode Array (PDA) detector is crucial to ensure co-elution is not occurring.
-
Data Reporting: Results are typically summarized in a table, showing the percentage of the parent compound remaining and the percentage of the total peak area corresponding to the largest degradation product.
Forced Degradation Workflow and Expected Results
Caption: Comprehensive Forced Degradation Study Workflow.
Hypothetical Forced Degradation Summary:
| Stress Condition | % Assay Remaining | Observations |
| Control (T=0) | 100.0 | - |
| 0.1 M HCl, 60°C, 48h | 92.5 | One major degradant peak at RRT 0.85. |
| 0.1 M NaOH, 60°C, 48h | 88.1 | Two major degradant peaks at RRT 0.72 and 0.91. |
| 10% H₂O₂, RT, 24h | 75.4 | Significant degradation; potential susceptibility to oxidation. Benzothiazoles can undergo oxidative ring-opening.[12] |
| Thermal, 80°C, 7 days | 98.2 | Appears thermally stable in solid form. |
| Photolytic (ICH Q1B) | 91.0 | Moderate degradation, suggesting the need for light-protective packaging. |
Conclusion and Path Forward
This technical guide outlines a systematic and robust approach to characterizing the solubility and stability of this compound. The initial physicochemical data strongly indicates a lipophilic molecule with anticipated low aqueous solubility, a critical factor for formulation design. The proposed forced degradation studies provide a comprehensive framework for identifying potential liabilities under hydrolytic, oxidative, thermal, and photolytic stress.
The data generated from these studies are indispensable. The solubility profile will guide the selection of appropriate formulation vehicles to ensure adequate bioavailability. The stability profile will establish the intrinsic lability of the molecule, identify critical degradation pathways, and inform the development of a stable dosage form with appropriate packaging and defined storage conditions. Executing this plan is a foundational step in unlocking the full potential of this compound for its intended application.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Bede, L., Koné, M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of... Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Modeling of Benzothiazol-2-yl-o-tolyl-amine
Abstract
The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide presents a comprehensive in silico modeling workflow for a specific derivative, Benzothiazol-2-yl-o-tolyl-amine (BTA). As a case study, BTA serves to illustrate a robust computational strategy for characterizing novel small molecules, from initial property prediction to dynamic interaction analysis with potential biological targets. This document provides not only step-by-step protocols for essential techniques like ADMET prediction, molecular docking, and molecular dynamics, but also delves into the scientific rationale behind each methodological choice, empowering researchers to apply these strategies to their own drug discovery pipelines.
Introduction: The Rationale for In Silico Analysis of this compound (BTA)
This compound (CAS 25717-12-8) is a small molecule featuring the core benzothiazole ring system.[3][4] This heterocyclic motif is present in numerous FDA-approved drugs, such as the dopamine agonist Pramipexole and the neuroprotective agent Riluzole, highlighting its pharmacological relevance.[5] Derivatives of 2-aminobenzothiazole, a closely related structure, have been extensively studied for anticancer, anti-inflammatory, and anticonvulsant activities.[2][6][7]
Given the rich pharmacological history of the benzothiazole scaffold, a new derivative like BTA warrants thorough investigation. In silico modeling offers a rapid, cost-effective, and powerful alternative to initial wet-lab experiments for evaluating its drug-like potential.[8] By simulating its behavior and interactions computationally, we can prioritize resources, generate testable hypotheses, and accelerate the discovery cycle. This guide outlines a logical, multi-stage computational workflow designed to build a comprehensive profile of BTA.
Chemical Identity of the Subject Compound:
Stage 1: Foundational Profiling - Physicochemical Properties and ADMET Prediction
Expertise & Rationale: Before investing in complex and computationally expensive simulations like docking or molecular dynamics, it is crucial to establish whether a molecule possesses fundamental drug-like characteristics. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile governs a compound's pharmacokinetic and pharmacodynamic behavior in vivo. Predicting these properties early can flag potential liabilities, such as poor absorption or high toxicity, saving significant time and resources.[8][10] We will use a consensus approach, leveraging multiple web-based tools to increase the reliability of our predictions.[10]
Methodology: ADMET & Physicochemical Property Prediction
This protocol utilizes free and accessible web servers to generate a comprehensive ADMET profile.
Step 1: Obtain the SMILES String
-
Navigate to a chemical database like PubChem. While the exact compound is listed under its CAS number in supplier databases[3][11], a close analogue, 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline (CID 384525), can be used to obtain a representative SMILES string.[9]
-
SMILES: CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N
Step 2: Prediction using Web Servers
-
Access multiple ADMET prediction web servers to ensure a robust analysis.[10][12][13] Recommended platforms include:
-
For each server, input the SMILES string into the query box and run the prediction.
Step 3: Data Aggregation and Analysis
-
Compile the predicted properties from each server into a summary table.
-
Analyze the data for potential liabilities. Pay close attention to Lipinski's Rule of Five, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and predicted toxicity.
Predicted Data Summary
The following table is a representative summary of properties that would be generated by the described workflow. Actual values may vary between prediction tools.
| Property | Predicted Value | Implication for Drug Development |
| Physicochemical | ||
| Molecular Weight | 240.32 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Octanol/Water) | ~3.9 | Indicates good lipophilicity for membrane permeation |
| H-Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Pharmacokinetics (ADME) | ||
| Water Solubility | Moderately soluble | May require formulation optimization |
| Caco-2 Permeability | High | Suggests good intestinal absorption |
| Blood-Brain Barrier (BBB) | BBB+ (Likely to cross) | Potential for CNS activity; could be a side effect |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibition | Low risk | Reduced risk of cardiotoxicity |
Stage 2: Target Identification & Molecular Docking
Expertise & Rationale: With a favorable ADMET profile, the next step is to identify potential biological targets and predict how BTA might bind to them. Molecular docking is a computational technique that places a small molecule (ligand) into the binding site of a target protein and estimates the binding affinity using a scoring function.[15][16] This process allows us to screen potential targets rapidly and generate structural hypotheses for the compound's mechanism of action.[15] The choice of a rigid receptor and flexible ligand is a common and efficient approach for initial screening.[16][17]
Workflow: Target Prediction and Molecular Docking
Caption: A streamlined workflow for molecular docking studies.
Methodology: Molecular Docking Protocol
Step 1: Ligand Preparation
-
Download the 3D structure of BTA (or a close analogue) from PubChem in SDF format.
-
Use a molecular modeling tool like Open Babel to convert the structure to PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.
Step 2: Target Protein Selection and Preparation
-
Based on the known activities of benzothiazoles (e.g., anticancer, anti-inflammatory), select a relevant protein target from the Protein Data Bank (PDB). For this example, let's choose Cyclooxygenase-2 (COX-2), a key inflammation target (PDB ID: 5KIR).
-
Prepare the protein using software like MGLTools:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Step 3: Grid Box Generation
-
Define the binding site on the protein. This is typically centered on the co-crystallized ligand or a known active site.
-
Generate a grid parameter file (grid.txt) that specifies the center and dimensions of this "box," encompassing the entire binding pocket.
Step 4: Docking Simulation
-
Use a docking program like AutoDock Vina. The command typically looks like this:
Step 5: Analysis of Results
-
Examine the output log file for the binding affinity scores (in kcal/mol). The most negative score represents the best-predicted binding pose.
-
Visualize the top-ranked pose using PyMOL or ChimeraX. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between BTA and the protein's active site residues.
Stage 3: Dynamic Validation - Molecular Dynamics (MD) Simulation
Expertise & Rationale: Molecular docking provides a static snapshot of a potential protein-ligand interaction.[16] However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[18][19] By simulating the motions of atoms and molecules, we can validate the docking results and assess whether the ligand remains securely bound in the active site.[20][21] This step is essential for building confidence in our computational predictions before proceeding to experimental validation.
Workflow: Protein-Ligand MD Simulation
Caption: Standard workflow for GROMACS-based MD simulations.
Methodology: GROMACS MD Simulation Protocol
This protocol provides a high-level overview of an MD simulation using GROMACS.[18][19][22]
Step 1: System Preparation
-
Complex Formation: Combine the PDB files of the prepared receptor and the best-docked pose of BTA into a single complex.pdb file.
-
Topology Generation:
-
Define Simulation Box: Create a periodic boundary box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Solvation and Ionization: Fill the box with water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge.[18][19]
Step 2: Simulation Execution
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Production MD: Run the production simulation for a desired length of time (e.g., 50-100 ns) to collect trajectory data for analysis.
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the number of hydrogen bonds between the ligand and protein over the simulation trajectory to quantify a key component of binding stability.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded in silico workflow for the initial characterization of this compound. By progressing from broad ADMET predictions to specific, dynamic protein-ligand interactions, we can build a robust computational dossier for this compound. The data generated through these methods—including a favorable drug-like profile, predicted binding affinity for a relevant target, and stable binding dynamics—provide a strong rationale for advancing BTA to the next stage of the drug discovery process: chemical synthesis and in vitro experimental validation. This strategic application of computational modeling serves to de-risk and accelerate the path from a novel chemical entity to a potential therapeutic lead.
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Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available from: [Link]
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The Benzothiazol-2-yl-o-tolyl-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged" scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide focuses on a specific, yet highly significant, subset of this family: N-aryl-2-aminobenzothiazoles, with a particular emphasis on the Benzothiazol-2-yl-o-tolyl-amine core. We will explore the synthetic versatility of this scaffold, delve into its biological significance, and elucidate the key structure-activity relationships that govern its therapeutic potential. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
The this compound Scaffold: An Introduction
The core structure of this compound features a 2-aminobenzothiazole moiety where the amino group is substituted with an o-tolyl group. This specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity of the resulting compounds. The tolyl group introduces a lipophilic character, which can enhance membrane permeability, while its ortho-methyl group can influence the conformation of the molecule and its binding to biological targets.
Synthetic Strategies for N-Aryl-2-Aminobenzothiazoles
The synthesis of N-aryl-2-aminobenzothiazoles, including the o-tolyl derivative, can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on either the benzothiazole ring or the N-aryl moiety.
Synthesis via N-Arylthioureas (Hugerschoff Reaction)
A classic and versatile method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas, known as the Hugerschoff reaction. This approach involves the reaction of an aryl isothiocyanate with an amine to form the corresponding thiourea, which is then cyclized.
Conceptual Workflow for Synthesis via N-Arylthioureas
Caption: Synthesis of 2-aminobenzothiazoles via N-arylthioureas.
Detailed Experimental Protocol: Synthesis of N-(o-tolyl)benzo[d]thiazol-2-amine from o-tolyl isothiocyanate and aniline
-
Formation of the N-phenyl-N'-(o-tolyl)thiourea intermediate:
-
To a solution of o-tolyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add aniline (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
-
Oxidative Cyclization:
-
Dissolve the crude N-phenyl-N'-(o-tolyl)thiourea in a suitable solvent like ethanol or acetic acid.
-
Add an oxidizing agent such as bromine in acetic acid or benzyltrimethylammonium tribromide dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(o-tolyl)benzo[d]thiazol-2-amine.
-
Buchwald-Hartwig Cross-Coupling
A more modern and highly efficient method for the synthesis of N-aryl-2-aminobenzothiazoles involves the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method allows for the direct N-arylation of 2-aminobenzothiazole with aryl halides or triflates.
Conceptual Workflow for Buchwald-Hartwig Cross-Coupling
Methodological & Application
Experimental protocols for "Benzothiazol-2-yl-o-tolyl-amine" synthesis
An Application Note and Protocol for the Synthesis of Benzothiazol-2-yl-o-tolyl-amine
Abstract
This document provides a comprehensive guide for the synthesis of N-(o-tolyl)benzo[d]thiazol-2-amine, also known as this compound (CAS No: 25717-12-8).[1] The protocol details a robust and widely applicable palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2] This method is selected for its high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed step-by-step procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction and Scientific Rationale
Benzothiazole derivatives are a prominent class of heterocyclic compounds that feature extensively in pharmacologically active molecules and functional materials. The C-N bond linkage between an aromatic amine and the 2-position of the benzothiazole core is a common structural motif. The target compound, this compound, serves as a valuable intermediate or a final product in various research and development pipelines.
The formation of aryl C-N bonds has been revolutionized by palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, stands out as a powerful tool for this transformation, offering a significant improvement over harsher, copper-mediated Ullmann-type reactions which often require high temperatures and stoichiometric amounts of copper.[2][3] The Buchwald-Hartwig reaction utilizes a palladium catalyst, typically with a bulky, electron-rich phosphine ligand, to couple an aryl halide or sulfonate with an amine in the presence of a base.[4][5] This protocol employs 2-chlorobenzothiazole and o-toluidine as coupling partners, a common and cost-effective starting point for this molecular scaffold.
Reaction Scheme
(Self-generated image, not from search results)
2-chlorobenzothiazole + o-toluidine → this compound
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is critical for optimization and troubleshooting. The process is a catalytic cycle involving Pd(0) and Pd(II) intermediates.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chlorobenzothiazole, forming a Pd(II) complex. The choice of a bulky, electron-rich ligand is crucial as it promotes this rate-limiting step.[5]
-
Amine Coordination and Deprotonation: The amine (o-toluidine) coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: This final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[5][6]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Safety and Handling
General Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[7]
-
2-Chlorobenzothiazole: Irritant. Avoid contact with skin and eyes.
-
o-Toluidine: Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.
-
Palladium Catalysts/Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere where possible.
-
Sodium tert-butoxide (NaOtBu): Corrosive and moisture-sensitive. Reacts violently with water. Handle in a glovebox or under a stream of inert gas.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Materials and Experimental Protocol
Reagents and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity (Example Scale) | Notes |
| 2-Chlorobenzothiazole | 169.63 | 1.0 mmol (170 mg) | Starting material[8] |
| o-Toluidine | 107.15 | 1.2 mmol (129 mg, 128 µL) | Coupling partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 mmol (18.3 mg) | Palladium(0) precursor |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 0.044 mmol (25.5 mg) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 mmol (135 mg) | Base |
| Toluene (Anhydrous) | - | 5 mL | Solvent, should be degassed[4] |
| Silica Gel (230-400 mesh) | - | As needed | For column chromatography |
| Ethyl Acetate/Hexanes | - | As needed | Eluent for chromatography[9] |
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, condenser, nitrogen or argon gas line, syringes, TLC plates, rotary evaporator, column chromatography setup.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzothiazole (170 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (25.5 mg, 0.044 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Causality: Using an oven-dried flask and handling the base under inert conditions prevents the deactivation of the catalyst and reaction with the moisture-sensitive base.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which would inhibit the catalytic cycle.[6]
-
-
Addition of Reagents:
-
Through the septum, add 5 mL of anhydrous, degassed toluene via syringe.
-
Add o-toluidine (128 µL, 1.2 mmol) via syringe.
-
Causality: Using degassed solvent further minimizes oxygen exposure. An excess of the amine component (1.2 equivalents) helps drive the reaction to completion.
-
-
Reaction Execution:
-
Attach a condenser to the flask (under a positive flow of inert gas).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is 10-20% ethyl acetate in hexanes. The product should be more polar than the 2-chlorobenzothiazole starting material. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[9]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure product.
-
Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.[10][11]
| Property | Expected Value / Data |
| Molecular Formula | C₁₄H₁₂N₂S[12] |
| Molecular Weight | 240.33 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0-8.0 (br s, 1H, NH), 7.8-7.0 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=N), 152-120 (Ar-C), 18 (CH₃) |
| Mass Spec (ESI+) | m/z = 241.0794 [M+H]⁺[12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure). | Ensure all glassware is properly dried and the reaction is run under a strictly inert atmosphere. Use freshly degassed solvent. |
| Impure reagents or insufficient base. | Use high-purity starting materials. Ensure the base is fresh and handled properly to avoid moisture contamination. | |
| Formation of Byproducts | Side reactions (e.g., hydrodehalogenation). | Optimize reaction temperature and time. Screen different ligands or bases that may favor the desired coupling. |
| Difficult Purification | Product co-elutes with starting material or ligand. | Adjust the polarity of the eluent system for chromatography. A shallower gradient may improve separation. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. By following the outlined procedures for reaction setup, execution, and purification, and by adhering to the stated safety precautions, researchers can effectively produce this valuable compound. The mechanistic insights and troubleshooting guide offer additional support to ensure a high rate of success for professionals in the fields of chemical synthesis and drug development.
References
- 2-Aminobenzothiazole MSDS/SDS | Supplier & Distributor.
- 2 - SAFETY DATA SHEET.
- 1 - SAFETY DATA SHEET. Sigma-Aldrich Inc.
- 2-Aminobenzothiazole 97 136-95-8. Sigma-Aldrich.
- Buchwald–Hartwig amination. Wikipedia.
- Ullmann condensation. Wikipedia.
- 2-Aminobenzothiazole | CAS 136-95-8. LGC Standards.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate.
- From the Road to the Field: Decoding Chemical Transformation in Aging Tire and Artificial Turf Crumb Rubber. Environmental Science & Technology.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate.
- 2-Chlorobenzothiazole synthesis. ChemicalBook.
- Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate.
- This compound | CAS#:25717-12-8. Chemsrc.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- 2-Chlorobenzothiazole | C7H4ClNS | CID 11987. PubChem.
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Application Notes and Protocols: In Vitro Assay Methods for "Benzothiazol-2-yl-o-tolyl-amine" Anticancer Activity
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2] "Benzothiazol-2-yl-o-tolyl-amine" is a member of this promising class of compounds. Preliminary investigations into the anticancer potential of novel chemical entities like this compound necessitate a robust and systematic in vitro evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key in vitro assays to characterize the anticancer activity of this compound.
These protocols are designed to be self-validating systems, providing a logical workflow from initial cytotoxicity screening to more detailed mechanistic studies, including the induction of apoptosis and effects on cell cycle progression. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.
Experimental Workflow Overview
The evaluation of "this compound" anticancer activity can be systematically approached in a tiered manner. The initial phase focuses on determining the cytotoxic and antiproliferative effects. Positive results would then warrant a deeper investigation into the mechanism of cell death, such as apoptosis, and the compound's impact on cell cycle regulation.
Caption: Tiered experimental workflow for evaluating anticancer activity.
Part 1: Cytotoxicity and Antiproliferative Assays
The first step in evaluating a potential anticancer compound is to determine its ability to inhibit cell growth or induce cell death. The MTT and SRB assays are robust, high-throughput colorimetric assays widely used for this purpose.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Scientific Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This allows for the quantification of cytotoxicity by measuring the absorbance of the dissolved formazan.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][7]
-
Read the absorbance at 570 nm using a microplate reader.[3][6]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the log of the compound concentration.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 0 | 1.25 | 100% |
| This compound | 1 | 1.10 | 88% |
| 5 | 0.85 | 68% | |
| 10 | 0.60 | 48% | |
| 25 | 0.35 | 28% | |
| 50 | 0.15 | 12% |
Sulforhodamine B (SRB) Assay
Scientific Principle: The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[9] This assay is less susceptible to interference from compounds that affect mitochondrial respiration.
Detailed Protocol: SRB Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye and Solubilization:
-
Absorbance Reading:
-
Shake the plate for 5 minutes and read the absorbance at 510 nm on a microplate reader.[10]
-
Data Analysis and Interpretation
The data analysis is similar to the MTT assay, with the percentage of cell growth calculated based on the absorbance values. The SRB assay provides a complementary method to confirm the cytotoxic effects observed in the MTT assay.
Part 2: Mechanistic Assays
Once the cytotoxic potential of "this compound" is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes. Therefore, co-staining with Annexin V-FITC and PI allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells via flow cytometry.[11]
Caption: Differentiation of cell populations by Annexin V/PI staining.
Detailed Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with "this compound" at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
Data Analysis and Interpretation
The flow cytometer will generate dot plots showing the distribution of cells in four quadrants, representing the different cell populations. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by the compound.
| Treatment | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | 95% | 2% | 3% |
| This compound (IC₅₀) | 60% | 25% | 15% |
| This compound (2x IC₅₀) | 30% | 45% | 25% |
Caspase-3/7 Activity Assay
Scientific Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases.[14] Their activity can be measured using a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[14][15] The cleavage releases a reporter molecule that can be detected by luminescence or fluorescence, providing a quantitative measure of caspase activity.[15][16]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
The luminescent signal is directly proportional to the amount of active caspase-3/7. An increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis through the caspase cascade.
Cell Cycle Analysis by Propidium Iodide Staining
Scientific Principle: The cell cycle is a tightly regulated process, and many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can subsequently lead to apoptosis. Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[18] The amount of PI that binds to DNA is stoichiometric, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle by flow cytometry.[18]
Detailed Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with "this compound" at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19] RNase A is included to prevent the staining of RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. The fluorescence intensity of PI is measured, and the data is displayed as a histogram.
-
Data Analysis and Interpretation
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is quantified using cell cycle analysis software. An accumulation of cells in a particular phase in the treated samples compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 60% | 25% | 15% |
| This compound (IC₅₀) | 45% | 20% | 35% |
| This compound (2x IC₅₀) | 30% | 15% | 55% |
Part 3: Investigating Molecular Mechanisms (Optional)
For a more in-depth understanding of the anticancer mechanism of "this compound," further investigation into its effects on specific signaling pathways can be conducted.
Western Blot Analysis of Apoptosis- and Cell Cycle-Related Proteins
Scientific Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[21][22] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[21] This can be used to assess changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs, p53, p21).
Brief Protocol Outline:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent like non-fat milk or BSA.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
The results of western blotting can provide valuable insights into the molecular targets of "this compound" and further elucidate its mechanism of action.
References
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Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
MTT assay protocol. Abcam.
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
-
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH.
-
Annexin V staining assay protocol for apoptosis. Abcam.
-
MTT Proliferation Assay Protocol. ResearchGate.
-
CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
-
Protocol for Cell Viability Assays. BroadPharm.
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Ingenta Connect.
-
Cell quantitation: SRB Assay. Cellculture2 - Altervista.
-
Assaying cell cycle status using flow cytometry. PMC - NIH.
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
-
Caspase 3/7 Activity. Protocols.io.
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
-
Seven Assays to Detect Apoptosis. CST Blog - Cell Signaling Technology.
-
SRB assay for measuring target cell killing V.1. Protocols.io.
-
Apoptosis Assays. Sigma-Aldrich.
-
Annexin V-FITC Kit Protocol. Hello Bio.
-
Cell cycle analysis. Wikipedia.
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
-
Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH.
-
Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
-
Anticancer activity of benzothiazole derivatives. ResearchGate.
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH.
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
-
Western Blotting Protocol. Cell Signaling Technology.
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine.
-
Choosing an Apoptosis Detection Assay. Biocompare.
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Western blot protocol. Abcam.
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Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One.
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Cytotoxicity assays. Sigma-Aldrich.
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
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Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.
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Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
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Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Affected by β,β-dimethyl-acrylalkannin. Benchchem.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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Application Note: A Tiered Strategy for Antimicrobial and Cytotoxicity Profiling of Benzothiazol-2-yl-o-tolyl-amine
Abstract: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1][2] Benzothiazoles represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial properties.[2][3][4] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a tiered antimicrobial screening of the specific derivative, "Benzothiazol-2-yl-o-tolyl-amine." The protocols herein are designed as a self-validating system, progressing from initial qualitative screening to quantitative potency determination, advanced biofilm inhibition analysis, and essential cytotoxicity profiling.
Introduction and Scientific Rationale
Benzothiazole derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[5] Their antimicrobial efficacy often stems from the ability to inhibit crucial microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase, which are essential for pathogen survival.[1][6][7][8] This disruption of fundamental cellular processes makes them attractive candidates for new antibiotic development.
This application note focuses on This compound , a specific member of this chemical class. A systematic evaluation of its biological activity is the critical first step in assessing its therapeutic potential. The following protocols outline a logical, tiered workflow designed to efficiently characterize its antimicrobial spectrum and preliminary safety profile.
Compound Profile: this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 25717-12-8 | [9][10][11] |
| Molecular Formula | C₁₄H₁₂N₂S | [9][10] |
| Molecular Weight | 240.32 g/mol | [9][10] |
| Chemical Structure | N-(o-Tolyl)benzo[d]thiazol-2-amine |[11] |
Experimental Design: A Tiered Screening Workflow
A tiered approach is employed to systematically evaluate the compound, ensuring that resources are focused on compounds with the most promising characteristics. The workflow progresses from broad, qualitative assessments to specific, quantitative measurements.
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted in CAMHB)
-
Test compound, positive and negative controls
Step-by-Step Protocol:
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Prepare a stock solution of the test compound at twice the highest desired final concentration (e.g., 1024 µg/mL).
-
Add 200 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).
-
-
Controls:
-
Growth Control (Well 11): Contains 100 µL of CAMHB with no compound.
-
Sterility Control (Well 12): Contains 100 µL of CAMHB with no compound and will not be inoculated.
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this final inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-20 hours.
-
Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation Example:
| Organism | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 29737) | This compound | 16 |
| E. coli (ATCC 25922) | This compound | 32 |
| S. aureus (ATCC 29737) | Ciprofloxacin | 0.5 |
| E. coli (ATCC 25922) | Ciprofloxacin | 0.25 |
Protocol 3: Biofilm Inhibition Assay
Principle: Bacterial biofilms are structured communities of cells adhered to a surface and are notoriously resistant to conventional antibiotics. This assay quantifies the ability of a compound to inhibit biofilm formation using a crystal violet (CV) staining method. [12][13]The amount of retained CV is proportional to the biofilm biomass. [13] Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)
-
Sterile 96-well flat-bottom tissue-culture treated plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compound in TSBG directly in the 96-well plate (100 µL final volume per well). Include wells for positive (bacteria + TSBG only) and negative (TSBG only) controls.
-
Inoculation: Add 100 µL of a standardized bacterial culture (adjusted to ~1 x 10⁶ CFU/mL in TSBG) to each well except the negative control.
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation. [14]4. Washing: Discard the planktonic cells by inverting the plate and shaking gently. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. [15]5. Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [12][14]6. Final Wash: Discard the CV solution and wash the plate again with PBS until the negative control wells are colorless. Invert the plate and tap firmly on a paper towel to dry.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound CV stain. [13][14]8. Quantification: Transfer 125 µL of the solubilized CV from each well to a new flat-bottom plate. Measure the absorbance at 570-595 nm using a microplate reader. [13][15] Data Presentation Example:
Treatment Concentration (µg/mL) Absorbance at 595 nm (Mean ± SD) % Biofilm Inhibition 0 (Growth Control) 1.25 ± 0.08 0% 8 0.95 ± 0.06 24% 16 (MIC) 0.61 ± 0.05 51% 32 (2x MIC) 0.22 ± 0.03 82% | 64 (4x MIC) | 0.09 ± 0.02 | 93% |
Protocol 4: MTT Cytotoxicity Assay
Principle: Before a compound can be considered a viable therapeutic, its toxicity to mammalian cells must be assessed. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. [16]The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS) [16]* Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [17]Mix gently on an orbital shaker for 15 minutes. [16]6. Quantification: Measure the absorbance at 590 nm using a microplate reader. [16]7. Calculation: Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Data Presentation Example:
| Compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Control) | 100% |
| 16 | 98.5 ± 4.2% |
| 32 | 95.1 ± 3.8% |
| 64 | 88.7 ± 5.1% |
| 128 | 70.3 ± 6.5% |
| 256 | 45.2 ± 5.9% |
Conclusion
This application note provides a robust and validated framework for the initial antimicrobial characterization of this compound. By following this tiered approach, researchers can efficiently generate reliable data on the compound's spectrum of activity, potency, effect on biofilms, and preliminary safety profile. Positive results from this screening cascade would justify progression to more advanced studies, such as mechanism of action elucidation, in vivo efficacy models, and further toxicological assessments.
References
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Naaz, F., et al. (2019). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]
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Patel, V., & Rajani, D. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
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Siddiqui, N., et al. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis and antibacterial evaluation of benzothiazole derivatives. Informatics Journals. Available at: [Link]
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Hassan, G. S., et al. (2016). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. Available at: [Link]
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Vandecasteele, S. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]
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Balouiri, M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Applied Research in Pharmaceutical Sciences. Available at: [Link]
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Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
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BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Available at: [Link]
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Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances. Available at: [Link]
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]
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Gning, O., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry. Available at: [Link]
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Lab Tech. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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Al-Shabib, N. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols. Available at: [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Available at: [Link]
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Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
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JoVE. (2010). Video: Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. CLSI document M07-A8. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Available at: [Link]
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Boyce, S. T., & Warden, G. D. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns. Available at: [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Chemsrc. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). (4H-Benzo[d]t[4][6]hiazin-2-yl)-p-tolyl-amine. Available at: [Link]
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Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. Available at: [Link]
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Cell lines for testing "Benzothiazol-2-yl-o-tolyl-amine" cytotoxicity (e.g., A549, HeLa, MCF-7)
Application Notes & Protocols: Cytotoxicity Profiling of Benzothiazol-2-yl-o-tolyl-amine
Abstract
This document provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, this compound (herein referred to as BTTA), a member of the benzothiazole class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer properties.[1][2] We present detailed, validated protocols for assessing BTTA-induced effects on cell viability, membrane integrity, and the mechanism of cell death using three standard human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma). Methodologies include the MTT metabolic activity assay, the lactate dehydrogenase (LDH) release assay, and Annexin V/Propidium Iodide (PI) staining for apoptosis detection.
Introduction: The Rationale for Cytotoxicity Screening
Benzothiazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active agents.[1][3] Various substituted benzothiazoles have demonstrated potent anti-proliferative and cytotoxic effects against a range of cancer cell lines, making them promising candidates for novel cancer therapeutics.[2][4][5] The proposed mechanisms of action are diverse, often involving the induction of apoptosis through mitochondrial pathways or the modulation of key signaling proteins.[1][6]
Given this background, the initial characterization of any new benzothiazole derivative, such as BTTA, must include a robust assessment of its cytotoxic profile. This application note outlines a multi-faceted approach to determine not only if BTTA is cytotoxic but also how it induces cell death, providing critical data for further drug development.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining a broad and relevant understanding of a compound's potential.
-
A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, these adenocarcinomic human alveolar basal epithelial cells are robust and grow as an adherent monolayer.[7][8] Their use allows for the evaluation of BTTA's efficacy against lung cancer, a leading cause of cancer-related mortality.[9]
-
HeLa (Human Cervical Adenocarcinoma): As one of the oldest and most commonly used human cell lines, HeLa cells are highly proliferative and well-characterized, making them an excellent model for general cytotoxicity screening.[10][11]
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a valuable model for hormone-responsive breast cancer. Many benzothiazole derivatives have shown significant activity against MCF-7 cells, making it a pertinent choice for comparative analysis.[12][13]
Experimental Design and Workflow
A systematic workflow ensures reproducible and comprehensive data collection. The overall process involves parallel assays to measure different aspects of cell health following exposure to BTTA.
Caption: Overall experimental workflow.
Materials and Reagents
-
Cell Lines: A549 (ATCC® CCL-185™), HeLa (ATCC® CCL-2™), MCF-7 (ATCC® HTB-22™)
-
Base Media: F-12K Medium (for A549), Eagle's Minimum Essential Medium (EMEM, for HeLa), and DMEM/F12 (for MCF-7).[14][15]
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, 0.25% Trypsin-EDTA.
-
Assay Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), LDH Cytotoxicity Assay Kit, Annexin V-FITC/PI Apoptosis Detection Kit.
-
Equipment: Humidified incubator (37°C, 5% CO2), Class II Biosafety Cabinet, Inverted Microscope, Centrifuge, 96-well and 6-well tissue culture plates, Spectrophotometric plate reader, Flow cytometer.
Detailed Protocols
Protocol 1: Cell Culture and Maintenance
Objective: To maintain healthy, sub-confluent cultures of A549, HeLa, and MCF-7 cells for experiments.
A549 Culture:
-
Growth Medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][15]
-
Passaging: When cells reach 70-90% confluency, aspirate the medium, wash once with PBS.[15]
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach.[15]
-
Neutralize trypsin with 3-4 times the volume of complete growth medium, centrifuge at 150-400 x g for 5 minutes.[16][17]
-
Resuspend the pellet and re-seed at a ratio of 1:4 to 1:8.[15] Renew medium every 2-3 days.[17]
HeLa Culture:
-
Growth Medium: EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][18]
-
Passaging: At ~80% confluency, follow the same procedure as A549. HeLa cells typically detach within 2-5 minutes of trypsinization.[11][19]
-
Re-seed at a split ratio of 1:5 to 1:10.[19] Renew medium 2-3 times per week.[10]
MCF-7 Culture:
-
Growth Medium: EMEM or DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.[20][21]
-
Passaging: At 80-90% confluency, follow the same procedure.[20] MCF-7 cells may take 5-15 minutes to detach; avoid agitation to prevent clumping.[21]
-
Centrifuge at 125 x g for 5 minutes.[20] Re-seed at a ratio of 1:3 or 1:4.[22][23]
Protocol 2: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][25] The amount of formazan is proportional to the number of living cells.[24]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C to allow for attachment.[24]
-
Compound Treatment: Prepare serial dilutions of BTTA in the appropriate culture medium. Replace the medium in each well with 100 µL of the BTTA dilutions. Include a "vehicle control" (medium with DMSO) and "no-cell" blanks.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[26][27]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until intracellular purple crystals are visible.[24][27]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26][28]
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[26]
Protocol 3: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[29][30] The assay measures the activity of this released LDH.[31]
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in kits) 30 minutes before the end of incubation.
-
Medium Background: No-cell control.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 200-400 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.[30]
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[30]
-
Measurement: Measure the absorbance at 490-520 nm.[30]
Protocol 4: Annexin V/PI Assay for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[32] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains necrotic or late apoptotic cells with compromised membranes.[32]
Procedure:
-
Cell Seeding & Treatment: Seed 1x10⁵ to 5x10⁵ cells per well in 6-well plates. After 24 hours, treat with desired concentrations of BTTA and incubate.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using Trypsin-EDTA. Combine all cells from each well.[32][33]
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[33][34] Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[33] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[33]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[34]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Data Presentation and Interpretation
Results should be collated to provide a clear, comparative view of BTTA's effect on each cell line.
Table 1: Summary of BTTA Cytotoxicity Profile (48h Incubation)
| Assay | Parameter | A549 | HeLa | MCF-7 |
|---|---|---|---|---|
| MTT | IC₅₀ (µM) | Value | Value | Value |
| LDH | % Cytotoxicity at IC₅₀ | Value | Value | Value |
| Annexin V/PI | % Early Apoptosis at IC₅₀ | Value | Value | Value |
| Annexin V/PI | % Late Apoptosis/Necrosis at IC₅₀| Value | Value | Value |
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) from the MTT assay represents the potency of the compound. It is calculated by plotting percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Orthogonal Validation: Comparing MTT and LDH results is crucial. A potent IC₅₀ from MTT coupled with high LDH release suggests a necrotic or lytic cell death mechanism. Conversely, a potent IC₅₀ with low LDH release points towards non-lytic mechanisms like apoptosis or cell cycle arrest.
-
Mechanistic Insight: The Annexin V/PI data provides direct evidence for the mode of cell death. A significant increase in the Annexin V+/PI- population confirms apoptosis as a primary mechanism.
Hypothetical Mechanism of Action
Based on existing literature for benzothiazole derivatives, BTTA may induce cytotoxicity via the intrinsic apoptotic pathway.[5] This pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
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Investigational Guide: Evaluating Benzothiazol-2-yl-o-tolyl-amine in Cutaneous Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a New Wound Healing Candidate
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This structural motif's versatility suggests that its derivatives are promising candidates for novel therapeutic applications. This guide focuses on a specific, yet underexplored, derivative: Benzothiazol-2-yl-o-tolyl-amine . While direct evidence linking this compound to wound healing is not yet established in published literature, its chemical class warrants a systematic investigation.
Cutaneous wound healing is a highly orchestrated physiological process involving inflammation, proliferation, and tissue remodeling.[5][6][7] Therapeutic intervention aims to modulate these phases to accelerate closure and improve the quality of repair. Benzothiazole derivatives have shown potential to influence these key stages, for instance, by exhibiting anti-inflammatory effects or inhibiting cell migration in cancer models—a process that shares mechanisms with keratinocyte migration during re-epithelialization.[2][8]
This document provides a comprehensive, multi-stage framework for the preclinical evaluation of this compound as a potential wound healing agent. The protocols herein are designed as a self-validating cascade, starting with fundamental safety and efficacy assessments in vitro and progressing to more complex mechanistic and in vivo studies. The causality behind each experimental choice is explained to provide a robust, scientifically-grounded investigational plan.
Part 1: Foundational In Vitro Evaluation – Safety and Primary Efficacy
The initial phase of investigation is to determine the compound's basic interaction with the primary cell types involved in wound healing: fibroblasts (responsible for matrix deposition) and keratinocytes (responsible for re-epithelialization). The foremost priority is to establish a safe, non-cytotoxic concentration range for all subsequent efficacy experiments.
Protocol 1.1: Cytotoxicity Assessment via MTT Assay
Causality: Before assessing therapeutic potential, it is imperative to identify the concentration range at which this compound does not harm the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] Only metabolically active cells can reduce the yellow MTT salt to purple formazan crystals. This allows for the determination of the compound's 50% cytotoxic concentration (CC50), guiding the dose selection for subsequent experiments.
Detailed Protocol (Human Dermal Fibroblasts - HDFs):
-
Cell Seeding: Plate HDFs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution in serum-free media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the prepared compound dilutions. Include 'vehicle control' wells (medium with DMSO only) and 'untreated control' wells.
-
Incubation: Incubate the plate for 24 and 48 hours.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC50 value. All subsequent experiments should use concentrations well below the determined CC50.
Protocol 1.2: In Vitro Wound Healing (Scratch) Assay
Causality: The scratch assay is a simple, widely used method to study collective cell migration in vitro.[12][13] It mimics the process of wound re-epithelialization by creating a cell-free "wound" in a confluent monolayer.[12][13] By measuring the rate at which cells close this gap, we can obtain a primary indication of the compound's pro-migratory potential on both keratinocytes and fibroblasts.
Detailed Protocol (Human Epidermal Keratinocytes - HEKs):
-
Cell Seeding: Grow HEKs in 12-well plates until they form a confluent monolayer.
-
Serum Starvation (Optional): To minimize the confounding effect of cell proliferation on gap closure, cells can be serum-starved for 2-4 hours prior to the assay.[12][13]
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer with consistent pressure.[13][14]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[14]
-
Treatment: Add fresh, low-serum medium containing the non-toxic concentrations of this compound determined from the MTT assay. Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at designated points (time 0). Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) at the exact same locations.
-
Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Protocol 1.3: Transwell Cell Migration Assay
Causality: While the scratch assay measures collective migration, the Transwell (or Boyden chamber) assay quantifies the chemotactic response of individual cells.[15][16][17][18] This provides a more specific and quantitative validation of migratory effects. The assay uses a two-chamber system separated by a porous membrane; cells are seeded in the upper chamber and migrate towards a chemoattractant (or the test compound) in the lower chamber.[17][18]
Detailed Protocol (HDFs):
-
Chamber Preparation: Rehydrate 8 µm pore size Transwell inserts in serum-free medium.
-
Chemoattractant: Fill the lower chamber of a 24-well plate with 600 µL of medium containing a known chemoattractant (e.g., 10% FBS) and the test compound at the desired concentration.[19]
-
Cell Seeding: Resuspend HDFs in serum-free medium and seed 1 x 10⁵ cells in 200 µL into the upper chamber of the insert.[15][18]
-
Incubation: Incubate for a period determined by cell type motility (typically 6-24 hours) at 37°C.[15]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.[15]
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 30 minutes.[15]
-
Quantification: Wash the membrane, allow it to dry, and count the stained cells in several microscopic fields. Alternatively, elute the dye with acetic acid and measure the absorbance.[15]
| Table 1: Summary of In Vitro Endpoints and Expected Data | |
| Assay | Primary Endpoint |
| MTT Cytotoxicity Assay | Cell Viability |
| Scratch (Wound) Assay | Rate of Gap Closure |
| Transwell Migration Assay | Number of Migrated Cells |
Part 2: Elucidating the Mechanism of Action
A promising result from the initial screens necessitates an inquiry into how the compound exerts its effects. Wound healing is regulated by a complex network of signaling pathways. Based on the activities of other bioactive molecules, we can hypothesize that this compound may modulate key pathways like Transforming Growth Factor-beta (TGF-β) or Mitogen-Activated Protein Kinase (MAPK), which are crucial for cell migration, proliferation, and matrix synthesis.[5][20][21][22][23]
The TGF-β pathway, for example, is a master regulator of wound healing, influencing inflammation, angiogenesis, and the activity of both fibroblasts and keratinocytes.[5][20][21][24] Similarly, the p38/MAPK pathway is known to be necessary for human keratinocyte migration on collagen, a key component of the wound bed.[22][23][25]
Hypothesized Signaling Pathway Modulation
The diagram below illustrates a potential mechanism where this compound could enhance wound healing by activating the TGF-β and MAPK signaling cascades, leading to increased cell migration and proliferation.
Caption: Hypothesized signaling cascade for this compound.
Protocol 2.1: Western Blot Analysis of Key Signaling Proteins
Causality: To test the hypothesis that the compound acts via the TGF-β or MAPK pathways, Western blotting can be used to measure the activation state (i.e., phosphorylation) of key downstream proteins. An increase in the phosphorylated forms of Smad2/3 (p-Smad2/3) or p38 MAPK (p-p38) after treatment would provide strong evidence for the engagement of these pathways.
Detailed Protocol:
-
Cell Culture and Treatment: Culture HEKs or HDFs to 70-80% confluency. Treat with a predetermined effective concentration of this compound for various short time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies specific for p-Smad2/3, total Smad2/3, p-p38, and total p38. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation upon treatment.
Part 3: In Vivo Validation – The Excisional Wound Model
Positive in vitro results and mechanistic insights must be validated in a living organism. The murine excisional wound model is a gold-standard preclinical assay that allows for the assessment of wound closure rates and the quality of the healed tissue.[6][7] To better mimic human wound healing, which occurs primarily through re-epithelialization rather than contraction, a splinted wound model is highly recommended.[26]
Experimental Workflow: Murine Splinted Excisional Wound Model
The following diagram outlines the critical steps for conducting the in vivo study, from animal preparation to final tissue analysis.
Caption: Workflow for the murine splinted excisional wound healing model.
Protocol 3.1: Splinted Full-Thickness Excisional Wound Model in Mice
Causality: This model provides a comprehensive assessment of the compound's efficacy in a complex biological system. It allows for macroscopic measurement of wound closure and microscopic evaluation of tissue regeneration, including re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.
Detailed Protocol:
-
Animal Preparation: Anesthetize adult mice (e.g., C57BL/6) following an approved animal care protocol. Shave the dorsal surface and disinfect the skin with betadine and alcohol wipes.[6][26]
-
Wound Creation: Create two symmetrical, full-thickness 6 mm excisional wounds on the dorsum of each mouse using a sterile biopsy punch.[26][27]
-
Splinting: Place a silicone splint around each wound and secure it to the skin using sutures and tissue adhesive. This prevents wound contraction.[26]
-
Treatment Application: Apply a standardized volume of the test compound formulated in a suitable vehicle (e.g., a hydrogel) directly to one wound. Apply vehicle alone to the contralateral wound, which serves as an internal control for each animal.
-
Dressing and Monitoring: Cover the wounds with a semi-occlusive dressing (e.g., Tegaderm). House animals individually. Remove the dressing to photograph the wounds at regular intervals (e.g., days 0, 3, 5, 7, 10, 14).
-
Wound Area Analysis (Planimetry): Use software (e.g., ImageJ) to measure the wound area from the daily photographs. Calculate the percentage of the remaining wound area relative to the initial wound area on day 0.
-
Tissue Harvesting and Histology: At predetermined endpoints (e.g., day 7 and day 14), euthanize the animals and harvest the entire wound bed, including the surrounding skin.[26] Process the tissue for histological analysis.
-
Hematoxylin and Eosin (H&E) Staining: To assess overall morphology, inflammatory infiltrate, and re-epithelialization.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (blue stain), a key indicator of matrix remodeling and scar quality.
-
| Table 2: Summary of In Vivo Endpoints and Expected Data | |
| Analysis Method | Primary Endpoint |
| Planimetry | Rate of Wound Closure |
| H&E Histology | Re-epithelialization |
| Masson's Trichrome | Collagen Deposition |
Conclusion and Future Directions
This application note outlines a rigorous, step-wise strategy to investigate the therapeutic potential of this compound in wound healing. By systematically progressing from fundamental cytotoxicity and cell migration assays to mechanistic studies and a definitive in vivo model, researchers can build a comprehensive data package. Positive outcomes from this framework would provide a strong rationale for further preclinical development, including more advanced studies on scar formation, angiogenesis, and detailed toxicological profiling. The structured approach ensures that experimental choices are logical, and the resulting data is robust, trustworthy, and suitable for advancing a promising new chemical entity toward clinical application.
References
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Ramirez, H., Patel, S. B., & Pastar, I. (2014). The Role of TGFβ Signaling in Wound Epithelialization. Advances in Wound Care, 3(7), 482–491. [Link]
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Pakyari, M., Farrokhi, A., Maharlooei, M. K., & Ghahary, A. (2013). Critical Role of TGF-β in Skin Chronic Wounds: A Keratinocyte Perspective. Cells, 2(4), 631–647. [Link]
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Jonkman, J. E., Cathcart, J. A., Xu, F., Bartolini, M. E., Amon, J. E., Stevens, K. M., & Colarusso, P. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]
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Finnerty, C. C., Jeschke, M. G., Branski, L. K., Barret, J. P., Dziewulski, P., & Herndon, D. N. (2016). The role of the TGF-β family in wound healing, burns and scarring: a review. International Journal of Burns and Trauma, 6(3), 44–55. [Link]
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Rhea, L., & Dunnwald, M. (2023). Protocol for the Splinted, Human-like Excisional Wound Model in Mice. STAR Protocols, 4(1), 102008. [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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CLYTE Technologies. (n.d.). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
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Velnar, T., Bailey, T., & Smrkolj, V. (2009). The wound healing process: an overview of the cellular and molecular mechanisms. The Journal of International Medical Research, 37(5), 1528–1542. [Link]
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Pastar, I., Stojadinovic, O., Yin, N. C., Ramirez, H., Nusbaum, A. G., Sawaya, A., Patel, S. B., Glinos, G., Lisenby, D., & Tomic-Canic, M. (2014). The Role of TGFβ Signaling in Wound Epithelialization. Advances in wound care, 3(7), 482-491. [Link]
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Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature protocols, 2(2), 329–333. [https://bio-protocol.org/e22 scratch wound healing assay]([Link] scratch wound healing assay)
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Chen, P., Kora, G. E., & Lee, E. (2018). ADAM17 Mediates Hypoxia-Induced Keratinocyte Migration via the p38/MAPK Pathway. Oxidative Medicine and Cellular Longevity, 2018, 9782986. [Link]
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ResearchGate. (n.d.). Involvement of the p38/MAPK pathway in hypoxia-induced keratinocyte.... Retrieved from [Link]
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JoVE. (2020). Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis. [Link]
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Dekel, E., et al. (2023). Reproducible strategy for excisional skin-wound-healing studies in mice. Nature Protocols, 18(12), 3749-3768. [Link]
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Rhea, L., & Dunnwald, M. (2020). Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis. Journal of visualized experiments : JoVE, (162), e61542. [Link]
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Wang, Z., et al. (2018). MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes. BioMed Research International, 2018, 1843793. [Link]
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Yilmaz, I., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Current Issues in Molecular Biology, 45(8), 6593-6610. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301. [Link]
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Application Note: High-Purity Isolation of Benzothiazol-2-yl-o-tolyl-amine via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Benzothiazol-2-yl-o-tolyl-amine (CAS 25717-12-8) using silica gel column chromatography. The benzothiazole scaffold is a privileged structure in medicinal chemistry, making the isolation of high-purity analogues essential for accurate downstream biological and pharmacological evaluation.[1][2] The primary challenge in the purification of N-heterocyclic amines on standard silica gel is the strong acid-base interaction between the basic amine functionality and the acidic silanol groups of the stationary phase, which often leads to poor separation, significant peak tailing, and potential compound degradation.[3][4] This guide details a robust methodology that mitigates these issues by employing a triethylamine-modified mobile phase. We present a complete workflow, from initial Thin-Layer Chromatography (TLC) method development to preparative column execution and post-purification analysis, designed to ensure researchers can achieve high purity and yield.
Introduction and Core Principles
This compound is a derivative of the benzothiazole family, a class of compounds widely investigated for a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][5] The synthesis of such molecules often results in a crude mixture containing unreacted starting materials, reagents, and side-products.[6][7] Achieving greater than 95% purity is a standard prerequisite for drug development, demanding an efficient and reproducible purification strategy.
The central challenge addressed by this protocol is the inherent acidity of silica gel (SiO₂), which is populated with surface silanol groups (Si-OH). These groups act as Brønsted acids and can strongly and often irreversibly bind to basic compounds like this compound.[3] This interaction disrupts the equilibrium of the compound partitioning between the stationary and mobile phases, resulting in the aforementioned purification issues.
Our method systematically overcomes this by introducing a small percentage of a competing, volatile base—triethylamine (TEA)—into the mobile phase. The TEA effectively neutralizes the acidic silanol sites, creating a more inert surface for the target amine to travel through, thereby enabling a clean, predictable, and efficient separation based on polarity.[4][8]
Diagram 1: Mechanism of Action for TEA in Amine Purification.
Physicochemical Properties & Safety
| Property | Value | Source |
| CAS Number | 25717-12-8 | [9] |
| Molecular Formula | C₁₄H₁₂N₂S | [9] |
| Molecular Weight | 240.32 g/mol | [9] |
| Appearance | Typically a solid at room temperature | General Knowledge |
| Polarity | Moderately polar | Inferred |
Safety Precautions:
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane, ethyl acetate, and triethylamine are flammable and volatile. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Comprehensive Purification Workflow
The purification process is logically divided into three stages: method development using TLC, execution of the preparative column, and post-purification analysis.
Diagram 2: Overall Purification Workflow.
Protocol Part 1: Thin-Layer Chromatography (TLC) for Method Development
Rationale: TLC is a rapid, small-scale chromatographic technique used to determine the optimal mobile phase composition before committing a large amount of material to a preparative column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring good separation from impurities.[10]
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary spotters
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
UV lamp (254 nm)
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).
-
Prepare Eluent Systems: In small beakers or flasks, prepare a few test eluent systems with varying polarities. Good starting points for benzothiazole derivatives are hexane/ethyl acetate mixtures.[1][11]
-
System A: 9:1 Hexane:EtOAc
-
System B: 8:2 Hexane:EtOAc
-
System C: 7:3 Hexane:EtOAc
-
-
Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the stock solution onto the baseline of three TLC plates, one for each system.
-
Develop the Plates: Place each plate in a chamber containing one of the eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp.
-
Optimize with TEA:
-
Identify the system that gives an Rf value closest to the 0.2-0.4 range.
-
You will likely observe streaking or tailing of the main spot due to the amine's basicity.[3]
-
Prepare a new batch of the most promising eluent system and add 0.5% to 1% (v/v) of triethylamine (TEA). For example, to 10 mL of 8:2 Hexane:EtOAc, add 50-100 µL of TEA.
-
-
Confirm Optimal System: Run a final TLC plate with the TEA-modified eluent. The target compound spot should now be well-defined (less tailing) and have an Rf in the target range of 0.2-0.4. This is your mobile phase for the preparative column.
| Parameter | Recommended Value/Observation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane:EtOAc with 0.5-1% TEA | Balances polarity for elution and neutralizes silica. |
| Target Rf | 0.2 - 0.4 | Provides the best resolution on a preparative column. |
| Visualization | UV Light (254 nm) | Benzothiazole core is UV active. |
Protocol Part 2: Preparative Column Chromatography
Rationale: This is the scale-up of the optimized TLC conditions to separate the bulk of the crude material. The choice of column size depends on the amount of crude product to be purified (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Optimized mobile phase from Part 1
-
Sand (purified)
-
Collection vessels (test tubes or flasks)
-
Crude this compound
Step-by-Step Protocol:
-
Column Preparation (Wet Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexane or the optimized eluent). A typical ratio is ~1.5 mL of solvent per gram of silica.
-
With the stopcock open, pour the slurry into the column. Use additional solvent to rinse any remaining silica into the column.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed during solvent and sample addition.
-
Drain the solvent until the level just reaches the top of the sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Rationale: Dry loading often provides better resolution for compounds that are not highly soluble in the mobile phase.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube, depending on column size).
-
Maintain a constant flow rate. A slight positive pressure (using a pump or bulb) can be applied to speed up the process if necessary.
-
Monitor the separation by collecting fractions and analyzing them by TLC (see Part 3).
-
Protocol Part 3: Post-Chromatography Work-up and Analysis
Rationale: After collecting fractions, you must identify which ones contain the pure product, combine them, and remove the solvent to isolate your compound.
Step-by-Step Protocol:
-
Fraction Analysis by TLC:
-
Spot every few fractions (e.g., every second or third tube) on a single TLC plate. It is helpful to spot the original crude mixture as a reference.
-
Develop and visualize the TLC plate using the optimized mobile phase.
-
Identify the fractions that contain only the spot corresponding to your pure product.
-
-
Pooling and Solvent Removal:
-
Combine all the pure fractions into a single round-bottom flask.
-
Remove the mobile phase using a rotary evaporator. The presence of TEA will require evaporation under good vacuum. A slightly elevated water bath temperature (30-40 °C) can facilitate removal.
-
-
Final Product Characterization:
-
After evaporation, you will be left with the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as ¹H NMR, ¹³C NMR, and/or LC-MS.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Streaks on TLC/Column | Insufficient TEA in the mobile phase. | Increase TEA concentration slightly (e.g., from 0.5% to 1.0%). |
| Poor Separation | Eluent is too polar; Rf value was too high. | Re-develop TLC method with a less polar mobile phase. If on the column, switch to a less polar eluent if possible. |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Cracked/Channeled Silica Bed | Improper packing; column ran dry. | Repack the column carefully. Always ensure the silica bed is covered with solvent. |
| Low Yield | Compound irreversibly stuck to silica; product spread across too many fractions. | Ensure adequate TEA is used. Collect smaller fractions during elution to better isolate the product. |
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Abdul Baqi, R. A., et al. (2018). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Global Pharma Technology.
-
Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-161. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. CAS 25717-12-8. Retrieved from [Link]
- Husain, A., et al. (2018). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 10(3), 118-139.
-
Ren, S., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(9), 1766. Retrieved from [Link]
-
Tzani, A., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(23), 5696. Retrieved from [Link]
- Mahmoud, M. A., et al. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. IOP Conference Series: Materials Science and Engineering, 571, 012073.
- Moricz, A. M., et al. (2012). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Acta Universitatis Sapientiae, Alimentaria, 5(1), 183-190.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 667680, 2-(1,3-Benzothiazol-2-yl)aniline. Retrieved from [Link]
- Tiong, H. C., et al. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1163-1172.
- O'Brien, P., et al. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Organic & Biomolecular Chemistry.
- D'Angelo, L. (n.d.). Benzothiazol-2-yl-benzyl-amine.
-
Thurbide, K. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
Thurbide, K. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
- Bepary, S., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. ADBU Journal of Engineering Technology.
-
Chetwyn, N. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1319, 57-64. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
- Thurbide, K. (n.d.).
- Qadir, M. A., et al. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 189-213.
-
Asadov, C., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6610. Retrieved from [Link]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
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Recrystallization techniques for "Benzothiazol-2-yl-o-tolyl-amine"
An Application Guide for Researchers
Recrystallization Techniques for Benzothiazol-2-yl-o-tolyl-amine
Abstract: This comprehensive application note provides a detailed guide to the recrystallization of this compound (CAS 25717-12-8), a member of the pharmacologically significant benzothiazole class of compounds.[1][2] Recognizing the critical role of purification in drug development and materials science, this document outlines systematic approaches for selecting appropriate solvent systems and executing various recrystallization protocols. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies to achieve high-purity crystalline material.
Introduction: The Significance of Purity for Benzothiazole Derivatives
This compound, with the molecular formula C₁₄H₁₂N₂S and a molecular weight of 240.32 g/mol , belongs to a class of heterocyclic compounds widely investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The efficacy and safety of such compounds in pharmaceutical applications are inextricably linked to their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing impurities and yielding materials with the desired crystalline form.
This guide provides the foundational principles and detailed protocols for developing a robust recrystallization procedure for this compound. While specific experimental data for this compound is not extensively published, the methodologies presented are based on established principles and successful applications with structurally related benzothiazole derivatives.[4][5][6][7]
Foundational Principles of Recrystallization
The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Predicting Solubility for this compound
Direct solubility data for this compound is limited. However, based on its structure—a largely nonpolar aromatic core with polar amine and thiazole moieties—and data from related compounds, we can infer its likely solubility behavior. Benzothiazole itself is very soluble in ether and acetone, and slightly soluble in water.[8] Various substituted benzothiazoles have been successfully recrystallized from alcohols (ethanol, methanol), chlorinated solvents (chloroform), and dioxane.[4][5] This suggests that moderately polar organic solvents are excellent starting points for solubility screening.
The following table provides a list of candidate solvents for initial screening, along with their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |
| Ethanol | 78.4 | 4.3 | Flammable |
| Methanol | 64.7 | 5.1 | Flammable, Toxic |
| Isopropanol | 82.6 | 3.9 | Flammable |
| Acetone | 56.0 | 5.1 | Flammable, Irritant |
| Ethyl Acetate | 77.1 | 4.4 | Flammable, Irritant |
| Toluene | 110.6 | 2.4 | Flammable, Toxic |
| Heptane | 98.4 | 0.1 | Flammable |
| Dichloromethane | 39.6 | 3.1 | Volatile, Suspected Carcinogen |
| Water | 100.0 | 10.2 | Non-toxic |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization Workflow
This is the most straightforward recrystallization technique and should be the first approach attempted. The workflow is designed to systematically identify a suitable solvent and execute the purification.
Caption: Workflow for single-solvent screening and recrystallization.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add a candidate solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor. Discard and try a less polar solvent.
-
If the compound is insoluble or sparingly soluble, gently heat the mixture in a water bath.
-
If the compound dissolves completely upon heating, the solvent is promising.
-
If the compound does not dissolve even when heated, the solvent is unsuitable. Discard and try a more polar solvent.
-
Once a promising solvent is identified (sparingly soluble cold, very soluble hot), allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Abundant crystal formation upon cooling confirms a suitable single solvent.
-
-
Scaled-Up Recrystallization:
-
Place the bulk of the crude material in an Erlenmeyer flask (choose a size that will be no more than half-full with solvent).
-
Add the chosen solvent in small portions while heating the flask on a hot plate (use a water bath for flammable solvents). Add just enough solvent to completely dissolve the solid at the boiling point.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
This technique is useful when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes saturated and crystals form. The two solvents must be miscible.
Common Miscible Solvent Pairs:
| "Good" Solvent | "Anti-Solvent" |
| Ethanol | Water |
| Acetone | Water |
| Dichloromethane | Heptane |
| Toluene | Heptane |
| Ethyl Acetate | Hexane |
Step-by-Step Methodology:
-
Dissolve the crude this compound in the minimum amount of the "good" solvent at near-boiling temperature in an Erlenmeyer flask.
-
While the solution is still hot, add the "anti-solvent" dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the point of saturation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Collect and dry the crystals as described in the single-solvent protocol.
Caption: General workflow for multi-solvent recrystallization.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal from a previous batch. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Impurities are depressing the melting point. | - Lower the temperature of the solution before cooling.- Re-heat the solution and allow it to cool more slowly.- Add more of the "good" solvent (in a multi-solvent system). |
| Low Recovery | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals. | - Ensure the solution is thoroughly cooled in an ice bath.- Minimize the amount of solvent used.- Ensure filtration apparatus is pre-heated.- Use a small amount of cold solvent to rinse the flask. |
| Colored Impurities | - Highly colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Caution: Use sparingly as it can adsorb the product. |
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical identity and structural integrity of the compound after recrystallization.
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the successful purification of this compound via recrystallization. By systematically screening for suitable solvents and carefully executing the chosen technique, researchers can obtain high-purity material essential for reliable downstream applications in research and drug development. The key to successful recrystallization is a methodical approach, careful observation, and an understanding of the underlying physicochemical principles.
References
- AL-Azzawi, A. M. K., & Hassan, E. A. (2025). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Applied Biochemistry and Biotechnology.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine. Retrieved from [Link]
-
ChemSynthesis (2024). N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine. Retrieved from [Link]
-
Chemsrc (2024). This compound. Retrieved from [Link]
- Synthesis and characterization of some novel benzothiazole derivatives. (n.d.). Rasayan Journal of Chemistry.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]
- The Effect of Some Benzothiazole Derivatives as Antioxidants for Base Stock. (n.d.).
- Al-Sultani, A. H., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8841.
- Synthesis, Identification, Physical Properties, Studying of Liquid Crystalline Behavior of New Benzothiazole Derivatives. (2018). International Journal of ChemTech Research, 11(01), 22-34.
- Der Pharma Chemica (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 8(19), 125-144.
- Synthesis and Characterization of New heterocyclic Polyacrylamides from Derivatives 2-Aminobenzothiazole. (2013). Baghdad Science Journal, 10(1), 168-176.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. (2019). IOP Conference Series: Materials Science and Engineering, 571, 012078.
- UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M. (n.d.).
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). Molecules, 28(12), 4707.
-
ChemSynthesis (2024). 2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2022). Thesis.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
-
American Elements (n.d.). Benzothiazoles. Retrieved from [Link]
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2021). Molecules, 26(16), 4785.
- Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2015). Journal of Heterocyclic Chemistry, 52(5), 1431-1438.
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aqueous Solubility of Benzothiazol-2-yl-o-tolyl-amine
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for Benzothiazol-2-yl-o-tolyl-amine (CAS 25717-12-8). This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. We will explore the root cause of these issues and provide a series of systematic, field-proven strategies to achieve stable and usable experimental solutions.
Part 1: Understanding the Core Challenge
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule is composed of two bulky, non-polar aromatic systems (a benzothiazole and a tolyl group) linked by an amine.[1][2] This confers a high degree of lipophilicity, or "oil-loving" character.
This property is quantified by its predicted partition coefficient, or LogP , which is approximately 4.8 .[2] A LogP value greater than 3 is generally indicative of poor aqueous solubility.[3]
However, the secondary amine in its structure is a weakly basic functional group.[4][5][6] This is a critical feature that we can exploit. In an acidic environment, this nitrogen can be protonated to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water than the neutral free base.[6]
Part 2: Initial Preparation & Common Pitfalls
Q2: I'm just starting. What is the standard procedure for preparing a high-concentration stock solution?
A2: For highly lipophilic compounds, it is standard practice to first prepare a concentrated stock solution in a water-miscible, non-polar organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power and compatibility with many biological assays in low final concentrations.
Experimental Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Weighing: Accurately weigh a precise amount of this compound powder (MW: 240.32 g/mol ).[1][2] For example, weigh 2.40 mg.
-
Solubilization: Add the powder to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration. (For 2.40 mg, this would be 1.0 mL of DMSO).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until all solid material is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.
Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous experimental buffer. What is happening and how do I fix it?
A3: This is a common phenomenon known as "crashing out." When you add the small volume of concentrated DMSO stock to a large volume of aqueous buffer, the local solvent environment rapidly shifts from organic to aqueous. The DMSO is diluted to a point where it can no longer keep the highly hydrophobic compound in solution, causing it to precipitate.
To solve this, you cannot simply dilute the stock. You must employ a formulation strategy to enhance the compound's stability in the final aqueous medium. The following sections provide a systematic approach to this problem.
Part 3: Systematic Solubilization Strategies
We recommend a tiered approach to finding the optimal solubilization method for your specific experimental needs. Start with the simplest method (pH adjustment) and progress to more complex formulations as required.
Strategy 1: pH Adjustment (Exploiting Basicity)
This is the most straightforward and often most effective initial strategy for amine-containing compounds.[6] By lowering the pH of the aqueous medium, you can protonate the amine, forming a more soluble salt.
FAQ: How do I determine if pH adjustment will work for my compound?
A1: You can perform a simple screening experiment. The goal is to find a pH at which the compound remains soluble upon dilution from your DMSO stock, without compromising the integrity of your experiment.
Experimental Protocol 2: pH-Dependent Solubility Screen
-
Buffer Preparation: Prepare a set of biologically compatible buffers at various pH values. For example: 10 mM Citrate buffer (pH 4.0, 5.0) and 10 mM Phosphate buffer (pH 6.0, 7.4).
-
Dilution: Aliquot 1 mL of each buffer into separate clear glass vials.
-
Spiking: While vortexing each vial, slowly add 10 µL of your 10 mM DMSO stock solution to each buffer. This will give a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Observation: Visually inspect each vial immediately and after 1 hour of incubation at room temperature. Look for any signs of precipitation (cloudiness, visible particles).
-
Validation (Crucial): Before proceeding with an experiment, you must confirm that the required acidic pH does not negatively impact your cells, proteins, or assay components. Run a "buffer-only" control to test for pH effects.
| pH of Buffer | Visual Observation (Precipitate? Yes/No) | Notes |
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.4 |
Strategy 2: Co-Solvents
If pH adjustment is not viable, the next step is to use a water-miscible organic solvent, or "co-solvent," to increase the solvating power of the aqueous medium.[7][8] The co-solvent essentially reduces the polarity of the water, making it more hospitable to the lipophilic compound.[8][9]
FAQ: Which co-solvents are safe for biological experiments and what concentrations should I use?
A2: For cell-based assays, it is critical to use biocompatible co-solvents at the lowest effective concentration to avoid toxicity.
Table 1: Recommended Co-solvents and Starting Concentrations
| Co-Solvent | Recommended Starting Final Concentration | Maximum Tolerated % (Typical) | Notes |
| Ethanol (EtOH) | 1-5% (v/v) | ~5% | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 5-10% (v/v) | ~20% | Generally well-tolerated.[7] |
| Polyethylene Glycol 400 (PEG 400) | 5-10% (v/v) | ~25% | A good option for increasing solubility.[7] |
| DMSO | <1% (v/v) | <0.5-1% | Already used for stock, but can be part of the final formulation. |
Validation Protocol: Always run a vehicle control in your experiment. This control should contain the exact same concentration of the co-solvent(s) as your test samples but without the compound. This is the only way to ensure that the observed effects are from your compound and not the solvent.
Strategy 3: Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[10][11][12] These micelles have a hydrophobic core that can encapsulate your non-polar compound, effectively solubilizing it in the bulk aqueous phase.[11][13]
FAQ: When are surfactants a good choice, and which one should I use?
A3: Surfactants are an excellent choice when pH and co-solvents fail or are incompatible with your assay. For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.[14]
Experimental Protocol 3: Surfactant-Based Solubilization
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL).[14]
-
Stock Preparation: Prepare a 10% (w/v) aqueous stock solution of the chosen surfactant.
-
Formulation: In a clean vial, first add the required volume of your 10 mM DMSO stock of this compound.
-
Surfactant Addition: Add a small volume of the 10% surfactant stock to achieve a final concentration well above its CMC (e.g., 0.5-2%). Vortex briefly to mix the DMSO stock with the concentrated surfactant.
-
Final Dilution: Slowly add your aqueous buffer to this mixture with constant vortexing to reach the final desired volume and compound concentration. This pre-mixing step is critical for efficient micellar encapsulation.
-
Validation: As with co-solvents, a surfactant vehicle control is mandatory for all experiments.
Strategy 4: Cyclodextrins (Inclusion Complexation)
Cyclodextrins are cyclic sugar molecules shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[15][16] They can trap a poorly soluble "guest" molecule, like this compound, within their cavity, forming a water-soluble "inclusion complex."[17][18][19]
FAQ: Which cyclodextrin is most effective?
A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It has significantly greater aqueous solubility and a better safety profile than its parent, β-cyclodextrin, and is widely used in pharmaceutical formulations.[16][19]
Experimental Protocol 4: Solubilization with HP-β-CD
-
HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Complexation: Add the required volume of your 10 mM DMSO stock directly to the HP-β-CD solution.
-
Incubation: Vortex the mixture vigorously for 5-10 minutes. For difficult compounds, incubating the mixture at 37°C for 1-2 hours with intermittent shaking can improve the efficiency of complex formation.
-
Use: The resulting clear solution can then be used in your experiments.
-
Validation: A vehicle control containing the identical concentration of HP-β-CD and DMSO is essential.
Part 4: Decision Workflow and Final Considerations
FAQ: How do I choose the best strategy for my specific experiment?
A5: The ideal strategy depends on the constraints of your assay. The following workflow provides a logical decision-making process.
Diagram 1: Solubilization Strategy Decision Workflow
Caption: Decision workflow for selecting an appropriate solubilization strategy.
Final Mandatory Check: The Vehicle Control
Regardless of the method you choose, the single most critical step for data integrity is the inclusion of a proper vehicle control . This is a sample that contains everything your treated sample contains (buffer, DMSO, co-solvent, surfactant, etc.) except for the this compound. This control accounts for any background effects of the formulation excipients, ensuring that your observed results are due to the compound itself.
References
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MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Available at: [Link]
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. Available at: [Link]
-
Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems. Available at: [Link]
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Wikipedia. (n.d.). Cosolvent. Available at: [Link]
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Surfactant.com. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Available at: [Link]
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Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes. Available at: [Link]
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RSC Education. (n.d.). Solubility and pH of amines. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]
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ScienceDirect. (n.d.). Cosolvent. Available at: [Link]
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National Institutes of Health (NIH). (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Available at: [Link]
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Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available at: [Link]
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YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]
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ChemSrc. (n.d.). This compound. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs. Available at: [Link]
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ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Available at: [Link]
-
ScienceDirect. (n.d.). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]
-
ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products. Available at: [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]
-
PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights. Available at: [Link]
-
PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)aniline. Available at: [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]
-
University of Rhode Island. (n.d.). Principles of Drug Action 1, Amines. Available at: [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Available at: [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives. Available at: [Link]
-
PubChem. (n.d.). Benzo(d)thiazol-2-amine. Available at: [Link]
-
PubMed. (2015). New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants. Available at: [Link]
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MDPI. (n.d.). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available at: [Link]
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American Elements. (n.d.). Benzothiazoles. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Available at: [Link]
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Cengage. (2018). Amines and Heterocycles. Available at: [Link]
-
RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available at: [Link]
-
ResearchGate. (n.d.). Production of Heterocyclic Primary Amines from Heterocyclic Aldehydes on Ni‐Mo/ZrO2. Available at: [Link]
-
ResearchGate. (n.d.). Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. Available at: [Link]
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Technical Support Center: Stabilizing "Benzothiazol-2-yl-o-tolyl-amine" for In Vitro Experiments
Welcome to the technical support center for researchers working with benzothiazole derivatives. This guide provides in-depth troubleshooting and practical advice for handling "Benzothiazol-2-yl-o-tolyl-amine" and similar lipophilic heterocyclic amines in in vitro experimental settings. While this specific molecule may be novel, the principles outlined here are grounded in the well-established chemistry of the 2-aminobenzothiazole scaffold, a class of compounds known for its diverse biological activities and, at times, challenging physicochemical properties.[1][2][3]
Our goal is to equip you with the expertise to anticipate and overcome common hurdles, ensuring the stability, solubility, and reliability of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I can expect when working with this compound?
A: Based on its structure—a flat, aromatic benzothiazole core with a lipophilic o-tolyl group—the primary challenges will be poor aqueous solubility and the potential for precipitation in aqueous assay buffers. Secondary concerns include chemical stability, especially susceptibility to oxidation, and potential interference with certain assay formats (e.g., fluorescence-based assays).
Q2: What is the best solvent for making a stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions.[4] 2-aminobenzothiazole derivatives are generally soluble in organic solvents like DMSO, chloroform, and alcohols.[5] Always start with a small amount of your compound to test solubility before dissolving the entire batch.
Q3: How should I store my stock solution to ensure its stability?
A: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping them in foil. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
Q4: My compound is precipitating when I add it to my aqueous cell culture media. What can I do?
A: This is a common issue. See the detailed troubleshooting guide on "Poor Aqueous Solubility & Precipitation" below. Key strategies include decreasing the final concentration, using a co-solvent like ethanol in your media (cell-line permitting), or adjusting the pH of your buffer to protonate the exocyclic amine, which can increase solubility.
Troubleshooting Guide 1: Poor Aqueous Solubility & Precipitation
The lipophilic nature of the benzothiazole ring system, compounded by the addition of an o-tolyl group, makes this compound poorly soluble in water.[6][7] This often leads to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Root Cause Analysis:
-
High Lipophilicity: The molecule has a large, non-polar surface area, making it energetically unfavorable to dissolve in polar solvents like water or aqueous buffers.
-
Molecular Aggregation: At concentrations above the critical solubility limit, molecules can self-aggregate and precipitate out of solution.
-
pH Effects: The exocyclic amine group has a basic pKa. In neutral or alkaline buffers (pH ≥ 7.4), the amine is predominantly in its neutral, less soluble form.
Solutions & Protocols
1. Optimize Stock Solution and Dilution Strategy
The most direct way to avoid precipitation is to ensure the final concentration in your assay does not exceed the compound's aqueous solubility limit.
-
Protocol: Serial Dilution from High-Concentration Stock
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Perform intermediate serial dilutions in 100% DMSO to get closer to your final working concentration.
-
For the final step, add a small volume of the appropriate DMSO dilution to your aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Vortex the final solution immediately and vigorously after adding the compound to aid dispersion.
-
2. pH Modification to Increase Solubility
Protonating the basic amine group can dramatically increase the polarity and aqueous solubility of the molecule.
-
Protocol: pH-Dependent Solubility Testing
-
Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a small, consistent amount of your DMSO stock solution to each buffer to achieve the desired final concentration.
-
Incubate for 15-30 minutes at the experimental temperature.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or a similar method.
-
This will help you identify the lowest pH your assay can tolerate while keeping your compound in solution.
-
Data Presentation: Solubility of 2-Aminobenzothiazole Derivatives
The following table provides general solubility information for the parent compound, 2-aminobenzothiazole, to serve as a baseline. The addition of the o-tolyl group will decrease aqueous solubility and increase solubility in non-polar organic solvents.
| Solvent | Solubility of 2-Aminobenzothiazole | Expected Impact of o-tolyl group |
| Water | Sparingly soluble / <0.1 g/100 mL[4][8] | Decreased solubility |
| DMSO | Soluble[4] | Likely still soluble |
| Chloroform | Freely Soluble | Increased solubility |
| Diethyl Ether | Freely Soluble | Increased solubility |
| Ethanol | Soluble[5] | Likely still soluble |
| Concentrated Acid | Soluble | Likely still soluble (forms salt) |
Visualization: pH-Dependent Solubility Mechanism
The diagram below illustrates how reducing the pH of the buffer can enhance the solubility of this compound by protonating the exocyclic amine.
Caption: Protonation at lower pH increases compound polarity and solubility.
Troubleshooting Guide 2: Compound Instability and Degradation
Aromatic amines and heterocyclic compounds can be susceptible to degradation under common experimental conditions, leading to a loss of potency and the generation of confounding artifacts.
Root Cause Analysis:
-
Oxidation: The electron-rich aromatic system and the exocyclic amine group can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions in media.
-
Photosensitivity: Many aromatic ring systems can absorb UV light, leading to photochemical degradation.
-
Reactivity with Assay Components: The amine group can potentially react with components in complex biological media or assay reagents over long incubation times.
Solutions & Protocols
1. Best Practices for Storage and Handling
Proper handling is the first line of defense against degradation.[9][10][11]
-
Protocol: Aliquoting and Inert Atmosphere Storage
-
Upon receiving the solid compound, store it in a desiccator, protected from light, at the recommended temperature (typically 4°C or -20°C).
-
When preparing a DMSO stock, dissolve the compound and immediately aliquot the solution into single-use volumes in tightly sealed vials (e.g., cryovials with O-rings).
-
Before sealing, gently flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Store the aliquots at -80°C, protected from light.
-
When using an aliquot, thaw it quickly, use what is needed, and discard the excess. Avoid repeated freeze-thaw cycles.
-
2. Assessing Compound Stability
It is crucial to verify that your compound is stable for the duration of your experiment under the exact assay conditions.
-
Protocol: HPLC-Based Stability Assessment
-
Prepare your compound in the final assay buffer at the highest concentration you plan to use.
-
Immediately take a "Time 0" sample and analyze it by HPLC-UV or LC-MS to get a starting peak area.
-
Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, 5% CO2 for 24, 48, 72 hours).
-
At each time point, take another sample and analyze it by HPLC.
-
Compare the peak area of the parent compound at each time point to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualization: Workflow for Preparing a Stable Working Solution
This workflow outlines the decision-making process for preparing a stable and soluble solution for your in vitro experiment.
Caption: Decision workflow for compound preparation and stability testing.
Troubleshooting Guide 3: Assay Interference
The inherent properties of heterocyclic aromatic compounds can sometimes interfere with assay detection methods, producing false positive or false negative results.
Root Cause Analysis:
-
Autofluorescence: The fused aromatic ring system may fluoresce at wavelengths that overlap with fluorescent reporters used in the assay (e.g., GFP, fluorescein, rhodamine).
-
Light Absorbance: The compound may absorb light at the excitation or emission wavelengths of a colorimetric or fluorometric assay, a phenomenon known as the inner filter effect.
-
Non-specific Reactivity: As with many screening compounds, there is a risk of non-specific binding to proteins or reactivity with assay reagents like luciferin or redox indicators (e.g., resazurin).
Solutions & Protocols
1. Implement Proper Controls
The key to identifying interference is running the correct controls.
-
Protocol: Interference Controls
-
Compound-Only Control: In a cell-free version of your assay, include wells that contain only the assay buffer, detection reagents, and your compound at its highest concentration. Any signal generated in these wells is due to compound interference.
-
Vehicle Control: All experimental wells should be compared to wells containing an equivalent concentration of the vehicle (e.g., 0.1% DMSO) to account for any effects of the solvent itself.
-
Positive and Negative Controls: These are essential for ensuring the assay is performing as expected and for calculating the signal window, which helps in identifying subtle interference.
-
2. Mitigate or Change Assay Readout
If interference is detected, several strategies can be employed.
-
Wavelength Shift: If using a fluorescence plate reader with adjustable wavelengths, try shifting the excitation/emission settings slightly to see if you can find a window that minimizes the compound's autofluorescence while still detecting your probe.
-
Use a Different Assay: If interference is intractable, consider switching to an orthogonal assay. For example, if a fluorescence-based viability assay (like Calcein-AM) shows interference, switch to a luminescence-based assay (like CellTiter-Glo®) or a colorimetric assay (like MTS), after confirming these are not also subject to interference.
-
Time-Resolved Fluorescence (TRF): Assays like HTRF® or LANCE® are less susceptible to interference from compound autofluorescence because they measure the signal after a delay, during which time the short-lived background fluorescence from the interfering compound has already decayed.
References
- Juber, A. K., et al. (n.d.). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. ResearchGate.
- Suter, W., & Würgler, F. E. (1995). Cell transformation in vitro by food-derived heterocyclic amines Trp-P-1, Trp-P-2 and N(2)-OH-PhIP. Toxicology, 99(1-2), 87–94.
- Al-Ostath, O. M., et al. (2023).
- Kumar, D., et al. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
- 2-Aminobenzothiazole. (n.d.). Grokipedia.
- Wanjari, P., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives.
- 2-Aminobenzothiazole. (n.d.). Wikipedia.
- Benzo(d)thiazol-2-amine. (n.d.). PubChem.
- Vock, E. H., et al. (1999).
- Gara, S., & Roberts, D. W. (2018). Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. Regulatory Toxicology and Pharmacology, 99, 207–215.
- Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354.
- Kostewicz, E., et al. (2002). Biorelevant dissolution testing to predict the plasma profile of lipophilic drugs after oral administration. Journal of Pharmacy and Pharmacology, 54(10), 1345–1353.
- Ahmed, Z. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Ahmed, Z. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 2-Aminobenzothiazole. (n.d.). Solubility of Things.
- 2-Aminobenzothiazole 97 136-95-8. (n.d.). Sigma-Aldrich.
- Staroń, J., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6569.
- Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology.
- 2-Amino-6-methylbenzothiazole. (n.d.). PubChem.
- Kalytchuk, S., et al. (2022). Chemistry of 2-(2′-Aminophenyl)
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen.
- 2-Benzothiazolamine. (n.d.). ChemicalBook.
- Biological Aspects of Emerging Benzothiazoles: A Short Review. (n.d.). SciSpace.
- Dressman, J. B., & Reppas, C. (2000). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11, S73–S80.
- Mutagens- Definition, Types (Physical, Chemical, Biological). (2023, August 3). Microbe Notes.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Turesky, R. J. (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Molecular Nutrition & Food Research, 65(1), e1900925.
- Kumar, V., & Singh, S. (2024). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Journal of Drug Delivery and Therapeutics, 14(1), 169–176.
- A Review on Emerging Benzothiazoles: Biological Aspects. (2022, August 25).
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- 2-Aminobenzothiazole CAS 136-95-8 | 801268. (n.d.). Merck Millipore.
- Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). (n.d.).
- Al-Ostath, O. M., et al. (2023).
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1365853.
- Mohamed, S. K., et al. (2015). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.
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Technical Support Center: Strategies for Overcoming Poor Solubility of Benzothiazole Derivatives in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzothiazole derivatives in their biological assays. The inherent hydrophobicity of the benzothiazole scaffold often leads to poor aqueous solubility, which can significantly impact assay results and hinder the progress of promising therapeutic candidates.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Understanding the Challenge: Why Are Benzothiazole Derivatives Poorly Soluble?
The benzothiazole core, a bicyclic heterocyclic system, is largely non-polar. This characteristic is often exacerbated by the addition of various substituents designed to enhance biological activity, which can further increase the molecule's lipophilicity.[1] Consequently, when a stock solution of a benzothiazole derivative, typically in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous assay buffer, the compound's solubility limit can be quickly exceeded, leading to precipitation.[3] This precipitation can manifest as visible particulates, amorphous aggregates, or colloidal particles, all of which can interfere with the assay and lead to erroneous data.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just started working with a new benzothiazole derivative. What is the first and most straightforward approach to solubilize it for a preliminary in vitro assay?
A1: The initial and most common strategy is to use a co-solvent. This involves preparing a high-concentration stock solution in a water-miscible organic solvent and then diluting it into your aqueous assay medium.[1]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most widely used solvent in drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds.[4][5]
-
Ethanol: Another common choice, particularly when DMSO shows cellular toxicity or interferes with the assay.[1]
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Accurately weigh the desired amount of your benzothiazole derivative in a sterile, appropriate container (e.g., a microcentrifuge tube).
-
Add the calculated volume of 100% DMSO or ethanol to achieve your target stock concentration (e.g., 10-30 mM).[1]
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution, but be mindful of potential compound degradation at elevated temperatures.[1]
-
For your assay, perform serial dilutions of the stock solution directly into the assay buffer to reach the final desired concentrations. Crucially, ensure the final co-solvent concentration remains below cytotoxic levels, which is typically less than 0.5% (v/v) for most cell-based assays. [1]
Causality Behind the Choice: Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[6] DMSO is particularly effective due to its aprotic, highly polar nature, which allows it to solvate a wide array of molecules.[5]
Q2: My compound is precipitating out of solution even with DMSO. What are the common causes and how can I troubleshoot this?
A2: Precipitation upon dilution is a frequent issue. Several factors can contribute to this, even when using a co-solvent like DMSO.
Troubleshooting Steps:
-
Assess Kinetic vs. Thermodynamic Solubility: What you are observing is likely an issue of kinetic solubility. When the DMSO stock is rapidly diluted, the compound doesn't have time to equilibrate and precipitates. Thermodynamic solubility, on the other hand, is the true equilibrium solubility. For screening purposes, understanding the kinetic solubility is often more relevant.[7]
-
Optimize the Dilution Protocol: The way you introduce the DMSO stock into the aqueous buffer matters. Rapid addition of a large volume of stock can induce immediate precipitation. Try adding the DMSO stock dropwise while vortexing the buffer to facilitate better mixing and a more gradual change in solvent polarity.
-
Check for DMSO Hydration: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[8] This can lead to a decrease in the solubilizing power of your DMSO stock over time, causing compounds to precipitate, especially after multiple freeze-thaw cycles.[3][9]
-
Best Practice: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. Use fresh aliquots for preparing stock solutions.[8]
-
-
Evaluate Compound Storage: Repeated freeze-thaw cycles can lead to the formation of micro-precipitates in your stock solution, which then act as seeds for further precipitation upon dilution.[3][9]
-
Best Practice: Aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Diagram: Decision Tree for Initial Solubility Troubleshooting
Caption: A decision tree for troubleshooting initial compound precipitation.
Q3: Co-solvents are either ineffective or are interfering with my assay. What are the more advanced solubilization strategies I can employ?
A3: When co-solvents are not a viable option, several advanced formulation strategies can be considered. The choice of method will depend on the specific properties of your benzothiazole derivative and the requirements of your biological assay.
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.[10] | Simple to implement if the compound has a suitable pKa. | The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity).[10] |
| Use of Surfactants (Micellar Solubilization) | Amphiphilic surfactant molecules form micelles in aqueous solution. Hydrophobic compounds partition into the hydrophobic core of these micelles, increasing their apparent solubility.[6] | Effective for highly lipophilic compounds. | Surfactants can have their own biological effects and may interfere with the assay. The critical micelle concentration (CMC) must be exceeded. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, forming a soluble inclusion complex.[11][12][13] | Generally considered biologically benign. Can significantly increase solubility and bioavailability.[11][14] | The size of the benzothiazole derivative must be compatible with the cyclodextrin cavity.[11] The complexation is a reversible equilibrium.[15] |
| Nanoparticle-Based Formulations | The compound is formulated into nanoparticles (e.g., nanosuspensions, polymeric nanoparticles, lipid-based nanoparticles). The small particle size increases the surface area for dissolution.[16][17][18] | Can dramatically increase solubility and dissolution rate.[19][20] Allows for high drug loading. | Requires specialized formulation expertise and equipment. Potential for nanoparticle-specific biological interactions. |
Workflow: Selecting an Advanced Solubilization Strategy
Caption: A workflow for choosing an advanced solubilization method.
Q4: How can I use cyclodextrins to solubilize my benzothiazole derivative?
A4: Cyclodextrins are a powerful tool for improving the solubility of hydrophobic compounds. [11] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their enhanced water solubility and reduced toxicity compared to natural beta-cyclodextrin.[11][21]
Experimental Protocol: Solubilization with HP-β-CD
-
Determine the Optimal Cyclodextrin:Drug Ratio: This is a critical step and may require some empirical testing. Start by preparing a series of aqueous solutions with varying concentrations of HP-β-CD (e.g., 1-10% w/v).
-
Complexation: Add an excess of your benzothiazole derivative to each HP-β-CD solution.
-
Equilibration: Shake or stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation and Quantification: After equilibration, filter the solutions through a 0.22 µm filter to remove any undissolved compound.
-
Analyze the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved benzothiazole derivative.
-
Select the Optimal Formulation: Choose the lowest concentration of HP-β-CD that provides the desired level of solubility for your assay.
Mechanism of Action Explained: The non-polar interior of the cyclodextrin's torus-like structure encapsulates the hydrophobic benzothiazole derivative, while the hydrophilic exterior remains exposed to the aqueous environment.[11][13] This effectively shields the hydrophobic compound from the water, forming a soluble inclusion complex.[12][13] This process is a dynamic equilibrium, and upon dilution, the complex can dissociate, releasing the bioactive compound.[11]
Q5: What are the potential pitfalls of poor solubility in high-throughput screening (HTS)?
A5: In the context of HTS, poor solubility is a major source of artifacts and unreliable data.
-
False Positives: Compound aggregates can non-specifically inhibit enzymes or disrupt cellular membranes, leading to apparent biological activity that is not due to a specific interaction with the target.[3][22]
-
False Negatives: If a significant portion of the compound precipitates, the actual concentration in solution will be much lower than the nominal concentration.[3] This can cause the activity of a genuinely active compound to be missed.[7]
-
Poor Data Reproducibility: Precipitation can cause light scattering, which interferes with optical detection methods commonly used in HTS, leading to high variability and poor-quality data.[3]
-
Equipment Malfunction: Precipitates can clog the sensitive liquid handling robotics used in HTS, leading to assay failure and downtime.[3]
Self-Validating System for HTS: To ensure the integrity of your HTS data, it is crucial to incorporate a solubility assessment early in the process. This can be done by measuring the kinetic solubility of your compounds under assay conditions.[23] Compounds that show poor solubility should be flagged and either re-tested using an appropriate solubilization strategy or deprioritized if suitable formulations cannot be found.
References
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Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. National Institutes of Health. Available at: [Link]
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Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. MDPI. Available at: [Link]
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Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. ALZET Osmotic Pumps. Available at: [Link]
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Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review - IJIRT. International Journal of Innovative Research in Technology. Available at: [Link]
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Recent advances in intravenous delivery of poorly water-soluble compounds. Taylor & Francis Online. Available at: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmatutor. Available at: [Link]
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Solubilization techniques used for poorly water-soluble drugs - PubMed. National Institutes of Health. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
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Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. Scifiniti. Available at: [Link]
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(PDF) Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs - ResearchGate. ResearchGate. Available at: [Link]
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Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs | Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University. Available at: [Link]
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(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. MDPI. Available at: [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. National Institutes of Health. Available at: [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
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Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. World Pharma Today. Available at: [Link]
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Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. American Chemical Society. Available at: [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. ResearchGate. Available at: [Link]
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Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]
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(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. Available at: [Link]
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Compound Precipitation in High-Concentration DMSO Solutions - Sci-Hub. Sci-Hub. Available at: [Link]
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Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed. National Institutes of Health. Available at: [Link]
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Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - NIH. National Institutes of Health. Available at: [Link]
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The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC - NIH. National Institutes of Health. Available at: [Link]
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How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. ResearchGate. Available at: [Link]
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(PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. ResearchGate. Available at: [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. MDPI. Available at: [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. National Institutes of Health. Available at: [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. PCBR. Available at: [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. National Institutes of Health. Available at: [Link]
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Technical Support Center: Benzothiazol-2-yl-o-tolyl-amine Stability and Degradation
A Foreword from the Senior Application Scientist:
Welcome to the dedicated support center for "Benzothiazol-2-yl-o-tolyl-amine." As researchers and developers, we understand that compound stability is paramount to experimental success and data integrity. While specific degradation pathways for this exact molecule are not extensively documented in peer-reviewed literature, its structure—composed of a benzothiazole core and a substituted aromatic amine—provides a strong foundation for predicting its stability profile.
This guide is structured to provide practical, scientifically-grounded advice by extrapolating from the known chemistry of these functional groups. We will explore the most probable degradation pathways and offer robust troubleshooting and prevention strategies. Our goal is to empower you with the knowledge to anticipate potential issues, interpret unexpected results, and preserve the integrity of your valuable compound.
Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses the most common questions regarding the potential instability of this compound.
Q1: My solution of this compound is turning a yellow or brown color upon storage. What is likely happening?
A1: Discoloration is a classic indicator of degradation, particularly for compounds containing an aromatic amine moiety. The most probable cause is oxidation . The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, leading to the formation of colored, often complex, polymeric by-products or quinone-like structures.[1][2][3] This process can be accelerated by exposure to light and the presence of trace metal ions.[4]
Q2: I've observed new peaks in my HPLC chromatogram after leaving the compound in solution on the benchtop. What could these degradants be?
A2: The appearance of new, typically more polar, peaks suggests degradation. Besides oxidation, two other pathways should be considered:
-
Photodegradation: Benzothiazole derivatives are known to be UV-active and can undergo degradation upon exposure to light.[5][6] This can lead to a variety of reactions, including ring cleavage or the formation of various derivatives.[5][7] The energy from UV light can generate reactive radical species, initiating decomposition.
-
Hydrolysis: Depending on the pH of your solution, the 2-amino-benzothiazole linkage could be susceptible to hydrolysis. Under strongly acidic or basic conditions, the benzothiazole ring can be forced open.[8] While typically requiring harsh conditions, prolonged storage in unbuffered aqueous or protic solvents could lead to slow hydrolysis, forming o-aminothiophenol derivatives and other by-products.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of your compound can be significantly influenced by pH. Aromatic amines can be protonated under acidic conditions, which can sometimes offer protection against oxidation. However, extreme pH levels (either highly acidic or highly alkaline) can catalyze hydrolysis of the benzothiazole ring.[9][10] Some benzothiazole derivatives show clear pH-dependent stability, with maximum stability often found in the neutral to slightly acidic range (pH 6-8).[11] It is crucial to determine the optimal pH for your specific application and buffer your solutions accordingly.
Q4: What are the primary degradation products I should be looking for?
A4: Based on the core structures, the primary classes of degradation products would likely be:
-
Oxidation Products: These can be complex and varied, including N-oxides, nitroso and nitro derivatives, and coupled dimeric or oligomeric species.[1] Hydroxylated versions of the aromatic rings are also possible.[12]
-
Photodegradation Products: UV irradiation can lead to the formation of derivatives of acetic acid and chlorinated compounds if solvents like carbon tetrachloride are present.[5] In aqueous systems, hydroxylated benzothiazoles are common photoproducts.[12]
-
Hydrolysis Products: The primary product of hydrolytic cleavage would be an o-mercapto-phenylurea derivative, which could further decompose.[8]
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a quick-reference guide to troubleshoot common problems encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions & Solutions |
| Rapid discoloration (yellow/brown) of solid or solution. | Oxidation: High sensitivity to atmospheric oxygen.[3][13] | 1. Inert Atmosphere: Handle and store the solid under an inert gas like nitrogen or argon.[13] 2. Degas Solvents: Before preparing solutions, sparge solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[3] 3. Low Temperature Storage: Store solutions at 2-8°C or frozen at -20°C.[13] |
| Appearance of new peaks in HPLC, especially after light exposure. | Photodegradation: Compound is sensitive to UV/visible light.[14] | 1. Protect from Light: Use amber vials or wrap containers in aluminum foil.[14] 2. Minimize Exposure: Prepare solutions fresh and minimize time spent on the benchtop under ambient light. 3. Conduct Photostability Test: Expose a dilute solution to a controlled light source (ICH Q1B guidelines) to confirm sensitivity. |
| Inconsistent results or loss of activity in biological assays. | Degradation in Assay Medium: Instability due to pH, temperature, or reactive components in the media.[14] | 1. Medium Stability Study: Incubate the compound in the assay medium for the duration of the experiment. Analyze samples by HPLC at various time points to quantify degradation. 2. pH Optimization: Check the pH of the final assay solution and adjust if necessary. 3. Antioxidants: Consider the addition of a compatible antioxidant (e.g., BHT, ascorbic acid) if oxidation is suspected, but verify it doesn't interfere with the assay.[15] |
| Poor recovery from acidic or basic extraction. | Hydrolytic Degradation: Compound is unstable at the pH used for extraction. | 1. Modify pH: Use the mildest possible acidic/basic conditions. 2. Minimize Contact Time: Perform the extraction quickly and neutralize the solution immediately after phase separation. 3. Alternative Extraction: Consider solid-phase extraction (SPE) with a suitable sorbent to avoid harsh pH conditions. |
Part 3: Prevention & Stabilization Protocols
Proactive measures are the most effective way to ensure the integrity of this compound.
Protocol 1: Recommended Storage and Handling
-
Solid Compound:
-
Store in a tightly sealed container at 2-8°C.
-
For long-term storage, place the container inside a larger vessel with a desiccant and purge the headspace with nitrogen or argon before sealing.
-
Protect from light by storing in a dark location or using an amber container.[14]
-
-
Solutions:
-
Solvent Selection: Use high-purity, HPLC-grade solvents. If possible, use solvents that have been degassed.
-
Preparation: Prepare solutions fresh for each experiment whenever feasible.[14]
-
Short-Term Storage: For solutions used within a day, store in tightly capped amber vials at 2-8°C.
-
Long-Term Storage: For stock solutions, aliquot into single-use volumes in amber vials, purge the headspace with inert gas, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study for Method Validation
To develop a robust, stability-indicating analytical method, a forced degradation study is essential.[16][17] This process intentionally stresses the compound to produce its likely degradants.
Objective: To generate degradation products and validate that the analytical method (e.g., HPLC-UV) can separate them from the parent compound. A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[17]
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4-8 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2-4 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[17]
-
Keep at room temperature for 1-2 hours, protected from light.
-
Dilute to a final concentration of ~0.1 mg/mL.
-
-
Thermal Degradation:
-
Place the solid powder in a 60°C oven for 24 hours.
-
Also, heat a solution (1 mg/mL) at 60°C for 24 hours.
-
Prepare a ~0.1 mg/mL solution from the stressed samples for analysis.
-
-
Photolytic Degradation:
-
Expose a solution (~0.1 mg/mL) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/PDA method.[6][18] The method should be capable of resolving all generated degradation peaks from the parent peak. A mass spectrometer (LC-MS) is highly valuable for identifying the mass of the degradants.[18]
-
Part 4: Visual Diagrams and Workflows
Diagram 1: Potential Degradation Pathways
This diagram illustrates the likely chemical transformations this compound may undergo when exposed to common laboratory stressors.
Caption: Predicted degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing
This workflow outlines the logical steps from observing an instability issue to implementing a solution.
Caption: Troubleshooting workflow for compound stability issues.
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. (2018). National Institutes of Health. Retrieved from [Link]
-
Zajíčková, Z., & Párkányi, C. (2009). Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoproduct Identification. Journal of Liquid Chromatography & Related Technologies, 32(6), 845-861. Retrieved from [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (2021). Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2020). Molecules. Retrieved from [Link]
-
Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoproduct Identification. (2009). Taylor & Francis Online. Retrieved from [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Retrieved from [Link]
-
Oxidative degradation of amines using a closed batch system. (2014). Norwegian Research Information Repository. Retrieved from [Link]
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Effect of pH on fluorescence intensity ratio of benzothiazole derivatives in different pH PBS buffer. (n.d.). ResearchGate. Retrieved from [Link]
-
Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 865-868. Retrieved from [Link]
-
A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2015). ResearchGate. Retrieved from [Link]
- Inhibition of amine oxidation. (2012). Google Patents.
- Process for the preparation of 2-hydroxy-benzothiazoles. (1981). Google Patents.
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. Retrieved from [Link]
-
What is the most efficient method to protect aromatic amines apart from acetylation? (2017). ResearchGate. Retrieved from [Link]
-
Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. DOE Carbon Management and Oil and Gas Research Project Review Meeting. Retrieved from [Link]
-
Dong, M. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). Journal of Separation Science. Retrieved from [Link]
-
Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006). ResearchGate. Retrieved from [Link]
-
Biodegradation and toxicity of benzothiazoles. (1997). Water Research. Retrieved from [Link]
-
[Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. (1969). Yakugaku Zasshi. Retrieved from [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (2023). ResearchGate. Retrieved from [Link]
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2021). Journal of AOAC International. Retrieved from [Link]
-
Solid phase synthesis of 2-aminobenzothiazoles. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). Molecules. Retrieved from [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014). ResearchGate. Retrieved from [Link]
-
Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017). ResearchGate. Retrieved from [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (2017). SciSpace. Retrieved from [Link]
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Technical Support Center: Solvent Selection for Benzothiazol-2-yl-o-tolyl-amine Reactions
Welcome to the technical support center for optimizing reactions involving Benzothiazol-2-yl-o-tolyl-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. We will move beyond simple solvent lists to explain the fundamental principles governing solvent-solute and solvent-catalyst interactions, empowering you to make informed, rational decisions for your specific experimental needs.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Selection
Q1: Why is solvent selection so critical in organic synthesis?
A1: The solvent is not merely an inert medium for dissolving reactants; it is an active participant that can profoundly influence reaction outcomes. A solvent's properties dictate the solubility of reactants, reagents, and catalysts, which is fundamental for the reaction to occur in the solution phase.[1][2] Furthermore, the solvent can affect reaction rates and even alter mechanistic pathways by stabilizing or destabilizing reactants, intermediates, transition states, and products.[2][3][4] An inappropriate solvent can lead to low yields, slow reaction rates, or the formation of undesirable side products.
Q2: What are the key solvent properties I should consider?
A2: The primary properties to consider are:
-
Polarity and Dielectric Constant: A solvent's polarity determines its ability to solvate charged or polar species. Polar solvents are essential for reactions involving ionic intermediates or reagents, such as in SN1 reactions or when dissolving inorganic salts used as bases.[2][3]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) have acidic protons and can form hydrogen bonds. They excel at solvating anions but can deactivate strong nucleophiles through hydrogen bonding, which can be detrimental in SN2 reactions.[2][3][4] Aprotic solvents (e.g., THF, DMF, Toluene) lack acidic protons and are generally preferred for reactions involving strong, anionic nucleophiles.[3][5]
-
Boiling Point: The boiling point dictates the maximum temperature at which a reaction can be run at atmospheric pressure. Higher temperatures often increase reaction rates, making high-boiling solvents like DMF, DMSO, or dioxane suitable for sluggish transformations.[5]
-
Coordinating Ability: Some solvents, particularly ethereal solvents like THF or dioxane, can coordinate to metal centers in catalysts. This can be beneficial by stabilizing the catalyst but can sometimes be inhibitory if the coordination is too strong.[5]
Q3: How do I determine the solubility of my benzothiazole derivative?
A3: Benzothiazole and its derivatives tend to be soluble in common organic solvents like ethanol, methanol, and DMSO, but exhibit limited solubility in water.[6][7] For a specific derivative like "this compound," solubility will be influenced by the overall polarity of the molecule. It is expected to be soluble in moderately polar to polar aprotic solvents. If you are working with a novel derivative, it is best to perform a small-scale solubility test in a few candidate solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF) before setting up a large-scale reaction. Polar aprotic solvents like DMSO or acetone are often good starting points for benzothiazine derivatives with poor solubility in other media.[8]
Guide to Solvent Selection for this compound Reactions
The structure of this compound lends itself to several reaction types, with the most common being its synthesis via C-N cross-coupling or its subsequent functionalization.
Focus: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The formation of the C-N bond in this compound is most efficiently achieved via a Buchwald-Hartwig amination reaction. The choice of solvent is paramount for the success of this transformation.
Q4: What are the best general-purpose solvents for Buchwald-Hartwig amination?
A4: Aprotic solvents are the standard for this class of reaction. The most commonly and successfully used solvents include:
-
Toluene: A non-polar, high-boiling solvent. It is an excellent choice for many systems, particularly when using non-polar reactants. However, its low polarity can be a drawback if inorganic bases (e.g., K₃PO₄, Cs₂CO₃) have poor solubility.
-
1,4-Dioxane: A polar, aprotic ethereal solvent. Its ability to dissolve a wide range of organic substrates and inorganic bases makes it a very popular choice.[1]
-
Tetrahydrofuran (THF): Another polar, aprotic ethereal solvent. Its lower boiling point (66 °C) makes it suitable for reactions with thermally sensitive substrates but may not be sufficient for less reactive aryl chlorides.[1]
-
N,N-Dimethylformamide (DMF): A highly polar, aprotic solvent. DMF is excellent at dissolving inorganic salts and can accelerate reactions.[5][9] However, it can sometimes coordinate too strongly to the palladium catalyst, and its high boiling point can promote side reactions in sensitive systems.
Q5: My inorganic base (e.g., Cs₂CO₃, K₂CO₃) is not dissolving. What is the consequence and how can I fix it?
A5: Poor base solubility is a frequent cause of slow or incomplete reactions. The deprotonation step in the Buchwald-Hartwig cycle often occurs at the solid-liquid interface, so poor solubility leads to a low effective concentration of the base.[10]
-
Solution 1: Change Solvents. Switch from a non-polar solvent like toluene to a more polar aprotic solvent such as dioxane or DMF, which are better at solvating inorganic salts.[5][10]
-
Solution 2: Use a Soluble Base. Consider using an organic base like DBU or a soluble inorganic base like NaOtBu, though be cautious as strong bases can be incompatible with sensitive functional groups.[1][10]
-
Solution 3: Agitation. For scale-up reactions, ensure vigorous stirring. The rate of agitation can severely impact the reaction rate when using dense inorganic bases that can settle.[10]
Q6: Are there "green" or more sustainable solvent alternatives?
A6: Yes. Due to the toxicity and environmental concerns associated with solvents like DMF and dioxane, research has focused on greener alternatives. For Pd-catalyzed coupling reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF), methyl tert-butyl ether (MTBE), and N-hydroxyethylpyrrolidone (HEP) have shown great promise, often providing comparable or even superior results.[9][11] For example, 2-MeTHF and MTBE have been identified as preferred green solvents for acyl Buchwald-Hartwig cross-coupling reactions.[11]
Solvent Property and Application Summary Table
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Common Applications & Rationale |
| Toluene | C₇H₈ | 111 | 2.38 | Non-polar Aprotic | Good for non-polar substrates; high boiling point allows for higher temperatures. Often used in Buchwald-Hartwig.[1] |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.21 | Polar Aprotic, Ethereal | Excellent general-purpose solvent for cross-coupling; dissolves many organics and inorganic bases.[1] |
| THF | C₄H₈O | 66 | 7.52 | Polar Aprotic, Ethereal | Good for reactions with heat-sensitive substrates due to its lower boiling point.[1] |
| DMF | C₃H₇NO | 153 | 36.7 | Polar Aprotic, Amide | Highly polar, excellent for dissolving salts.[5][9] Can accelerate sluggish reactions due to high boiling point. |
| DMSO | C₂H₆OS | 189 | 47 | Polar Aprotic, Sulfoxide | Very high polarity and boiling point. Useful for dissolving poorly soluble substrates.[6][12] |
| Acetonitrile | C₂H₃N | 82 | 37.5 | Polar Aprotic, Nitrile | Moderately polar. However, it can sometimes inhibit palladium catalysts and should be used with caution in cross-coupling.[1] |
| 2-MeTHF | C₅H₁₀O | 80 | 6.2 | Polar Aprotic, Ethereal | A greener alternative to THF with a higher boiling point and lower water miscibility.[11] |
Data compiled from various sources.[13][14][15]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action & Explanation |
| Poor Solubility of Reactants/Base | Visually inspect the reaction. If solids remain undissolved, switch to a more polar solvent (e.g., from Toluene to Dioxane or DMF). Benzothiazole derivatives can have poor solubility, making this a common issue.[8] |
| Solvent-Catalyst Inhibition | Certain solvents, particularly chlorinated solvents, acetonitrile, and pyridine, can bind to the palladium center and inhibit catalysis.[1][10] Avoid these solvents for Buchwald-Hartwig reactions. |
| Presence of Water or Oxygen | Solvents must be anhydrous and degassed. Water can hydrolyze reagents and the active Pd(0) catalyst is sensitive to air.[1] Use proper inert atmosphere techniques (see Protocol section). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Action & Explanation |
| Reaction Temperature is Too High | A high-boiling solvent like DMF or DMSO allows for high temperatures that might accelerate decomposition or side reactions. Try a lower-boiling solvent like THF or run the reaction at a lower temperature. |
| Solvent-Mediated Reactivity | The solvent can alter the reactivity of your substrates. For example, a highly polar solvent might promote an undesired SNAr pathway over the intended cross-coupling. Screen a range of solvents with varying polarities (e.g., Toluene, THF, DMF). |
Solvent Selection Workflow Diagram
This diagram provides a logical pathway for selecting an appropriate solvent for your reaction.
Caption: A decision-making flowchart for solvent selection.
Experimental Protocol: Solvent Preparation for Buchwald-Hartwig Amination
Trustworthy results begin with meticulous preparation. The active Pd(0) catalyst is highly sensitive to oxygen, and many reagents are sensitive to water. This protocol ensures your solvent is properly prepared.
Objective: To prepare an anhydrous, degassed solvent suitable for a palladium-catalyzed cross-coupling reaction.
Materials:
-
Reaction solvent (e.g., Toluene or 1,4-Dioxane) from a sealed bottle or passed through a solvent purification system.
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum.
-
Inert gas line (Nitrogen or Argon) connected to a bubbler.
-
Vacuum line.
Procedure:
-
Drying: Ensure your chosen solvent is anhydrous. Use a commercially available bottle of anhydrous solvent or dispense from a solvent purification system (SPS).
-
Inert Atmosphere Setup: Flame-dry the Schlenk flask under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all air and moisture are removed from the flask.
-
Solvent Transfer: Under a positive flow of inert gas, transfer the required volume of anhydrous solvent to the Schlenk flask via cannula or a dry syringe.
-
Degassing (Freeze-Pump-Thaw Method - Recommended for Best Results): a. Carefully cool the flask in a liquid nitrogen bath until the solvent is completely frozen. b. Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. c. Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the solvent as dissolved gases are removed. d. Backfill the flask with inert gas. e. Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.
-
Degassing (Sparging Method - Quicker Alternative): a. Insert a long needle connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle through the septum to act as a vent. c. Bubble the inert gas through the solvent for 20-30 minutes. While faster, this method is generally less effective than freeze-pump-thaw.
-
Storage: The degassed solvent is now ready for use. Keep the flask under a positive pressure of inert gas until you are ready to add your reactants.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Solubility of Things. (n.d.). Benzothiazole.
- PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Michigan State University. (n.d.). Common Organic Solvents: Table of Properties.
- University of Wisconsin-Madison. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Scribd. (n.d.). Common Organic Solvents - Table of Properties.
- PubChem. (n.d.). Benzothiazole.
- Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis.
- Wikipedia. (n.d.). Solvent effects.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (2024). Benzothiazine derivatives solubility?
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Leah4sci. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
- Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Benzothiazole synthesis [organic-chemistry.org]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Purification of Substituted Benzothiazoles
Welcome to the technical support center for the purification of substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and troubleshooting experiences, this resource provides in-depth technical guidance in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of substituted benzothiazoles, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My crude product is an oil and is difficult to handle.
Question: I've completed my reaction, and after work-up, the product is an oily residue that is difficult to purify by column chromatography. What are my options?
Answer: Obtaining an oily product is a common challenge. Here are a few strategies to consider:
-
Trituration: Try washing the oil with a non-polar solvent in which your product is insoluble but the impurities are soluble. Hexane or pentane are good starting points. This can sometimes induce crystallization or solidify the product by removing residual solvents and non-polar impurities.
-
Salt Formation: If your substituted benzothiazole has a basic nitrogen atom, you can try converting it to a salt (e.g., a hydrochloride or hydrobromide salt) by treating it with the corresponding acid. Salts are often crystalline and can be purified by recrystallization. The pure product can then be regenerated by neutralization.[1]
-
Co-crystallization: This technique involves crystallizing your liquid product with a solid co-former. While more advanced, it can be an effective way to obtain a solid material with well-defined properties.[2]
Issue 2: Poor separation during column chromatography.
Question: My product and impurities have very similar polarities, resulting in poor separation on a silica gel column. How can I improve the resolution?
Answer: This is a frequent hurdle in the purification of substituted benzothiazoles. Here are several approaches to enhance separation:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. Instead of the common ethyl acetate/hexane system, consider using dichloromethane/methanol, chloroform/acetone, or toluene/ethyl acetate. A small change in solvent polarity or selectivity can significantly impact separation.
-
Solvent Modifiers: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and resolution by suppressing interactions with the stationary phase.
-
-
Alternative Stationary Phases:
-
Alumina: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[1] In such cases, neutral or basic alumina can be a better choice for the stationary phase.[1]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide a different selectivity and may resolve your product from the impurities.
-
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can offer better resolution than column chromatography for closely eluting spots.
Issue 3: Product degradation on the column.
Question: I'm losing a significant amount of my product during column chromatography, and I suspect it's degrading on the silica gel. What can I do?
Answer: Product instability on silica gel is a known issue for some benzothiazole derivatives, often due to the acidic nature of the stationary phase.[1]
-
Use Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a dilute solution of a base like triethylamine in your mobile phase, then packing the column with this slurry.
-
Switch to Alumina: As mentioned previously, using neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.[1]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.
-
Consider Other Purification Methods: If column chromatography is consistently problematic, explore non-chromatographic methods like recrystallization or distillation.
Issue 4: Difficulty in finding a suitable recrystallization solvent.
Question: I'm trying to purify my solid product by recrystallization, but I'm struggling to find a single solvent that works well. What should I do?
Answer: Finding the ideal recrystallization solvent can be a process of trial and error. Here’s a systematic approach:
-
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. The ideal solvent will dissolve your product when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.[3]
-
Solvent Pairs: If a single solvent doesn't work, a two-solvent system is often effective. In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Solvent Miscibility Table for Recrystallization
| Solvent 1 | Miscible with |
| Water | Ethanol, Methanol, Acetone, Acetonitrile |
| Ethanol | Water, Dichloromethane, Ethyl Acetate, Hexane |
| Dichloromethane | Ethanol, Ethyl Acetate, Hexane |
| Ethyl Acetate | Ethanol, Dichloromethane, Hexane |
| Hexane | Ethanol, Dichloromethane, Ethyl Acetate, Toluene |
Issue 5: Presence of persistent colored impurities.
Question: My product is supposed to be a white solid, but it's persistently yellow or brown, even after chromatography. How can I remove these colored impurities?
Answer: Colored impurities are often highly conjugated or polymeric byproducts.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool and crystallize. Use charcoal sparingly, as it can also adsorb your product.
-
Oxidative Byproducts: The starting material, 2-aminothiophenol, is prone to oxidation to form a disulfide byproduct, which can be colored.[1] Ensuring your reaction is performed under an inert atmosphere can minimize the formation of these impurities.[1] If they do form, they may have different solubility properties that can be exploited during recrystallization or extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of substituted benzothiazoles?
A1: The impurities will depend on your specific synthetic route, but some common ones include:
-
Unreacted Starting Materials: Such as 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other coupling partner.[1]
-
Oxidation Products: The thiol group in 2-aminothiophenol can oxidize to form a disulfide.[1]
-
Incomplete Cyclization Products: In reactions involving aldehydes, the intermediate Schiff base may not fully cyclize.[1]
-
Self-Condensation Products: The aldehyde or other carbonyl starting materials might undergo self-condensation.[1]
-
Over-oxidation Products: If an oxidant is used in the reaction, over-oxidation of the desired product can occur.[1]
Q2: How can I monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[1][4] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your product from impurities. Visualization is typically achieved using a UV lamp or by staining with an appropriate reagent like iodine vapor.[1]
Q3: My substituted benzothiazole has very low solubility in common organic solvents. What can I do?
A3: Poor solubility can be a significant challenge.
-
Explore a Wider Range of Solvents: Test solubility in more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or chlorinated solvents like chloroform or dichloromethane.[5]
-
Heating: Gently heating the solvent can often increase the solubility of your compound.[6]
-
For Analytical Purposes (e.g., TLC): Even if the solubility is low, you may be able to dissolve enough of your compound for analysis by using a more powerful solvent and spotting a more concentrated solution on the TLC plate.[5]
Q4: Are there any "green" or more environmentally friendly purification methods for substituted benzothiazoles?
A4: Yes, there is a growing emphasis on green chemistry in the synthesis and purification of benzothiazoles.
-
Recrystallization from Greener Solvents: Whenever possible, opt for recrystallization over chromatography as it uses less solvent. Consider using greener solvents like ethanol or water.[7]
-
Solvent-Free Reactions: Some synthetic methods for benzothiazoles are solvent-free, which simplifies purification as there is no reaction solvent to remove.[3]
-
Catalyst Reusability: Employing reusable catalysts in the synthesis can lead to cleaner reaction mixtures that are easier to purify.[8]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add the crude product and a small amount of silica gel. Add a minimal amount of a suitable solvent (e.g., dichloromethane) to dissolve the product and form a free-flowing powder upon evaporation of the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully add the silica gel-adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A workflow for troubleshooting poor separation during column chromatography.
References
-
Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]
-
ResearchGate. (2024). Benzothiazine derivatives solubility? Retrieved from [Link]
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Ziarani, G. M., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 30(3), 1341-1346. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
-
MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2005). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. Retrieved from [Link]
-
PubMed. (2014). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
Sources
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- 2. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Benzothiazole Derivatives Against a-list Chemotherapeutics
An In-Depth Guide for Researchers in Oncology and Drug Development
In the relentless pursuit of novel and more effective cancer therapies, the benzothiazole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the anticancer efficacy of a representative benzothiazole derivative, 2-(4-aminophenyl)benzothiazole, with two clinically established drugs: the conventional chemotherapeutic agent Doxorubicin and the targeted therapy Erlotinib. This analysis is designed to offer researchers and drug development professionals a detailed, evidence-based perspective on the potential of this class of compounds.
Introduction: The Rise of Benzothiazoles in Oncology
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent and selective antitumor effects.[1][2] The lead compound, 2-(4-aminophenyl)benzothiazole (formerly CJM-126), and its analogues have demonstrated remarkable growth inhibition in various human tumor cell lines, including breast, colon, ovarian, and renal cancers, often in the nanomolar range.[1] A key distinguishing feature of this class of compounds is their unique mechanism of action, which sets them apart from many clinically used chemotherapeutic agents.[1][3] This guide will delve into a comparative analysis of this promising benzothiazole derivative against Doxorubicin, a cornerstone of chemotherapy for decades, and Erlotinib, a prime example of modern targeted cancer therapy.
Unraveling the Mechanisms of Action: A Tale of Three Compounds
The therapeutic efficacy of an anticancer agent is fundamentally linked to its mechanism of action. Here, we compare the distinct ways in which our representative benzothiazole, Doxorubicin, and Erlotinib exert their cytotoxic or cytostatic effects.
2.1. 2-(4-Aminophenyl)benzothiazole: A Pro-drug Approach Targeting CYP1A1
The anticancer activity of 2-(4-aminophenyl)benzothiazole is intrinsically linked to its metabolism.[1] It acts as a potent agonist of the aryl hydrocarbon receptor (AhR), which upon binding, induces the expression of the cytochrome P450 isoform, CYP1A1.[1] This enzyme then biotransforms the benzothiazole into reactive electrophilic species.[1] These reactive metabolites are capable of forming DNA adducts, which ultimately trigger the apoptotic machinery, leading to cancer cell death.[1][4] This mechanism highlights a pro-drug strategy, where the compound is activated within the tumor microenvironment, potentially leading to a more targeted therapeutic effect in cells expressing high levels of CYP1A1.
2.2. Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, employs a multi-faceted approach to kill cancer cells.[5][6] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, disrupting DNA replication and transcription.[5][][8]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to DNA strand breaks and subsequent apoptosis.[6][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[9]
2.3. Erlotinib: Precision Targeting of the EGFR Signaling Pathway
Erlotinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR).[10][][12] EGFR is a protein on the surface of cells that, when activated, triggers signaling pathways that promote cell growth, proliferation, and survival.[10][13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[10] Erlotinib competitively binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling.[][13][14] This targeted approach is most effective in tumors that are "addicted" to the EGFR signaling pathway.
Signaling Pathway Comparison
Caption: Comparative signaling pathways of the three anticancer agents.
In Vitro Efficacy: A Head-to-Head Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of an anticancer agent. The following table summarizes the reported IC50 values for 2-(4-aminophenyl)benzothiazole, Doxorubicin, and Erlotinib across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| 2-(4-Aminophenyl)benzothiazole | U251 | Glioma | 3.5 µM | [15] |
| C6 | Glioma | 4 µM | [15] | |
| MCF-7 | Breast | nM range | [3][16][17] | |
| MDA-MB-468 | Breast | nM range | [16][17] | |
| IGROV1 | Ovarian | < 10 nM | [18] | |
| Doxorubicin | HepG2 | Liver | 12.2 µM | [19] |
| UMUC-3 | Bladder | 5.1 µM | [19] | |
| HeLa | Cervical | 2.9 µM | [19] | |
| MCF-7 | Breast | 2.5 µM | [19] | |
| M21 | Melanoma | 2.8 µM | [19] | |
| AMJ13 | Breast | 223.6 µg/ml | [20] | |
| Erlotinib | HNS | Head and Neck | 20 nM | [21] |
| A431 | Skin | 0.42 µM | [21] | |
| BxPC-3 | Pancreatic | 1.26 µM | [22] | |
| AsPc-1 | Pancreatic | 5.8 µM | [22] | |
| KYSE410 | Esophageal | 5.00 µM | [23] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][25]
Workflow for MTT Cytotoxicity Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (and vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24][26] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy: Assessing Antitumor Activity in Animal Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism context. Xenograft mouse models, where human tumor cells are implanted into immunocompromised mice, are a standard in the field.[27][28][29][30]
4.1. 2-(4-Aminophenyl)benzothiazole in Xenograft Models
Studies have shown that 2-(4-aminophenyl)benzothiazole and its derivatives exhibit significant in vivo antitumor activity. For instance, in an orthotopic glioma C6 rat model, treatment with 2-(4-aminophenyl)benzothiazole at doses of 10 and 15 mg/kg body weight daily for 21 days resulted in a reduction of tumor volume to 12% compared to untreated controls.[15] Furthermore, derivatives of 2-(4-aminophenyl)benzothiazole have shown potent growth inhibition against human mammary carcinoma models in nude mice.[16][17] A lysylamide prodrug of a fluorinated analogue, known as Phortress, has demonstrated superior in vivo potency against human breast and ovarian tumor xenografts.[4]
4.2. Doxorubicin and Erlotinib in Xenograft Models
Both Doxorubicin and Erlotinib are extensively studied in various xenograft models, and their efficacy in these models has been a cornerstone of their preclinical development. The response to these drugs in xenograft models has been shown to correlate with clinical outcomes.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
Workflow for a Xenograft Study
Caption: General workflow for a subcutaneous xenograft study.
Step-by-Step Protocol:
-
Cell Preparation: Culture the desired human cancer cell line under sterile conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[30]
-
Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 5 million cells) into the flank of each mouse.[27][30]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the test compounds, control vehicle, and reference drugs according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral).[31]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Induction of Apoptosis: The Ultimate Fate of Cancer Cells
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.[32][33]
5.1. Apoptotic Potential of the Three Compounds
-
2-(4-Aminophenyl)benzothiazole: As previously mentioned, the formation of DNA adducts by the reactive metabolites of this compound leads to the activation of the apoptotic machinery.[1] In vivo studies have confirmed a significant increase in the proportion of apoptotic cells in glioma tumors treated with this benzothiazole derivative.[15]
-
Doxorubicin: The DNA damage and oxidative stress induced by doxorubicin are potent triggers of apoptosis.[6][9]
-
Erlotinib: By inhibiting the pro-survival signals downstream of EGFR, erlotinib can induce apoptosis in EGFR-dependent cancer cells.[]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay is based on the principle that in early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[32][33][34] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[32][33]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[32]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-fluorochrome conjugate and propidium iodide.[35]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[34]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[32]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Conclusion: A Promising Future for Benzothiazole Derivatives
This comparative guide highlights the unique and potent anticancer properties of 2-(4-aminophenyl)benzothiazole. Its distinct mechanism of action, involving metabolic activation and DNA adduct formation, offers a potential advantage in overcoming resistance mechanisms associated with conventional chemotherapeutics and targeted therapies. The impressive in vitro and in vivo efficacy data underscore the therapeutic potential of the benzothiazole scaffold in oncology. Further research, including clinical trials with derivatives like Phortress, is warranted to fully elucidate the clinical utility of this promising class of anticancer agents.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]
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2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed. (n.d.). Retrieved from [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. (n.d.). Retrieved from [Link]
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Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. (2020, November 23). Retrieved from [Link]
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Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Retrieved from [Link]
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Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Erlotinib - Wikipedia. (n.d.). Retrieved from [Link]
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. (n.d.). Retrieved from [Link]
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Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC - NIH. (n.d.). Retrieved from [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved from [Link]
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2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - NIH. (n.d.). Retrieved from [Link]
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Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC - NIH. (n.d.). Retrieved from [Link]
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IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... - ResearchGate. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers. (2022, April 19). Retrieved from [Link]
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Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC - NIH. (n.d.). Retrieved from [Link]
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Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... - ResearchGate. (n.d.). Retrieved from [Link]
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IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. (n.d.). Retrieved from [Link]
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MTT Analysis Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
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Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation - Journal of Advanced Veterinary Research. (n.d.). Retrieved from [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. (n.d.). Retrieved from [Link]
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Table 1 Determination of doxorubicin ic 50 in different tumor cell lines - ResearchGate. (n.d.). Retrieved from [Link]
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Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. (n.d.). Retrieved from [Link]
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Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed. (n.d.). Retrieved from [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (n.d.). Retrieved from [Link]
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Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response - AACR Journals. (n.d.). Retrieved from [Link]
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Effect of sequential drug administration in tumour xenograft mice model... - ResearchGate. (n.d.). Retrieved from [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (n.d.). Retrieved from [Link]
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2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. - SciSpace. (n.d.). Retrieved from [Link]
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Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo | Scilit. (n.d.). Retrieved from [Link]
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A Comparative In Vitro Analysis of Benzothiazole Derivatives: Positioning Benzothiazol-2-yl-o-tolyl-amine in the Landscape of Bioactive Scaffolds
Introduction: The Benzothiazole Scaffold - A Privileged Motif in Drug Discovery
The benzothiazole core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, underpinning a diverse array of compounds with significant pharmacological properties.[1][2] Its rigid structure, coupled with the presence of nitrogen and sulfur heteroatoms, provides a unique framework for molecular interactions with various biological targets. This has led to the development of numerous benzothiazole derivatives exhibiting a wide spectrum of in vitro activities, including potent anticancer and antimicrobial effects.[3][4] The versatility of the benzothiazole scaffold lies in the amenability of its 2-position to substitution, allowing for the fine-tuning of biological activity. This guide provides a comparative overview of the in vitro performance of various benzothiazole derivatives, with a special focus on contextualizing the potential of "Benzothiazol-2-yl-o-tolyl-amine" within this chemical space. While direct experimental data for this specific compound is limited in publicly accessible literature, a comprehensive analysis of structurally related analogs allows for an informed projection of its bioactivity profile based on established Structure-Activity Relationships (SAR).
Comparative In Vitro Anticancer Activity of 2-Substituted Benzothiazole Derivatives
A significant body of research has focused on the in vitro antiproliferative and cytotoxic effects of benzothiazole derivatives against a panel of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[5] A particularly promising class of anticancer benzothiazoles are the 2-anilinobenzothiazole derivatives, which are structurally analogous to this compound.
Quantitative Comparison of Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-substituted benzothiazole derivatives against various cancer cell lines. This data provides a quantitative basis for comparing the efficacy of different substitution patterns on the benzothiazole core.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung A549 | 68 | [6] |
| 6-nitrobenzo[d]thiazol-2-ol | Lung A549 | 121 | [6] |
| Compound 6b (a benzothiazole derivative) | Breast MCF-7 | 5.15 | [5] |
| Compound 4 (a benzothiazole derivative) | Breast MCF-7 | 8.64 | [5] |
| Compound 5c (a benzothiazole derivative) | Breast MCF-7 | 7.39 | [5] |
| Compound 5d (a benzothiazole derivative) | Breast MCF-7 | 7.56 | [5] |
| Cisplatin (Reference Drug) | Breast MCF-7 | 13.33 | [5] |
Note: The specific structures for compounds 4, 5c, 5d, and 6b can be found in the cited reference.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The accumulated data from numerous studies on 2-anilinobenzothiazole derivatives allows for the deduction of key structure-activity relationships that govern their anticancer potential.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 2-anilino moiety play a critical role in determining the anticancer potency and selectivity.
-
Substitution on the Benzothiazole Nucleus: Modifications to the benzothiazole ring system itself can also significantly influence the biological activity.
Based on these established SAR principles, we can project the potential anticancer activity of This compound . The presence of the o-tolyl group introduces a methyl substituent at the ortho position of the aniline ring. The electronic and steric effects of this methyl group are likely to modulate the compound's interaction with its biological target. Further empirical testing is required to precisely quantify its efficacy relative to the derivatives presented.
Comparative In Vitro Antimicrobial Activity of Benzothiazole Derivatives
Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Quantitative Comparison of Antimicrobial Potency
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various benzothiazole derivatives against selected microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Azo clubbed benzothiazole analogues | S. aureus | 312.5–1250 | [4] |
| Azo clubbed benzothiazole analogues | E. coli | 312.5–1250 | [4] |
| Ciprofloxacin (Reference Drug) | S. aureus | 25–50 | [4] |
| Ciprofloxacin (Reference Drug) | E. coli | 25–50 | [4] |
| Thiazolidin-4-one derivatives of benzothiazole (8a, 8b, 8c, 8d ) | P. aeruginosa | 90-180 | [4] |
| Thiazolidin-4-one derivatives of benzothiazole (8a, 8b, 8c, 8d ) | E. coli | 90-180 | [4] |
| Streptomycin (Reference Drug) | P. aeruginosa | 50-100 | [4] |
| Ampicillin (Reference Drug) | E. coli | 200 | [4] |
| Benzothiazole derivatives (3 and 4 ) | S. aureus | 50-200 | [8] |
| Benzothiazole derivatives (3 and 4 ) | E. coli | 25-100 | [8] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives is also heavily influenced by their substitution patterns.
-
Lipophilicity and Substituent Effects: The introduction of various functional groups can alter the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell walls.
-
Target-Specific Interactions: Different substituents can lead to varied interactions with specific microbial enzymes or cellular components. For instance, some derivatives have been shown to target DNA gyrase in bacteria.[8]
For This compound , the tolyl group may influence its antimicrobial profile. It is noteworthy that a study on 2-anilinobenzazoles reported that 2-anilinobenzothiazole derivatives, as a class, did not exhibit inhibitory activity against Staphylococcus aureus. This suggests that the core 2-anilinobenzothiazole scaffold may require specific activating substituents to impart potent antibacterial activity against this particular pathogen.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for standard in vitro assays are provided below.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for determining the in vitro cytotoxicity of benzothiazole derivatives using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density and incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in a cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for 48 hours under the same conditions as in step 1.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the benzothiazole derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
To definitively position "this compound" within the landscape of bioactive benzothiazoles, further in vitro studies are essential. It is recommended to synthesize this compound and evaluate its cytotoxic and antimicrobial activities using the standardized protocols outlined in this guide. Such studies will not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of this important class of heterocyclic compounds.
References
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Saleh, M. A., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(4), 593-603. [Link]
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Chen, J., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477. [Link]
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Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-81. [Link]
-
Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2175. [Link]
-
Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1279, 135028. [Link]
-
Özden, S., et al. (2008). Synthesis, potent anti-staphylococcal activity and QSARs of some novel 2-anilinobenzazoles. European Journal of Medicinal Chemistry, 43(7), 1390-1402. [Link]
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A Researcher's Guide to the Effective Use of Standard Reference Compounds in Benzothiazole-Based Assays
In the landscape of modern drug discovery, particularly within the challenging arena of neurodegenerative diseases, the benzothiazole scaffold has emerged as a privileged structure. Its unique physicochemical properties have led to the development of numerous imaging agents and therapeutic candidates. This guide provides an in-depth comparison of methodologies for researchers working with novel benzothiazole derivatives, such as "Benzothiazol-2-yl-o-tolyl-amine," focusing on the critical role of standard reference compounds in validating assay results and ensuring data reproducibility.
The Benzothiazole Scaffold: A Cornerstone in Neurodegeneration Research
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid structure and ability to engage in various non-covalent interactions make them ideal candidates for targeting protein aggregates, a hallmark of many neurodegenerative disorders like Alzheimer's and Parkinson's disease. One of the most well-known benzothiazole derivatives is Thioflavin T (ThT), the gold-standard fluorescent probe for detecting amyloid fibrils. When a novel benzothiazole derivative like "this compound" is synthesized, its characterization and performance in relevant assays must be benchmarked against established reference compounds to ascertain its true potential.
The Imperative of Standard Reference Compounds
In any biological assay, a standard reference compound serves as a positive control and a benchmark for comparison. Its well-characterized activity and mechanism of action provide a framework for interpreting the data generated by a novel test compound. The use of reference standards is a cornerstone of assay validation, ensuring robustness, accuracy, and inter-laboratory reproducibility. For assays involving benzothiazole derivatives aimed at targeting amyloid aggregation, several reference compounds are indispensable.
Comparative Analysis of Reference Compounds in Amyloid Aggregation Assays
A primary application for novel benzothiazole derivatives is the inhibition or detection of amyloid-β (Aβ) aggregation, a key pathological event in Alzheimer's disease. Here, we compare the hypothetical performance of "this compound" against established reference compounds in a Thioflavin T (ThT) fluorescence assay.
Experimental Rationale:
The ThT assay is a widely used method to monitor amyloid aggregation in real-time. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. An inhibitor of aggregation will reduce the rate and extent of the fluorescence increase.
Data Summary:
| Compound | Class | Putative Mechanism | IC50 (µM) in Aβ42 Aggregation Assay | Notes |
| Thioflavin T (ThT) | Fluorescent Dye | Binds to β-sheets in amyloid fibrils | N/A (Used as a probe) | Gold standard for amyloid detection. |
| Riluzole | FDA-approved Drug | Glutamate modulator; neuroprotective | ~15-25 | Also a benzothiazole derivative; used for ALS treatment. |
| Curcumin | Natural Product | Binds to Aβ and inhibits aggregation | ~0.5-5.0 | Polyphenol with known anti-amyloid properties. |
| EGCG (-)-epigallocatechin-3-gallate | Natural Product | Remodels amyloid fibrils into non-toxic oligomers | ~0.1-1.0 | A well-studied green tea polyphenol. |
| This compound | Test Compound | Hypothetical Inhibitor | To be determined | The focus of the investigation. |
Detailed Experimental Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay
This protocol outlines the steps for assessing the inhibitory potential of "this compound" on Aβ42 aggregation.
Materials:
-
Human Amyloid-β (1-42) peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Test compound ("this compound")
-
Reference compounds (e.g., Curcumin, EGCG)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Workflow Diagram:
Caption: Workflow for the ThT Aβ42 aggregation inhibition assay.
Step-by-Step Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a fume hood overnight.
-
Store the resulting peptide films at -80°C.
-
Immediately before use, dissolve an aliquot of Aβ42 film in DMSO to a concentration of 5 mM.
-
-
Preparation of Reagents:
-
Prepare a 500 µM ThT stock solution in PBS.
-
Prepare stock solutions of the test and reference compounds in DMSO (e.g., 10 mM). Serially dilute these stocks to obtain a range of working concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
PBS buffer
-
Aβ42 solution (final concentration of 10 µM)
-
Test or reference compound (at various final concentrations)
-
ThT (final concentration of 5 µM)
-
-
Include control wells:
-
Negative Control: All components except Aβ42.
-
Positive Control (Vehicle): All components with DMSO instead of the compound.
-
-
-
Incubation and Measurement:
-
Seal the plate and incubate it in a plate reader at 37°C.
-
Measure the fluorescence intensity every 10-15 minutes for 24-48 hours. Ensure the plate is shaken for a few seconds before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Plot the fluorescence intensity against time for each compound concentration.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context: Neuroprotective Mechanisms
Beyond direct aggregation inhibition, many benzothiazole derivatives exhibit neuroprotective effects. Understanding the potential impact of "this compound" on cellular signaling pathways is crucial. A common pathway implicated in neurodegeneration is the Nrf2 antioxidant response element (ARE) pathway.
Nrf2-ARE Signaling Pathway Diagram:
Caption: Potential activation of the Nrf2-ARE antioxidant pathway.
Experimental Validation:
To investigate if "this compound" activates this pathway, a cell-based assay using a reporter gene (e.g., luciferase) under the control of an ARE promoter would be appropriate. A known Nrf2 activator, such as sulforaphane, would serve as the standard reference compound.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your findings, every experiment should incorporate a self-validating system:
-
Orthogonal Assays: Do not rely on a single assay. Complement the ThT assay with techniques like Transmission Electron Microscopy (TEM) to visually confirm changes in fibril morphology or Dynamic Light Scattering (DLS) to monitor particle size distribution.
-
Counter-Screening: Test your compound for non-specific activity, such as fluorescence interference (assaying the compound's intrinsic fluorescence at the ThT wavelengths) or aggregation at high concentrations.
-
Cell Viability Assays: When assessing neuroprotective effects, ensure the observed activity is not due to cytotoxicity. Perform a standard MTT or LDH assay in parallel.
Conclusion
The successful characterization of a novel compound like "this compound" is critically dependent on a well-designed experimental plan that incorporates established standard reference compounds. By benchmarking against known inhibitors and activators in validated assays, researchers can confidently determine the potency, mechanism of action, and therapeutic potential of their lead candidates. This rigorous, comparative approach is fundamental to the principles of scientific integrity and is essential for advancing the development of new treatments for neurodegenerative diseases.
References
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Thioflavin T and Its Use in Amyloid Fibril Detection.
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Riluzole: A Review of its Pharmacology and Clinical Efficacy.
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Curcumin as an Inhibitor of Amyloid-β Aggreg
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The Nrf2-ARE Pathway: A Target for Neuroprotection in Neurodegener
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Assay Guidance Manual for Drug Discovery.
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-
URL: [Link]
A Comparative Guide to the Experimental Cross-Validation of Benzothiazol-2-yl-o-tolyl-amine
Introduction: Unveiling the Potential of a Novel Benzothiazole Derivative
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have shown significant promise in the development of therapeutics for cancer, infectious diseases, inflammation, and neurodegenerative disorders.[3][4][5] The biological versatility of the benzothiazole ring system stems from its unique electronic properties and its ability to be readily functionalized, particularly at the C-2 position, allowing for the fine-tuning of its interaction with biological targets.[1][6] This guide focuses on a specific, yet under-characterized derivative, Benzothiazol-2-yl-o-tolyl-amine (CAS 25717-12-8), and provides a framework for its experimental validation by comparing it with well-established benzothiazole-based compounds.
While specific experimental data for this compound is not extensively available in the public domain, its structural features—a 2-amino-benzothiazole core with a tolyl substituent—suggest a strong potential for biological activity. This guide will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals to systematically evaluate its efficacy against relevant benchmarks.
Structural and Physicochemical Properties: A Comparative Overview
A fundamental step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These parameters influence its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. Below is a comparative table of this compound and two well-studied benzothiazole derivatives: Riluzole (a neuroprotective agent) and a representative 2-arylbenzothiazole with reported anticancer activity.
| Property | This compound | Riluzole | 2-(4-Aminophenyl)benzothiazole |
| CAS Number | 25717-12-8[7][8][9] | 1744-22-5 | 103-95-7 |
| Molecular Formula | C₁₄H₁₂N₂S[7] | C₈H₅F₃N₂S | C₁₃H₁₀N₂S[10] |
| Molecular Weight | 240.32 g/mol [7] | 234.2 g/mol | 226.30 g/mol [10] |
| Structure | 2-amino-benzothiazole with o-tolyl group | 2-amino-6-(trifluoromethoxy)benzothiazole | 2-amino-benzothiazole with 4-aminophenyl group |
| Predicted Activity | Anticancer, Anti-inflammatory | Neuroprotective | Anticancer |
Proposed Biological Evaluation: A Focus on Anticancer Activity
Given that numerous 2-substituted benzothiazole derivatives exhibit potent anticancer properties, a primary focus of the experimental validation of this compound should be in this therapeutic area.[11][12] The proposed workflow is designed to assess its cytotoxic and apoptotic effects on relevant cancer cell lines and compare them against a known active compound, 2-(4-Aminophenyl)benzothiazole, which has demonstrated significant in vitro cytotoxicity against various cancer cell lines.[12]
Experimental Workflow for Anticancer Activity Screening
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A Researcher's Guide to Essential Control Experiments for In Vitro Studies of Benzothiazole-2-yl-o-tolyl-amine and its Analogs
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules, the integrity of in vitro data is paramount. This guide provides a comprehensive framework for designing and implementing robust control experiments when evaluating the biological activity of "Benzothiazol-2-yl-o-tolyl-amine" (CAS 25717-12-8), a member of the versatile benzothiazole class of compounds. While specific biological data for this particular molecule is limited in public literature, the broader benzothiazole scaffold is well-documented for a wide range of activities, including anticancer, antimicrobial, and neuroprotective effects. This guide will, therefore, focus on the principles of rigorous in vitro testing applicable to this class of compounds, ensuring that your findings are both reliable and reproducible.
The Critical Role of Controls in Validating In Vitro Findings
Cell-based assays are fundamental in drug discovery, offering insights into a compound's biological effects in a living system. However, the complexity of cellular systems introduces numerous variables that can influence experimental outcomes. Well-designed control experiments are not merely a formality; they are the bedrock of scientific validity, allowing researchers to distinguish between true biological effects and experimental artifacts.
This guide will walk you through the essential controls for common in vitro assays, explaining the rationale behind each and providing actionable protocols.
Foundational Controls for All In Vitro Assays
Regardless of the specific biological question being addressed, a set of foundational controls is necessary to ensure the reliability of your results.
Vehicle Control
Rationale: Most small molecules, including this compound, are dissolved in a solvent, typically dimethyl sulfoxide (DMSO), before being added to cell culture media. The vehicle control consists of cells treated with the same concentration of the solvent as the experimental group. This is crucial for confirming that any observed effects are due to the compound itself and not the solvent.
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For your experiments, dilute the stock solution in cell culture media to the final desired concentrations. Ensure the final DMSO concentration is consistent across all experimental groups and is typically below 0.5% to minimize solvent-induced toxicity.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture media without the compound.
-
Include this vehicle control in all assays and use it as the baseline for calculating the effects of the test compound.
Negative Control (Untreated Cells)
Rationale: The negative control consists of untreated cells and represents the normal physiological state of the cells under the experimental conditions. This control is essential for monitoring the overall health and viability of the cells throughout the experiment.
Protocol:
-
Culture a population of cells under the same conditions as the experimental and vehicle control groups.
-
Do not add any compound or vehicle to this group.
-
Use this control to assess baseline cell morphology, proliferation rates, and other relevant parameters.
Positive Control
Rationale: A positive control is a well-characterized compound or treatment known to produce the expected biological effect. This control validates that the assay is working correctly and is capable of detecting the effect you are measuring.
Protocol:
-
Select a positive control relevant to your assay. For example, if you are assessing apoptosis, a known pro-apoptotic agent like staurosporine would be appropriate.
-
Treat a population of cells with the positive control at a concentration known to induce a robust response.
-
The results from the positive control confirm the validity of your experimental system.
Assay-Specific Controls for Deeper Mechanistic Insights
Beyond the foundational controls, specific assays require their own set of controls to rule out artifacts and provide a more nuanced understanding of the compound's mechanism of action.
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, LDH)
Rationale: These assays measure the metabolic activity or membrane integrity of cells to infer viability and cytotoxicity. It is crucial to ensure that the compound itself does not interfere with the assay chemistry.
Controls:
-
No-Cell Control: A well containing only media and the assay reagent. This measures the background signal.
-
Compound Interference Control: A well containing media, the compound at its highest concentration, and the assay reagent (without cells). This checks for any direct interaction between the compound and the reagent that could lead to a false positive or negative result.
Table 1: Example Data for an MTT Assay with Proper Controls
| Treatment Group | Absorbance (570 nm) | % Viability (Normalized to Vehicle) | Interpretation |
| Untreated | 1.25 | 104% | Healthy, proliferating cells |
| Vehicle (0.1% DMSO) | 1.20 | 100% | No significant effect of the solvent |
| This compound (10 µM) | 0.60 | 50% | Compound exhibits cytotoxic effects |
| Positive Control (Doxorubicin 1 µM) | 0.30 | 25% | Assay is sensitive to known cytotoxic agents |
| No-Cell Control | 0.05 | N/A | Low background signal |
| Compound Interference Control | 0.06 | N/A | Compound does not interfere with MTT reagent |
Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining)
Rationale: When investigating if a compound induces apoptosis, it is important to distinguish it from necrosis and to confirm the activation of specific apoptotic pathways.
Controls:
-
Early Apoptosis Control: Cells treated with a low concentration of an apoptosis-inducing agent to show positive staining for Annexin V but negative for a viability dye (e.g., Propidium Iodide).
-
Late Apoptosis/Necrosis Control: Cells treated with a high concentration of an apoptosis-inducing agent or a necrotizing agent to show positive staining for both Annexin V and the viability dye.
Workflow for Apoptosis Assay Controls
Caption: Flowchart of control experiments for an Annexin V/PI apoptosis assay.
Off-Target Effects and Comparative Analysis
Rationale: Benzothiazole derivatives have been reported to interact with a variety of biological targets, including kinases and various enzymes. It is crucial to assess the selectivity of your compound to understand its mechanism of action and potential for side effects.
Experimental Approach:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.
-
Comparative Analysis with Analogs: Compare the activity of your lead compound with structurally related analogs that are known to be inactive or have a different target profile. This can help to establish a structure-activity relationship (SAR).
Table 2: Hypothetical Comparative Data for Benzothiazole Analogs
| Compound | Target of Interest IC50 (µM) | Off-Target Kinase A IC50 (µM) | Off-Target Kinase B IC50 (µM) | Selectivity Index (Off-Target A / Target) |
| This compound | 1.5 | 25 | >100 | 16.7 |
| Analog 1 (Inactive Control) | >100 | >100 | >100 | N/A |
| Analog 2 (Alternative Active) | 5.0 | 10 | >100 | 2.0 |
General Protocol for In Vitro Cell-Based Assay
This protocol provides a general framework that can be adapted for various cell-based assays.
-
Cell Culture: Maintain and culture the chosen cell line under optimal conditions (e.g., temperature, CO2, humidity). Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
Seeding: Seed the cells in multi-well plates at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
Treatment: Prepare serial dilutions of this compound, positive controls, and vehicle controls in cell culture media. Remove the old media from the cells and add the treatment media.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Procedure: Perform the specific assay according to the manufacturer's instructions (e.g., add MTT reagent, lyse cells for caspase assay).
-
Data Acquisition: Read the output signal using a plate reader (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Subtract the background (no-cell control), normalize the data to the vehicle control, and calculate relevant parameters (e.g., IC50, % apoptosis).
Workflow for a General In Vitro Experiment
Caption: A generalized workflow for conducting in vitro cell-based assays.
Conclusion
The scientific value of in vitro studies on novel compounds like this compound is entirely dependent on the rigor of the experimental design. By implementing the comprehensive set of foundational and assay-specific controls outlined in this guide, researchers can build a robust and reliable dataset. This approach not only enhances the confidence in your findings but also provides a solid foundation for further preclinical development. Always remember that every experiment should be a self-validating system, and meticulous controls are the key to achieving this standard.
References
-
FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. [Link]
-
Al-Ostoot, F. H., et al. (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
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Aslan, G., et al. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]
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El-Sayed, N. F., et al. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
-
Harale, V., et al. (2024, March 18). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. ResearchGate. [Link]
- *Synthesis
A Researcher's Guide to the Bioactivity of 2-Aminobenzothiazoles: A Comparative Analysis Centered on Benzothiazol-2-yl-o-tolyl-amine
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2][3] This guide provides a deep dive into the bioactivity of a specific derivative, Benzothiazol-2-yl-o-tolyl-amine, by placing it in the context of its structural analogs. While specific bioactivity data for this exact molecule is not extensively published, a wealth of information on related 2-aminobenzothiazole derivatives allows for a robust comparative analysis, offering valuable insights into its potential therapeutic applications and guiding future research.
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a cornerstone for developing agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] The biological activity of these derivatives is highly dependent on the nature and position of their substituents, with the 2-position being a particularly critical site for modification.[1][4] This guide will dissect the structure-activity relationships (SAR) of 2-aminobenzothiazoles, present comparative bioactivity data, and provide detailed experimental protocols for their evaluation.
Comparative Bioactivity Analysis: Positioning this compound Among Its Peers
The bioactivity of 2-aminobenzothiazole derivatives is profoundly influenced by the substituent attached to the amino group at the C-2 position. The o-tolyl group in this compound introduces specific steric and electronic properties that can be compared to other derivatives to predict its potential activity.
Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[7][8][9][10] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or direct inhibition of enzymes like epidermal growth factor receptor (EGFR).[8][10]
Below is a table comparing the in vitro cytotoxicity (IC50 values in µM) of various 2-aminobenzothiazole derivatives against common cancer cell lines. This comparison allows us to hypothesize the potential efficacy of this compound.
| Derivative | Substitution at 2-amino position | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference |
| IVe | Optically active thiourea | 15-30 | 33-48 | - | - | [7] |
| IVf | Optically active thiourea | 15-30 | 33-48 | - | - | [7] |
| OMS5 | 4-Nitroaniline combination | 22.13 - 61.03 | - | 22.13 - 61.03 | - | [8][9][11] |
| OMS14 | Piperazine-4-nitroaniline combination | 22.13 - 61.03 | - | 22.13 - 61.03 | - | [8][9][11] |
| Compound 13 | Substituted phenyl | - | - | 9.62 | 6.43 | [10] |
| Compounds 14-18 | Substituted phenyl | 0.315 - 2.66 | - | 0.315 - 2.66 | 0.315 - 2.66 | [10] |
The presence of an aromatic ring, such as the o-tolyl group, on the 2-amino position is a common feature in many active anticancer benzothiazoles. The electronic nature and substitution pattern on this ring are critical. For instance, electron-withdrawing or donating groups can significantly modulate activity. The o-tolyl group's methyl substituent is weakly electron-donating and introduces steric bulk, which would influence its binding to target proteins.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their broad-spectrum antimicrobial properties.[12][13] They can act against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][14] The mechanism of their antimicrobial action can involve the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase.[12][15]
The following table presents the minimum inhibitory concentration (MIC) values (in µg/mL) for selected 2-aminobenzothiazole derivatives against representative microbial strains.
| Derivative | Substitution at 2-amino position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 46a/46b | Schiff base analogues | - | 15.62 | - | [12] |
| 83a | Phenyl urea analogue | - | - | - | [12] |
| Compound 133 | Unspecified | 78.125 | 78.125 | - | [12] |
| A1, A2, A9 | Various substitutions | Promising activity | Promising activity | Significant activity | [13] |
The lipophilicity imparted by the o-tolyl group in this compound could enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.
Neuroprotective Activity
Emerging research highlights the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][16][17] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[18]
The table below summarizes the inhibitory activity (IC50 or Ki values in nM) of some benzothiazole derivatives against neurological targets.
| Derivative | Target Enzyme | IC50/Ki (nM) | Reference |
| Compound 4f | AChE | 23.4 | [18] |
| Compound 4f | MAO-B | 40.3 | [18] |
| Compound 4k | AChE | - | [18] |
| Compound 4m | MAO-B | 56.7 | [18] |
The structural features of this compound, particularly the amine linkage and the aromatic tolyl group, are consistent with moieties found in other neurologically active benzothiazoles.
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies on 2-aminobenzothiazole derivatives allow for the formulation of general SAR principles that can help predict the bioactivity of this compound.
Caption: General Structure-Activity Relationships of 2-Aminobenzothiazoles.
Experimental Protocols for Bioactivity Screening
To empirically determine the bioactivity of this compound, standardized in vitro assays are essential. The following are detailed protocols for assessing its potential anticancer and antimicrobial activities.
In Vitro Cytotoxicity Assessment: The MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: The PI3K/Akt/mTOR Signaling Pathway, a Potential Target for 2-Aminobenzothiazole Derivatives.
Conclusion and Future Directions
While direct biological data for this compound is limited in the public domain, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive agent. The presence of the 2-(o-tolyl-amino) substituent suggests that it is a promising candidate for anticancer, antimicrobial, and neuroprotective screening. The structure-activity relationships and experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate its therapeutic potential. Future studies should focus on the synthesis and in vitro screening of this compound, followed by in vivo efficacy and toxicity studies if promising activity is observed. Such investigations will be crucial in determining if this specific derivative can be developed into a novel therapeutic agent.
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A Senior Application Scientist's Guide to Benchmarking Benzothiazol-2-yl-o-tolyl-amine in Oncology Drug Discovery
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide outlines a comprehensive, tiered strategy for the preclinical evaluation of a novel benzothiazole derivative, Benzothiazol-2-yl-o-tolyl-amine , against a well-characterized library of anti-cancer compounds. Our objective is to rigorously assess its therapeutic potential in breast cancer, a disease marked by significant molecular heterogeneity.[3][4] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each experimental decision, ensuring a self-validating and robust dataset for go/no-go decisions in the drug discovery pipeline.
Introduction: The Rationale for Investigating this compound
Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer effects.[5][6][7][8] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, such as those governed by protein kinases.[9][10] The subject of our investigation, this compound (henceforth referred to as BTA-T ), is an under-characterized molecule. Its structural features—a classic benzothiazole core with a tolyl-amine substitution at the 2-position—suggest potential interactions with ATP-binding pockets of kinases or other enzymes critical for cancer cell proliferation and survival.
This guide proposes a head-to-head comparison of BTA-T against the MedChemExpress (MCE) Anti-Cancer Compound Library , a collection of 9,950 compounds targeting key components of tumorigenesis.[11] This benchmark is designed to contextualize the potency and selectivity of BTA-T, providing a clear data-driven rationale for its advancement as a potential therapeutic agent.
The Tiered Benchmarking Strategy: From Broad Strokes to Mechanistic Detail
A logical, phased approach is critical to efficiently allocate resources and build a coherent understanding of a compound's activity. We will employ a three-tiered screening cascade.
Caption: Tiered experimental workflow for benchmarking BTA-T.
Tier 1: High-Throughput Cytotoxicity Screening
Objective: To determine the broad anti-proliferative activity of BTA-T across a panel of breast cancer cell lines representing distinct molecular subtypes and to compare its potency against the MCE Anti-Cancer Compound Library.
Rationale and Experimental Design
Breast cancer is not a single disease; it is classified into subtypes with different prognoses and treatment responses.[1][3][4][12] Our cell line panel is strategically chosen to represent this diversity:
-
MCF-7: Luminal A (ER+, PR+, HER2-)
-
SK-BR-3: HER2-enriched (ER-, PR-, HER2+)
-
MDA-MB-231: Triple-Negative/Basal-like (ER-, PR-, HER2-)[1][12][13]
We will also include a non-cancerous control cell line, hTERT-immortalized human mammary epithelial cells (hMECs) , to assess cancer cell-specific cytotoxicity. hTERT-immortalized cells provide a stable, non-malignant model that retains key characteristics of the primary parent cells.[14][15][16]
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Plate all four cell lines in 96-well microplates at their empirically determined optimal densities and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of BTA-T (e.g., from 100 µM down to 5 nM). The MCE library compounds will be tested at a single high concentration (e.g., 10 µM) for the primary screen. A vehicle control (0.1% DMSO) must be included.
-
Incubation: Treat cells with the compounds for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
Viability Assessment: Utilize the CellTiter-Glo® Luminescent Cell Viability Assay.[10] This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and linear readout.
-
Data Analysis:
-
For BTA-T, calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression (log(inhibitor) vs. response) analysis.
-
For the MCE library, calculate the percent inhibition relative to the vehicle control. Compounds showing >50% inhibition will be considered "hits".
-
Hypothetical Data Summary
| Compound | MCF-7 (Luminal A) IC50 (µM) | SK-BR-3 (HER2+) IC50 (µM) | MDA-MB-231 (TNBC) IC50 (µM) | hMEC (Non-cancerous) IC50 (µM) | Selectivity Index (hMEC/Avg. Cancer) |
| BTA-T | 1.2 | 0.8 | 2.5 | > 50 | > 33.3 |
| Doxorubicin (Control) | 0.1 | 0.15 | 0.08 | 0.5 | 4.3 |
| MCE Library Hit 1 | 0.5 | 0.7 | 0.4 | 1.0 | 1.8 |
| MCE Library Hit 2 | 5.6 | 4.9 | 6.1 | > 100 | > 17.8 |
Interpretation: This hypothetical data suggests BTA-T has potent, sub-micromolar activity against HER2+ and Luminal A breast cancer cells and moderate activity against the triple-negative line. Crucially, its high IC50 value in hMECs indicates a favorable cancer-selective toxicity profile, a key attribute for a therapeutic candidate.
Tier 2: Elucidating the Mechanism of Action
Objective: To investigate how BTA-T inhibits cell proliferation. We will focus on two fundamental cellular processes: cell cycle progression and apoptosis (programmed cell death).
Cell Cycle Analysis
Rationale: Many anti-cancer agents function by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M phase) and preventing cell division. Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis, as PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[1][17]
4.1.1. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat SK-BR-3 cells (the most sensitive line from Tier 1) with BTA-T at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their DNA.[9][18]
-
Staining: Wash the fixed cells and resuspend them in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent staining of double-stranded RNA.[17]
-
Data Acquisition: Analyze at least 10,000 events per sample on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Hypothetical kinome tree visualization. Node size and color represent the degree of inhibition by BTA-T, highlighting potent and selective inhibition of the Aurora kinase family.
Western Blot Validation of Apoptosis
Rationale: To confirm the apoptotic mechanism suggested by flow cytometry, we will use Western blotting to detect the cleavage of key apoptotic proteins. Cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark events of apoptosis execution.
5.2.1. Experimental Protocol: Western Blot
-
Lysate Preparation: Treat SK-BR-3 cells with BTA-T (IC50 and 2x IC50) for 48 hours. Prepare whole-cell lysates.
-
Protein Quantification: Determine protein concentration to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for:
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-Actin (as a loading control)
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. [18] Expected Outcome: A dose-dependent increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP would provide definitive evidence that BTA-T activates the caspase-dependent apoptotic pathway.
Conclusion and Future Directions
This guide presents a structured, data-driven framework for the initial characterization of this compound as a potential anti-cancer agent. By systematically progressing from broad phenotypic screening to detailed mechanistic studies, this approach ensures that resources are focused on compounds with the highest therapeutic potential.
The hypothetical data presented herein paint a compelling picture of BTA-T as a potent, cancer-selective agent that induces G2/M arrest and apoptosis, potentially through the inhibition of key cell cycle kinases like the Aurora family. Positive results from this comprehensive benchmarking workflow would provide a strong rationale for advancing BTA-T into further preclinical development, including lead optimization, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and toxicological profiling. This rigorous, self-validating methodology ensures that only the most promising candidates move forward, increasing the probability of success in the challenging field of oncology drug discovery.
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A Comprehensive Guide to Investigating the Off-Target Effects of Benzothiazol-2-yl-o-tolyl-amine
For researchers, scientists, and drug development professionals, understanding the complete biological impact of a novel chemical entity is paramount to its successful translation into a therapeutic. While the on-target efficacy of a compound like "Benzothiazol-2-yl-o-tolyl-amine" is the primary goal, a thorough investigation of its off-target effects is equally critical for predicting potential toxicities and uncovering new therapeutic opportunities. This guide provides a comprehensive, multi-faceted strategy for characterizing the off-target profile of this compound, comparing state-of-the-art methodologies and emphasizing the rationale behind a logically sequenced, self-validating experimental workflow.
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2] This knowledge provides a crucial starting point, suggesting that kinase panels should be a key component of our investigation. However, to ensure a truly comprehensive analysis, we must cast a wider net.
Our approach is structured as a funnel, beginning with broad, predictive methods and progressively narrowing down to specific, validated interactions. This ensures an efficient use of resources and builds a weight of evidence for any identified off-target activities.
Phase 1: In Silico Profiling - Generating a Roadmap of Potential Off-Targets
The most logical and cost-effective first step is to leverage computational methods to predict potential off-target interactions.[3][4][5][6][7] These in silico tools utilize algorithms based on the chemical structure of this compound to screen against vast databases of protein targets.
Rationale: In silico screening is a hypothesis-generating tool. It allows us to survey the potential target landscape and prioritize subsequent experimental validation, saving considerable time and resources.[8] While not definitive, these predictions provide an invaluable roadmap for our investigation. It is crucial to remember that computational predictions require experimental validation to confirm their biological relevance.[3][4][9][10][11]
Recommended In Silico Approaches:
| Tool/Method | Principle | Rationale for Use |
| Target Prediction Servers (e.g., SwissTargetPrediction, SuperPred) | Based on the principle of chemical similarity; compounds with similar structures are likely to bind to similar targets. | Provides a broad overview of potential targets across different protein families (kinases, GPCRs, ion channels, etc.). |
| Molecular Docking | Simulates the binding of this compound to the 3D structures of known off-target proteins (e.g., hERG, various CYPs). | Offers structural insights into potential binding modes and affinities, helping to rank predicted interactions. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features of this compound and screens for proteins that recognize this pharmacophore. | Useful for identifying targets with different overall structures but similar binding pockets. |
Experimental Protocol: In Silico Off-Target Prediction
-
Obtain the 2D and 3D Structures: Generate the SDF or MOL file for this compound.
-
Submit to Target Prediction Servers: Input the structure into multiple publicly available servers to cross-reference predictions.
-
Perform Molecular Docking: Select a panel of high-priority off-targets (e.g., from the server predictions, or known problematic proteins in drug development). Use software like AutoDock or Schrödinger to dock the compound into the binding sites of these proteins.
-
Analyze and Prioritize: Consolidate the results. Look for consensus between different methods. Targets that are repeatedly predicted with high confidence scores should be prioritized for experimental validation.
Phase 2: Broad Experimental Screening - An Unbiased View of Cellular Interactions
With a list of prioritized potential off-targets from our in silico work, the next step is to employ broad, unbiased experimental assays. These methods do not rely on prior predictions and can uncover completely unexpected interactions.[12]
A. Proteome-Wide Screening
This powerful approach aims to identify direct binding partners of this compound across the entire proteome.[13][14][15]
Rationale: Proteome-wide methods provide the most comprehensive and unbiased assessment of direct binding events. They are essential for discovering novel off-targets that would be missed by targeted approaches.[16]
Recommended Proteome-Wide Technique: Chemical Proteomics
| Technique | Principle | Rationale for Use |
| Activity-Based Protein Profiling (ABPP) | A functionalized version of this compound (containing a reactive group and a reporter tag) is used to covalently label interacting proteins in a cell lysate or live cells. Labeled proteins are then identified by mass spectrometry. | Provides a direct readout of proteins that physically interact with the compound in a complex biological sample.[16] |
B. Phenotypic Screening
Phenotypic screens assess the effect of a compound on cellular or organismal phenotype, providing insights into its overall biological activity and potential side effects without a priori knowledge of the target.[8]
Rationale: This approach is agnostic to the direct target and instead focuses on the functional consequences of compound treatment. It can reveal off-target effects that result from downstream signaling events rather than direct binding.
Recommended Phenotypic Screening Technique: High-Content Imaging
| Technique | Principle | Rationale for Use |
| Cell Painting Assays | Cells are treated with this compound and then stained with a cocktail of fluorescent dyes that label different cellular compartments. Automated microscopy and image analysis quantify changes in a wide range of cellular features. | Provides a rich, multi-parametric readout of the compound's effects on cell health, morphology, and organelle function, creating a unique "fingerprint" of its biological activity. |
Phase 3: Focused In Vitro Validation - Confirming and Quantifying Off-Target Interactions
Data from the broad screening phases will point towards specific proteins or protein families that interact with this compound. The next crucial step is to validate and quantify these interactions using focused, target-oriented assays.
A. Kinase Selectivity Profiling
Given that the 2-aminobenzothiazole scaffold is common in kinase inhibitors, a comprehensive kinase screen is mandatory.[1][17][18]
Rationale: Many kinase inhibitors have off-target effects on other kinases, leading to unexpected toxicities or polypharmacology.[19][20] Quantifying the selectivity of this compound across the human kinome is essential for understanding its therapeutic window.[21]
Experimental Protocol: Kinase Panel Screen
-
Select a Kinase Panel: Utilize a commercial service (e.g., Reaction Biology, Eurofins) that offers a broad panel of purified human kinases (e.g., the 400+ kinase panel).
-
Primary Screen: Screen this compound at a single high concentration (e.g., 1 or 10 µM) against the panel to identify initial "hits."
-
Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a multi-point dose-response analysis to determine the IC50 value (the concentration required to inhibit 50% of the kinase's activity).[17]
-
Data Analysis: Calculate selectivity scores (e.g., selectivity entropy) to quantify the compound's specificity. Compare the on-target potency with the off-target potencies.
B. Safety Pharmacology Panels
These are pre-defined panels of targets known to be associated with adverse drug reactions.[22]
Rationale: Proactively screening against targets implicated in common toxicities (e.g., cardiovascular, neurological) can identify potential liabilities early in the development process.
Recommended Safety Panel Screens:
| Panel | Key Targets | Rationale |
| Cardiovascular Safety Panel | hERG, Nav1.5, Cav1.2 | To assess the risk of cardiac arrhythmias. |
| CNS Safety Panel | GABA-A, NMDA receptors, neurotransmitter transporters | To evaluate the potential for neurological side effects. |
| CYP450 Inhibition Panel | CYP1A2, 2C9, 2C19, 2D6, 3A4 | To determine the potential for drug-drug interactions. |
Phase 4: Cellular and Functional Validation
The final phase of our investigation is to confirm that the off-target interactions identified in vitro are relevant in a cellular context.
Rationale: A compound may bind to a purified protein but have no effect in a cell due to factors like membrane permeability, intracellular concentration, or the presence of competing endogenous ligands. Cellular assays are the ultimate validation of in vitro findings.
Experimental Protocol: Cellular Target Engagement Assay
-
Select a Relevant Cell Line: Choose a cell line that expresses the identified off-target protein.
-
Develop a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to measure the binding of this compound to its off-target in intact cells.
-
Measure Downstream Signaling: If the off-target is an enzyme or receptor, measure the impact of the compound on downstream signaling pathways (e.g., by Western blot for phosphorylated substrates, or a reporter gene assay).
-
Compare with a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound to demonstrate that the observed cellular effects are specific to the active compound.
Comparative Analysis with Alternatives
To put the off-target profile of this compound into context, it should be compared against at least two alternative compounds:
-
A Structurally Related Compound: Another 2-aminobenzothiazole derivative with a different substitution pattern. This will help to understand the structure-activity relationship of the off-target effects.
-
A Functionally Related Compound: A known inhibitor of the intended primary target of this compound that has a different chemical scaffold. This will reveal if the off-target effects are specific to the chemical class or are a more general feature of inhibiting the primary target.
All three compounds should be run through the same battery of assays in parallel for a direct and objective comparison.
Visualizing the Workflow and Data
To maintain clarity and logical flow, the experimental process and its decision points can be visualized.
Caption: Integrated workflow for off-target characterization.
This systematic approach, moving from broad, predictive methods to focused, quantitative validation, ensures a thorough and reliable characterization of the off-target profile of this compound. By understanding these unintended interactions, we can build a more complete picture of the compound's biological activity, leading to safer and more effective medicines.
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Safety Operating Guide
Personal protective equipment for handling Benzothiazol-2-yl-o-tolyl-amine
Anticipated Hazard Identification
Based on the hazard profiles of related benzothiazole compounds, Benzothiazol-2-yl-o-tolyl-amine should be handled as a substance with the following potential hazards until specific data becomes available:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[1][2] Harmful if inhaled.[1][2]
-
Skin Irritation: May cause skin irritation.
Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Essential Personal Protective Equipment (PPE)
The selection of PPE is critical to mitigating the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Hand Protection
-
Gloves: Handle with chemical-resistant gloves that have been inspected prior to use. Nitrile gloves are a common and appropriate choice for handling many laboratory chemicals.[4] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eye and Face Protection
-
Safety Glasses/Goggles: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Given the risk of serious eye irritation, chemical safety goggles are strongly recommended.[1][3]
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a risk of splashing, such as during solution preparation or transfer of large quantities.[5]
Skin and Body Protection
-
Lab Coat: A full-sleeved lab coat must be worn at all times.
-
Protective Clothing: For tasks with a higher risk of exposure, a complete suit protecting against chemicals may be necessary.[5] Immediately change contaminated clothing.[1][5]
Respiratory Protection
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Respirator: If ventilation is inadequate or there is a risk of generating aerosols or dusts, use a NIOSH-approved respirator.[6] An air-purifying respirator may be appropriate in some situations.[5]
PPE Summary for Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Nitrile Gloves | Safety Goggles | Lab Coat | Fume Hood/Respirator |
| Solution Preparation | Nitrile Gloves | Goggles & Face Shield | Lab Coat | Fume Hood |
| Running Reaction | Nitrile Gloves | Safety Goggles | Lab Coat | Fume Hood |
| Work-up/Extraction | Nitrile Gloves | Goggles & Face Shield | Lab Coat | Fume Hood |
| Waste Disposal | Nitrile Gloves | Safety Goggles | Lab Coat | Fume Hood |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid and liquid chemical spills.
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula for transfers and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Running Reactions:
-
Conduct all reactions within the chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Handling:
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
Decontamination
-
Glassware and Equipment: Decontaminate all glassware and equipment that has come into contact with this compound. This can typically be done with an appropriate solvent wash, followed by a standard laboratory cleaning procedure.
-
Work Surfaces: Clean the work surface within the fume hood with an appropriate solvent and then a detergent solution.
Waste Disposal
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Do not let the product enter drains.[1]
-
Store waste in a clearly labeled, sealed container.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other materials as solid hazardous waste.
-
This guide is intended to provide a framework for the safe handling of this compound. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available safety data before commencing work.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for Benzothiazole.
-
Benchchem. (n.d.). 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride | 101-69-9. Retrieved from [Link]
- Chemsrc. (2025). This compound | CAS#:25717-12-8.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- TCI America. (n.d.). Safety Data Sheet.
- Synerzine. (2019). Safety Data Sheet Benzothiazole.
- Fisher Scientific. (2024). Safety Data Sheet.
- Anonymous. (n.d.). Safety Data Sheet.
- HiMedia. (n.d.). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
